7-hydroxyoctadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H70N7O18P3S |
|---|---|
Molecular Weight |
1050.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-13-16-27(47)17-14-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55) |
InChI Key |
LLKCLXIORODUSP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of 7-Hydroxyoctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctadecanoyl-CoA is the activated form of 7-hydroxyoctadecanoic acid (7-HSA), a hydroxylated long-chain fatty acid. While direct research on this compound is limited, the biological activities of its precursor fatty acid and the well-established roles of other fatty acyl-CoAs provide a framework for understanding its potential significance in cellular metabolism and signaling. This document synthesizes the available data on 7-HSA, outlines the enzymatic pathways for the formation and potential metabolism of its CoA ester, and details relevant experimental protocols for its study. Emerging evidence suggests that 7-HSA possesses antiproliferative properties, indicating that its activated CoA form could be a key intermediate in pathways related to cell cycle control and cancer biology.
Introduction to this compound
Fatty acids and their activated counterparts, fatty acyl-Coenzyme A (CoA) esters, are central to numerous biological processes, including energy metabolism, membrane structure, and cellular signaling. Hydroxylated fatty acids are a class of lipids that have gained attention for their diverse biological activities. 7-hydroxyoctadecanoic acid (7-HSA) is a C18 long-chain fatty acid with a hydroxyl group at the seventh carbon position. For 7-HSA to be metabolically active, it must first be converted to its thioester derivative, this compound. This activation is a critical step that primes the molecule for participation in various metabolic pathways.
Biosynthesis of this compound
The formation of this compound is a two-step process involving the hydroxylation of a fatty acid followed by its activation to a CoA ester.
Hydroxylation of Stearic Acid
The precursor to 7-HSA is likely stearic acid (a C18:0 fatty acid). The hydroxylation of fatty acids is often catalyzed by cytochrome P450 (CYP) enzymes. These monooxygenases are capable of regio- and stereoselectively hydroxylating unactivated C-H bonds in a variety of substrates, including fatty acids. While the specific CYP enzyme responsible for generating 7-HSA has not been definitively identified, the CYP4 family is known for its role in fatty acid hydroxylation.
Acyl-CoA Synthesis
Once formed, 7-HSA is activated to this compound by the action of long-chain acyl-CoA synthetases (LACS). These enzymes catalyze the ATP-dependent formation of a thioester bond between the fatty acid's carboxyl group and the thiol group of Coenzyme A. Several LACS isoforms exist with varying substrate specificities and subcellular localizations, and some have been shown to activate hydroxylated fatty acids. This activation is essential for the subsequent metabolic fate of the fatty acid.
Caption: Putative biosynthesis pathway of this compound.
Potential Biological Roles and Metabolic Fates
The biological role of this compound is inferred from the activities of its precursor and the general metabolic functions of long-chain acyl-CoAs.
Antiproliferative Activity
Studies have demonstrated that 7-HSA exhibits significant growth inhibitory effects on various human cancer cell lines. This suggests that its activated form, this compound, may be an intermediate in a signaling pathway that leads to cell cycle arrest.
Table 1: Antiproliferative Activity of 7-Hydroxystearic Acid (7-HSA)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT29 | Colon Cancer | 14.7[1] |
| HeLa | Cervical Cancer | 26.6[1] |
| MCF7 | Breast Cancer | 21.4[1] |
| PC3 | Prostate Cancer | 24.3[1] |
| NLF | Normal Lung Fibroblasts | 24.9[1] |
| CaCo-2 | Colon Cancer | 25.1 (for 5-HSA)[1] |
Data from a study comparing regioisomers of hydroxystearic acid. 7-HSA showed the highest potency among the tested isomers on several cell lines[1].
Potential Metabolic Pathways
Once formed, this compound can potentially enter several metabolic pathways:
-
Beta-Oxidation: It could be a substrate for beta-oxidation, although the hydroxyl group at the C7 position would likely require specialized enzymatic steps for its removal or modification before the standard beta-oxidation spiral can proceed.
-
Incorporation into Complex Lipids: this compound could be incorporated into complex lipids such as phospholipids, triglycerides, or wax esters. The presence of the hydroxyl group would alter the physicochemical properties of these lipids, potentially affecting membrane fluidity and signaling.
-
Formation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): 7-HSA is a known constituent of FAHFAs, a class of lipids with anti-diabetic and anti-inflammatory properties. The formation of these esters would require the activation of 7-HSA to its CoA form.
Caption: Potential metabolic fates of this compound.
Experimental Protocols
The study of this compound requires robust analytical methods for its extraction, detection, and quantification.
Extraction and Analysis of Hydroxy Fatty Acids from Biological Samples
This protocol is adapted for the analysis of the precursor, 7-HSA, and can be modified for the analysis of its CoA ester.
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a suitable solvent system (e.g., chloroform:methanol).
-
For the analysis of total fatty acids, perform alkaline hydrolysis (saponification) to release esterified fatty acids.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) (Optional for cleanup):
-
Use a silica-based SPE cartridge to separate neutral lipids from more polar hydroxy fatty acids.
-
-
Derivatization (for GC-MS analysis):
-
Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester) and the hydroxyl group to a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for injection into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use a reverse-phase column (e.g., C18) for separation.
-
Employ electrospray ionization (ESI) in negative ion mode for detection.
-
Monitor for the specific precursor-to-product ion transitions for 7-HSA and its internal standard.
-
Caption: General workflow for the analysis of 7-hydroxyoctadecanoic acid.
Conclusion and Future Directions
The biological role of this compound is an emerging area of research. While direct studies on this molecule are lacking, the known antiproliferative effects of its precursor, 7-HSA, suggest a potentially important role in cell signaling and disease. The activation of 7-HSA to its CoA ester is a critical step that enables its participation in metabolic pathways.
Future research should focus on:
-
Identifying the specific enzymes responsible for the synthesis of 7-HSA and its conversion to this compound.
-
Elucidating the downstream metabolic pathways and signaling cascades involving this compound.
-
Investigating the mechanisms by which 7-HSA and its metabolites exert their antiproliferative effects.
-
Developing and validating robust analytical methods for the routine quantification of this compound in biological samples.
A deeper understanding of the metabolism and function of this compound may reveal new therapeutic targets for cancer and other proliferative diseases.
References
The Enigmatic Cellular Role of 7-Hydroxyoctadecanoyl-CoA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctadecanoyl-CoA (7-HOD-CoA) represents a largely uncharacterized molecule within the complex landscape of cellular lipid metabolism. Despite the established importance of hydroxylated fatty acids in various biological processes, specific data regarding the cellular function, metabolic fate, and signaling pathways of 7-HOD-CoA remains elusive in the current scientific literature. This technical guide aims to provide a comprehensive overview of the existing knowledge on related compounds, highlighting the potential, yet unconfirmed, roles of 7-HOD-CoA. Due to the significant lack of direct research on this specific molecule, this document will focus on the broader context of hydroxylated fatty acyl-CoAs and 7-hydroxyoctadecanoic acid, offering a framework for future investigation.
Introduction: The Landscape of Hydroxylated Fatty Acyl-CoAs
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, participating in energy production through β-oxidation, biosynthesis of complex lipids, and cellular signaling. The hydroxylation of fatty acids adds a layer of complexity and functional diversity to these molecules. Hydroxylated fatty acids are integral components of sphingolipids, which are critical for the structural integrity and function of cell membranes, particularly in the nervous system and the skin.
While various positional isomers of hydroxy fatty acids have been identified and studied, 7-hydroxyoctadecanoic acid and its CoA derivative have received minimal scientific attention. This guide will, therefore, draw inferences from the known functions of other hydroxylated fatty acids to propose potential areas of investigation for 7-HOD-CoA.
Potential Cellular Functions and Metabolic Pathways
Direct evidence for the cellular functions of this compound is currently unavailable. However, based on the known roles of similar molecules, several hypotheses can be formulated.
Incorporation into Complex Lipids
Hydroxylated fatty acids are known to be incorporated into sphingolipids, such as ceramides (B1148491) and glucosylceramides. This incorporation can significantly alter the biophysical properties of membranes, influencing fluidity, permeability, and the formation of lipid rafts. It is plausible that 7-hydroxyoctadecanoic acid could be activated to 7-HOD-CoA and subsequently incorporated into sphingolipids, potentially impacting membrane-dependent processes.
Metabolic Fate
The metabolic pathway of 7-HOD-CoA is unknown. Standard β-oxidation of fatty acyl-CoAs may be hindered by the presence of a hydroxyl group at the 7th position. Alternative metabolic routes, such as ω-oxidation followed by β-oxidation from both ends, or specific enzymatic modifications to handle the hydroxyl group, could be involved. The absence of research in this area presents a significant knowledge gap.
Signaling Roles
Some hydroxylated fatty acids and their derivatives act as signaling molecules. For instance, certain regioisomers of hydroxystearic acid have been shown to exhibit biological activity. Notably, 7-hydroxystearic acid has demonstrated growth inhibitory effects on various human cancer cell lines. This suggests that 7-HOD-CoA, or its free acid form, could potentially participate in signaling cascades that regulate cell proliferation.
Logical Relationship: From Hydroxystearic Acid to Potential Cellular Effects
Unveiling 7-Hydroxyoctadecanoyl-CoA: A Technical Guide to a Novel Lipid Metabolite
Disclaimer: Information regarding the specific discovery and experimental characterization of 7-hydroxyoctadecanoyl-CoA is not presently available in published scientific literature. This technical guide is a synthesized document based on established principles of fatty acid metabolism and characterization of similar molecules. It serves as a framework for the potential discovery and analysis of this compound for researchers, scientists, and drug development professionals.
Executive Summary
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production, complex lipid synthesis, and cellular signaling. Hydroxylated fatty acids and their CoA esters represent a class of molecules with emerging roles in cellular physiology and pathology. This document provides a comprehensive technical overview of the hypothetical discovery and characterization of a novel lipid metabolite, this compound. We will explore its potential biosynthetic pathways, propose detailed experimental protocols for its synthesis and characterization, and discuss its putative role in cellular signaling. All quantitative data, while hypothetical, are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.
Hypothetical Discovery and Biosynthesis
The discovery of this compound would likely arise from advanced lipidomics screening of cells or tissues under specific metabolic conditions, such as oxidative stress or treatment with xenobiotics. Its biosynthesis is postulated to occur via the hydroxylation of octadecanoyl-CoA (stearoyl-CoA).
Proposed Biosynthetic Pathway
The primary mechanism for the hydroxylation of fatty acids at non-terminal positions involves cytochrome P450 (CYP) enzymes.[1][2][3] These monooxygenases can introduce a hydroxyl group at various positions along the fatty acyl chain.[4][5] The proposed biosynthesis of this compound from stearoyl-CoA is depicted below.
Physicochemical and Biochemical Characterization
The characterization of this compound would involve a combination of chemical synthesis and analytical techniques to determine its properties.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound, based on known values for similar long-chain acyl-CoAs.
| Property | Expected Value Range | Analytical Method |
| Molecular Weight | ~1051.4 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Extinction Coefficient (260 nm) | ~16,400 M-1cm-1 | UV-Vis Spectrophotometry |
| Critical Micelle Concentration (CMC) | 10 - 50 µM | Light Scattering or Fluorescence Spectroscopy |
| Enzyme Kinetics (Hypothetical Acyl-CoA Dehydrogenase) | ||
| Km | 1 - 20 µM | Spectrophotometric or Fluorometric Enzyme Assay |
| Vmax | 0.1 - 5 µmol/min/mg | Spectrophotometric or Fluorometric Enzyme Assay |
Experimental Protocols
A plausible chemo-enzymatic approach for the synthesis of this compound is outlined below.
Materials:
-
7-hydroxyoctadecanoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A trilithium salt
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate buffer (pH 8.0)
Protocol:
-
Activation of 7-hydroxyoctadecanoic acid: Dissolve 7-hydroxyoctadecanoic acid in anhydrous DMF. Add NHS and DCC in equimolar amounts. Stir the reaction at room temperature for 12-16 hours to form the NHS ester.
-
Thioesterification: In a separate vessel, dissolve Coenzyme A trilithium salt in sodium bicarbonate buffer (pH 8.0).
-
Slowly add the NHS ester of 7-hydroxyoctadecanoic acid (dissolved in a minimal amount of DMF) to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).
Instrumentation: Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to a liquid chromatography system.
Protocol:
-
Dissolve the purified this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject the sample into the LC-HRMS system.
-
Acquire data in both positive and negative ion modes.
-
Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. The fragmentation should yield characteristic ions corresponding to the fatty acyl chain and the coenzyme A moiety.[6]
Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher).
Protocol:
-
Lyophilize the purified this compound to remove residual solvents.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O or deuterated methanol).
-
Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC).
-
The spectra should confirm the presence of the octadecanoyl chain, the hydroxyl group at the C7 position, and the characteristic signals of the coenzyme A moiety.[7][8]
Putative Biological Role and Signaling Pathways
The introduction of a hydroxyl group on the fatty acyl chain can significantly alter its metabolic fate and signaling properties.
Potential Metabolic Fates
This compound could be a substrate for further metabolism, including:
-
β-oxidation: The hydroxyl group may influence the rate and regulation of its entry into the mitochondrial β-oxidation pathway.
-
Desaturation and Elongation: It could be a substrate for desaturases and elongases, leading to the formation of novel hydroxylated unsaturated and very-long-chain fatty acids.
-
Incorporation into Complex Lipids: It may be incorporated into phospholipids, triglycerides, or cholesterol esters, thereby altering membrane properties or lipid droplet dynamics.
-
Hydrolysis: Acyl-CoA thioesterases could hydrolyze this compound to the free fatty acid and Coenzyme A, regulating its intracellular concentration.[9][10]
Hypothetical Signaling Pathway Involvement
Hydroxylated fatty acids and their derivatives can act as signaling molecules. This compound or its free acid form could potentially modulate the activity of nuclear receptors or other lipid-sensing proteins.
Conclusion and Future Directions
While this compound remains a hypothetical molecule in the context of published literature, the framework presented here provides a clear roadmap for its potential discovery, synthesis, and characterization. The methodologies are well-established for similar lipid molecules and can be readily adapted. Future research in the field of lipidomics, particularly with a focus on hydroxylated fatty acids, may lead to the identification of this compound and elucidate its physiological and pathological significance. Such discoveries could open new avenues for understanding lipid metabolism and developing novel therapeutic strategies for metabolic and inflammatory diseases.
References
- 1. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Chemoenzymatic Route for the Synthesis of 7-Hydroxyoctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctadecanoyl-CoA is a valuable molecule for various research applications, including the study of lipid metabolism and as a building block in the synthesis of complex bioactive lipids. Its targeted synthesis, however, remains a challenge. Direct enzymatic routes from readily available precursors like octadecanoic acid are not yet established in the literature. This technical guide outlines a proposed, plausible two-step chemoenzymatic pathway for the synthesis of this compound. The proposed synthesis involves an initial, highly selective hydroxylation of octadecanoic acid at the C-7 position, followed by the enzymatic ligation of the resulting 7-hydroxyoctadecanoic acid to coenzyme A. This document provides detailed theoretical protocols, summarizes relevant quantitative data from analogous reactions, and presents visual workflows to guide researchers in developing a practical synthesis.
Introduction
The functionalization of fatty acids is a critical area of research, enabling the production of high-value chemicals for the pharmaceutical, cosmetic, and food industries.[1] Hydroxy fatty acids and their coenzyme A (CoA) esters are key intermediates in numerous metabolic pathways and serve as precursors for polymers, lubricants, and signaling molecules.[1] Specifically, the synthesis of regio-specific hydroxyacyl-CoAs, such as this compound, is of significant interest for probing enzyme specificity and for the synthesis of novel therapeutics.
Currently, a direct, single-pot enzymatic synthesis of this compound from octadecanoic acid has not been reported. This guide proposes a feasible two-step approach:
-
Step 1: Regioselective Hydroxylation. The first and most challenging step is the selective hydroxylation of octadecanoic acid at the C-7 position. Cytochrome P450 monooxygenases (CYPs) are promising biocatalysts for this transformation due to their ability to catalyze the C-H activation of fatty acids at various positions.[2][3] While ω- and (ω-1)-hydroxylases are common, mid-chain hydroxylation is also achievable, though often requires enzyme engineering to achieve high regioselectivity.[2]
-
Step 2: Acyl-CoA Ligation. The second step involves the "activation" of the synthesized 7-hydroxyoctadecanoic acid by converting it to its corresponding thioester with coenzyme A. This reaction is catalyzed by acyl-CoA synthetases (ACS), a family of enzymes that activate fatty acids for their subsequent metabolic processing.[4][5] These enzymes are known to act on a broad range of fatty acid substrates.
This document serves as a foundational guide for researchers to develop and optimize this proposed synthetic route.
Proposed Enzymatic Synthesis Pathway
The overall proposed pathway involves two distinct enzymatic reactions.
Caption: Proposed two-step enzymatic synthesis of this compound.
Quantitative Data from Analogous Reactions
Direct kinetic data for the synthesis of this compound is unavailable. The following tables summarize quantitative data from the literature for analogous hydroxylation and CoA ligation reactions, providing a baseline for expected enzyme performance.
Table 1: Performance of Selected Fatty Acid Hydroxylases
| Enzyme (Source) | Substrate | Product(s) | Kd (µM) | Turnover Number (min-1) | Conversion/Yield | Reference |
| P450 4A11 (Human) | Lauric Acid (C12) | 12-Hydroxylauric Acid | 6.7 ± 0.3 | 25 ± 1 | - | [6] |
| P450SPα (CYP152B1) | Myristic Acid (C14) | α-Hydroxymyristic Acid | - | 3800 (TON) | 94% (S-enantiomer) | [7] |
| P450SPα-MSOX Fusion | Lauric Acid (C12) | α-Hydroxylauric Acid | - | 6800 (TON) | ~100% | [8] |
| CYP153A33 P136A (M. aquaeolei) | 1-Dodecanol | α,ω-Dodecanediol | - | - | 71.2% | [9] |
Table 2: Performance of Selected Acyl-CoA Synthetases
| Enzyme (Source) | Substrate | Km (µM) | Vmax (nmol/min/mg) | Activity (nmol/min/mg) | Reference |
| ACSL6V1 (Human) | Oleic Acid (C18:1) | ~10 | ~250 | - | [4] |
| ACSL6V2 (Human) | Oleic Acid (C18:1) | ~5 | ~1200 | - | [4] |
| ACSL6 Isoform 1 (Human) | Oleic Acid (C18:1) | - | - | 13.5 (at 6 µM substrate) | [10] |
| ACSL6 Isoform 2 (Human) | Oleic Acid (C18:1) | - | - | 84.4 (at 6 µM substrate) | [10] |
Experimental Protocols (Proposed)
The following protocols are generalized methodologies based on established procedures for similar enzymatic reactions.[6][11] Optimization of substrate concentrations, enzyme loading, pH, temperature, and incubation times will be necessary.
Step 1: P450-Mediated Hydroxylation of Octadecanoic Acid
This protocol describes a whole-cell or purified enzyme biotransformation for the hydroxylation of octadecanoic acid. A self-sufficient P450 system (containing its redox partners) is recommended for simplicity.
Materials:
-
Recombinant P450 monooxygenase (e.g., engineered CYP116B or similar mid-chain hydroxylase)
-
Octadecanoic acid (Stearic acid)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH or an NADPH-regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glycerol (for enzyme stabilization)
-
Organic co-solvent (e.g., DMSO or ethanol) to dissolve octadecanoic acid
-
Reaction vessel (e.g., shaker flask or bioreactor)
Procedure:
-
Prepare Substrate Stock: Dissolve octadecanoic acid in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Reaction Mixture: In a reaction vessel, combine the following in order:
-
Potassium phosphate buffer (to final volume)
-
Glycerol (to a final concentration of 10% v/v)
-
NADPH regeneration system components (e.g., 10 mM glucose-6-phosphate, 1 U/mL G6PDH)
-
NADPH (to a final concentration of 1-2 mM)
-
-
Enzyme Addition: Add the purified P450 enzyme or cell lysate containing the enzyme to the reaction mixture to a final concentration of 1-5 µM.
-
Initiate Reaction: Start the reaction by adding the octadecanoic acid stock solution to the desired final concentration (e.g., 0.5 - 5 mM). The final DMSO concentration should be kept low (<1-2% v/v) to avoid enzyme denaturation.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 25-30°C) with vigorous shaking (e.g., 200-250 rpm) to ensure proper aeration for the monooxygenase reaction.
-
Monitoring and Quenching: Monitor the reaction progress by taking aliquots at various time points. Quench the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.
-
Analysis and Purification: Analyze the formation of 7-hydroxyoctadecanoic acid using GC-MS (after derivatization) or LC-MS. Purify the product from the scaled-up reaction mixture using column chromatography or preparative HPLC.
Step 2: Acyl-CoA Synthetase-Mediated Ligation
This protocol describes the enzymatic synthesis of the acyl-CoA ester from the purified 7-hydroxyoctadecanoic acid.
Materials:
-
Purified 7-hydroxyoctadecanoic acid
-
Recombinant Acyl-CoA Synthetase (e.g., human ACSL6 or a bacterial long-chain ACS)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Coenzyme A, lithium salt (CoA-SH)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT) for enzyme stability
-
Triton X-100 (optional, to aid substrate solubility)
Procedure:
-
Prepare Substrate Stock: Dissolve the purified 7-hydroxyoctadecanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) to make a concentrated stock.
-
Prepare Reaction Mixture: In a microcentrifuge tube or reaction vial, combine the following on ice:
-
Tris-HCl buffer (to final volume)
-
ATP (to a final concentration of 5-10 mM)
-
MgCl₂ (to a final concentration of 10-20 mM)
-
CoA-SH (to a final concentration of 1-2 mM)
-
DTT (to a final concentration of 2 mM)
-
Triton X-100 (optional, to 0.02% w/v)
-
-
Add Substrate: Add the 7-hydroxyoctadecanoic acid stock to the reaction mixture to the desired final concentration (e.g., 0.1 - 1 mM).
-
Initiate Reaction: Start the reaction by adding the Acyl-CoA Synthetase to a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the reaction at 37°C for 1-4 hours.
-
Monitoring and Quenching: Monitor the reaction by HPLC-UV (detecting the formation of the thioester bond at ~260 nm) or LC-MS. The reaction can be quenched by adding perchloric acid or trifluoroacetic acid to a final concentration of 1-2%.
-
Purification: Purify the resulting this compound using solid-phase extraction (SPE) or preparative reverse-phase HPLC.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the proposed synthesis and analysis.
Caption: General experimental workflow for the proposed two-step synthesis.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the enzymatic synthesis of this compound. The proposed two-step pathway, leveraging the catalytic capabilities of cytochrome P450 monooxygenases and acyl-CoA synthetases, represents a plausible and promising strategy. Significant research and development, particularly in the discovery or engineering of a P450 with high regioselectivity for the C-7 position of octadecanoic acid, will be critical for the successful implementation of this method. The protocols and data presented herein should serve as a valuable starting point for researchers aiming to produce this and other novel hydroxyacyl-CoA molecules for advanced studies in lipid science and drug development.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of a H2O2 ‐generating P450SPα fusion protein for high yield fatty acid conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. realgenelabs.com [realgenelabs.com]
7-Hydroxyoctadecanoyl-CoA: A Technical Guide to a Putative Metabolic Intermediate
Disclaimer: Scientific literature extensively covers fatty acid metabolism; however, specific research on 7-hydroxyoctadecanoyl-CoA as a distinct metabolic intermediate is limited. This guide provides a comprehensive framework for its study, drawing upon established principles of lipid biochemistry, enzymology, and analytical chemistry. The presented pathways and protocols are based on the metabolism and analysis of structurally related hydroxy fatty acyl-CoAs and serve as a blueprint for the investigation of this compound.
Introduction to Hydroxy Fatty Acyl-CoAs
Hydroxy fatty acids and their coenzyme A (CoA) esters are critical molecules in a variety of biological processes, including energy metabolism, membrane structure, and cell signaling. These molecules are intermediates in both the synthesis and degradation of fatty acids. The position of the hydroxyl group on the acyl chain is a key determinant of the molecule's metabolic fate and biological function. While 2- and 3-hydroxyacyl-CoAs are well-characterized intermediates in fatty acid oxidation and elongation, the roles of other positional isomers, such as this compound, are less understood and represent an emerging area of lipid research. This guide will explore the potential metabolic context, analytical methodologies, and signaling roles of this compound.
Hypothetical Metabolic Context of this compound
Given the lack of direct evidence for a specific metabolic pathway involving this compound, its existence is likely the result of the hydroxylation of stearoyl-CoA (the CoA ester of stearic acid, an 18-carbon saturated fatty acid).
Formation via Cytochrome P450-mediated Hydroxylation
The most probable route for the synthesis of this compound is the direct hydroxylation of stearoyl-CoA by a cytochrome P450 (CYP) enzyme. CYP enzymes are a large family of monooxygenases that catalyze the oxidation of a wide variety of substrates, including fatty acids. Several CYP families, such as CYP4A, CYP4B, and CYP4F, are known to hydroxylate fatty acids at various positions along the acyl chain. While ω- and (ω-1)-hydroxylation are common, in-chain hydroxylation also occurs. The formation of this compound would therefore likely involve a specific CYP isozyme with a preference for the C7 position of stearoyl-CoA.
Potential Roles in Fatty Acid Metabolism
Once formed, this compound could have several metabolic fates:
-
Incorporation into Complex Lipids: It could be incorporated into phospholipids, triglycerides, or other complex lipids, thereby altering membrane properties or serving as a precursor for signaling molecules.
-
Further Metabolism: The hydroxyl group could be further oxidized to a keto group, or the entire molecule could be a substrate for enzymes of β-oxidation, although the presence of the hydroxyl group mid-chain might hinder this process.
-
Signaling: Like other lipid molecules, this compound or its derivatives could act as signaling molecules, interacting with nuclear receptors or other proteins to regulate gene expression and cellular processes.
Quantitative Data on Long-Chain Acyl-CoAs
Direct quantitative data for this compound is not available. However, data for other long-chain acyl-CoAs in various tissues can provide a reference for expected concentration ranges.
| Acyl-CoA Species | Tissue/Cell Line | Concentration (pmol/mg protein or nmol/g wet weight) | Reference |
| C16:0-CoA | MCF7 | ~12 pmol/mg protein | [1] |
| C16:0-CoA | RAW264.7 | ~4 pmol/mg protein | [1] |
| C18:0-CoA | MCF7 | ~5 pmol/mg protein | [1] |
| C18:0-CoA | RAW264.7 | ~2 pmol/mg protein | [1] |
| Polyunsaturated Acyl-CoAs | Rat Heart | Varies (nmol/g wet weight) | [2] |
| Polyunsaturated Acyl-CoAs | Rat Kidney | Varies (nmol/g wet weight) | [2] |
| Polyunsaturated Acyl-CoAs | Rat Muscle | Varies (nmol/g wet weight) | [2] |
Experimental Protocols
The study of this compound requires robust methods for its extraction, detection, and quantification. The following protocols are based on established methods for other long-chain acyl-CoAs and hydroxy fatty acids.
Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from methods designed for high recovery and stability of long-chain acyl-CoAs.[1][2]
Materials:
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification column or C18)
-
Elution Solvent: 2-Propanol or other suitable organic solvent
-
Internal Standards (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain hydroxyacyl-CoA)
Procedure:
-
Homogenization: Homogenize frozen tissue or cell pellets in ice-cold homogenization buffer.
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize further.
-
Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with the appropriate elution solvent.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7).
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
MS/MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]+ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine moiety. A neutral loss scan for m/z 507 can be used to identify potential acyl-CoA species.[3]
-
-
Optimization: Collision energy and other MS parameters should be optimized for the specific analyte to achieve maximum sensitivity.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For structural confirmation and as an alternative quantification method, the hydroxy fatty acid can be cleaved from the CoA moiety and analyzed by GC-MS after derivatization.[5][6]
Procedure:
-
Hydrolysis: The acyl-CoA extract is hydrolyzed (e.g., using a mild base) to release the free 7-hydroxyoctadecanoic acid.
-
Extraction: The free fatty acid is extracted from the aqueous solution using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Derivatization: The carboxyl and hydroxyl groups are derivatized to increase volatility and improve chromatographic properties.
-
Esterification: The carboxyl group is converted to a methyl ester (FAME) using a reagent like BF3-methanol.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system for separation and detection. The mass spectrum will provide a characteristic fragmentation pattern that can be used for identification.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
While this compound remains a largely uncharacterized molecule, its potential existence as an intermediate in fatty acid metabolism presents an exciting avenue for research. The methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to begin to unravel the synthesis, metabolism, and potential biological functions of this and other novel hydroxy fatty acyl-CoAs. Future studies employing advanced mass spectrometry-based lipidomics and targeted enzymatic assays will be crucial in elucidating the role of this compound in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. restek.com [restek.com]
potential role of 7-hydroxyoctadecanoyl-CoA in cell signaling
An In-depth Technical Guide on the Potential Role of 7-Hydroxyoctadecanoyl-CoA in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (7-HOD-CoA) is the activated form of 7-hydroxyoctadecanoic acid (7-HSA), a hydroxylated fatty acid with emerging biological significance. While direct studies on the signaling roles of 7-HOD-CoA are limited, research on 7-HSA suggests its involvement in crucial cellular processes, including cell proliferation and inflammation. This document provides a comprehensive overview of the current understanding of 7-HSA's biological activities, potential signaling pathways, and the experimental methodologies used to elucidate these functions. The information presented is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and related lipid molecules.
Introduction
Fatty acids and their derivatives are increasingly recognized as important signaling molecules that regulate a wide array of physiological and pathological processes.[1] Hydroxylated fatty acids, a class of oxidized fatty acids, have garnered significant interest due to their diverse biological activities.[2] 7-hydroxyoctadecanoic acid (7-HSA) is a saturated hydroxy fatty acid that has demonstrated potent anti-proliferative effects in various cancer cell lines and is a constituent of a larger class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which possess anti-inflammatory and anti-diabetic properties.[3][4] While the direct signaling roles of the Coenzyme A (CoA) ester, 7-HOD-CoA, are yet to be fully elucidated, it is understood to be the activated intracellular form necessary for its metabolic processing, including potential incorporation into complex lipids. This guide will focus on the known biological effects and hypothesized signaling mechanisms of the free acid, 7-HSA, as a proxy for the potential signaling pathways involving this lipid species.
Biosynthesis and Metabolism
The endogenous synthesis of 7-HSA likely involves the hydroxylation of stearic acid. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes, which are known to hydroxylate fatty acids at various positions.[3] Specifically, CYP4 family members are responsible for the omega-hydroxylation of fatty acids, and other CYP enzymes can introduce hydroxyl groups at sub-terminal positions.[5][6] Once formed, 7-HSA can be activated to 7-HOD-CoA by acyl-CoA synthetases, enabling its participation in various metabolic pathways, including esterification into complex lipids like FAHFAs.
Figure 1: Proposed biosynthesis and metabolism of 7-HSA and 7-HOD-CoA.
Potential Signaling Pathways
Based on current research, 7-HSA appears to exert its biological effects through at least two potential signaling pathways: inhibition of cancer cell proliferation via cell cycle arrest and modulation of inflammatory responses.
Anti-Proliferative Effects and Cell Cycle Regulation
7-HSA has been shown to inhibit the growth of several human cancer cell lines.[2] Quantitative data from these studies are summarized in the table below.
Table 1: Anti-proliferative Activity of 7-Hydroxystearic Acid (7-HSA)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HT29 | Colon Carcinoma | 14.7 | [2] |
| HeLa | Cervical Cancer | 26.6 | [2] |
| MCF7 | Breast Cancer | 21.4 | [2] |
| PC3 | Prostate Cancer | 24.3 | [2] |
| NLF | Normal Lung Fibroblasts | 24.9 | [2] |
| CaCo-2 | Colorectal Adenocarcinoma | >100 |[2] |
The anti-proliferative mechanism of 7-HSA appears to involve the induction of cell cycle arrest, rather than apoptosis.[2] Studies on the regioisomer 9-HSA suggest that this effect may be mediated by the inhibition of histone deacetylase 1 (HDAC1).[7][8] HDAC inhibitors are known to induce cell cycle arrest by increasing the expression of cyclin-dependent kinase inhibitors like p21WAF1.[9] It is plausible that 7-HSA shares this mechanism of action.
Figure 2: Hypothesized HDAC1-mediated cell cycle arrest by 7-HSA.
Anti-Inflammatory Signaling
7-HSA is a known component of FAHFAs, which have demonstrated anti-inflammatory and anti-diabetic properties.[4] These effects are, in part, mediated by the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[4][10] GPR120 is expressed in adipocytes and macrophages and is activated by long-chain fatty acids, including omega-3 fatty acids.[11][12] Activation of GPR120 can lead to the suppression of inflammatory signaling pathways, such as those mediated by NF-κB and JNK.[12] While it is not yet confirmed if 7-HSA itself is a direct ligand for GPR120, its presence in anti-inflammatory FAHFAs suggests a potential role in this signaling cascade.
Figure 3: Potential GPR120-mediated anti-inflammatory signaling of 7-HSA.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 7-HSA's biological activities.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
7-HSA stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of 7-HSA and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Figure 4: Workflow for the MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[4]
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2][11]
-
Materials:
-
Treated and control cells on slides or in culture plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope
-
-
Procedure:
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount the slides and visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTP.
-
Future Directions
The study of 7-HOD-CoA and its de-esterified form, 7-HSA, is still in its early stages. Future research should focus on several key areas:
-
Direct investigation of 7-HOD-CoA: Elucidating the specific cellular roles of the CoA-esterified form, including its potential direct interactions with proteins and its role as a substrate for the synthesis of other bioactive lipids.
-
Mechanism of action: Confirming the inhibition of HDAC1 by 7-HSA and identifying other potential molecular targets to fully understand its anti-proliferative effects.
-
Receptor identification: Determining if 7-HSA is a direct ligand for GPR120 or other G-protein coupled receptors to clarify its role in anti-inflammatory and metabolic signaling.
-
In vivo studies: Evaluating the therapeutic potential of 7-HSA in animal models of cancer and inflammatory diseases.
-
Enantiomer-specific activity: Further characterizing the differential effects of the (R)- and (S)-enantiomers of 7-HSA to guide the development of more potent and specific therapeutic agents.
Conclusion
While direct evidence for the signaling role of this compound is currently limited, the available data on its corresponding free fatty acid, 7-hydroxyoctadecanoic acid, strongly suggest its involvement in important cell signaling pathways related to cancer and inflammation. Its ability to induce cell cycle arrest in cancer cells and its association with the anti-inflammatory FAHFA lipid family make it a promising molecule for further investigation. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing lipid molecule.
References
- 1. S-Phase arrest by nucleoside analogues and abrogation of survival without cell cycle progression by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20240000738A1 - Hydroxystearic acid for inducing generation of antimicrobial peptides - Google Patents [patents.google.com]
- 9. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 7-Hydroxyoctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyoctadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A molecule of significant interest in lipidomics and metabolic research. Its precise structure is critical for understanding its biological function, including its potential role in various signaling pathways and metabolic disorders. This technical guide provides a comprehensive overview of the methodologies required for the complete structural elucidation of this compound, from initial isolation to definitive spectroscopic analysis. Detailed experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy are provided, along with examples of expected data presented in tabular and graphical formats for clarity and comparative analysis.
Introduction
Long-chain fatty acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. The introduction of a hydroxyl group on the acyl chain, as in this compound, can significantly alter the molecule's chemical properties and biological activity. Elucidating the precise position of this hydroxyl group is paramount for understanding its metabolic fate and physiological significance. This guide outlines a systematic approach to confirm the molecular structure of this compound.
Proposed Workflow for Structural Elucidation
The structural confirmation of this compound involves a multi-step process beginning with isolation and purification, followed by a combination of high-resolution mass spectrometry and detailed NMR spectroscopy.
Caption: A logical workflow for the structural elucidation of this compound.
Physicochemical Properties
While specific experimental data for this compound is not widely available, its properties can be predicted based on related molecules.
| Property | Predicted Value |
| Molecular Formula | C39H70N7O18P3S[1] |
| Monoisotopic Mass | 1049.3711 Da |
| IUPAC Name | S-[2-(3-{--INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl] 7-hydroxyoctadecanethioate |
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for confirming the elemental composition and determining the position of the hydroxyl group.
Experimental Protocol: LC-MS/MS
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30).
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
Analysis Mode: Full scan (m/z 200-1200) followed by data-dependent MS/MS of the most intense ions.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Description |
| [M+H]+ | 1050.3789 | Protonated molecular ion | |
| [M+Na]+ | 1072.3609 | Sodiated molecular ion | |
| [M+K]+ | 1088.3348 | Potassiated molecular ion |
Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the [M+H]+ ion is expected to yield characteristic fragments that pinpoint the location of the hydroxyl group. The key fragmentation would be the cleavage adjacent to the hydroxylated carbon, leading to specific neutral losses and fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural information by mapping the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR
-
Solvent: Deuterated methanol (B129727) (CD3OD) or a mixture of CD3OD and D2O.
-
Spectrometer: 600 MHz or higher field strength spectrometer equipped with a cryoprobe.
-
Experiments:
-
1D ¹H NMR
-
1D ¹³C NMR
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Expected NMR Data
The key diagnostic signals in the ¹H and ¹³C NMR spectra will be those associated with the carbon bearing the hydroxyl group (C7) and its neighboring protons and carbons.
¹H NMR:
-
A characteristic multiplet in the range of δ 3.5-3.8 ppm corresponding to the proton attached to the hydroxylated carbon (H7).
¹³C NMR:
-
A distinct signal in the range of δ 68-75 ppm for the hydroxylated carbon (C7).
2D NMR:
-
COSY: Correlations between H7 and the protons on the adjacent carbons (H6 and H8).
-
HSQC: A cross-peak correlating the C7 signal with the H7 signal.
-
HMBC: Long-range correlations from H7 to C6 and C8, and from H6 and H8 to C7, which will definitively confirm the position of the hydroxyl group.
Molecular Structure and Key Correlations
The following diagram illustrates the structure of this compound with key atoms numbered for NMR analysis.
Caption: Chemical structure of this compound.
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. The combination of high-resolution mass spectrometry for elemental composition and fragmentation analysis, with a suite of 1D and 2D NMR experiments for unambiguous positional confirmation, provides a robust strategy for the definitive characterization of this and other novel hydroxy fatty acyl-CoA molecules. The methodologies and expected data presented in this guide serve as a comprehensive resource for researchers in the fields of lipidomics, metabolomics, and drug discovery.
References
7-Hydroxyoctadecanoyl-CoA: An In-depth Technical Guide for Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule that, while not extensively studied, holds potential significance in the field of lipidomics. Its structure suggests involvement in various metabolic pathways, potentially influencing cellular signaling and lipid metabolism. This technical guide provides a comprehensive overview of this compound, including its hypothetical biosynthesis, its relevance to lipidomics, detailed experimental protocols for its analysis, and potential biological roles. Due to the limited direct research on this specific molecule, this guide synthesizes information from related, well-characterized hydroxy fatty acids and acyl-CoAs to provide a foundational resource for researchers.
Introduction to this compound
This compound is the activated form of 7-hydroxyoctadecanoic acid, a monohydroxylated saturated fatty acid. The addition of a coenzyme A moiety makes it a direct substrate for a variety of enzymatic reactions within the cell. Hydroxylated fatty acids and their CoA esters are increasingly recognized as important signaling molecules and intermediates in metabolic pathways. While specific functions of the 7-hydroxy isomer are not well-defined, other positional isomers of hydroxyoctadecanoic acid have been shown to possess biological activities, including anti-inflammatory and anti-proliferative effects. Therefore, this compound is an intriguing molecule for lipidomics studies aimed at uncovering novel bioactive lipids and understanding their roles in health and disease.
Hypothetical Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been elucidated. However, based on the known mechanisms of fatty acid hydroxylation, a plausible pathway involves the action of cytochrome P450 (CYP) enzymes. These enzymes are known to hydroxylate fatty acids at various positions. The proposed pathway begins with stearoyl-CoA, the CoA ester of stearic acid.
In this proposed pathway, a specific cytochrome P450 enzyme would catalyze the introduction of a hydroxyl group at the 7th carbon of the octadecanoyl chain of stearoyl-CoA. The subsequent biological activity and metabolic fate of this compound would then depend on the cellular context and the presence of downstream enzymes.
Role in Lipidomics
The field of lipidomics aims to comprehensively identify and quantify the vast array of lipid species in a biological system. This compound, as a modified fatty acyl-CoA, falls within the scope of lipidomics analysis. Its detection and quantification could provide insights into:
-
Novel Bioactive Lipids: The presence and concentration of this compound in different tissues or disease states could indicate a role as a signaling molecule.
-
Markers of Oxidative Stress: The hydroxylation of fatty acids can be a result of enzymatic processes or non-enzymatic oxidation. Elevated levels of this compound might serve as a biomarker for oxidative stress.
-
Perturbations in Fatty Acid Metabolism: The accumulation or depletion of this molecule could signify alterations in the activity of specific hydroxylases or downstream metabolic enzymes, providing clues about metabolic dysregulation in diseases such as metabolic syndrome, cardiovascular diseases, and cancer.
Quantitative Data
Specific quantitative data for this compound in various biological samples is currently not available in the published literature. The table below is provided as a template for researchers to populate as data becomes available. The expected concentrations are likely to be low, in the femtomole to picomole per milligram of protein range, similar to other minor acyl-CoA species.
| Biological Sample | Condition | This compound Concentration (pmol/mg protein) | Reference |
| Mouse Liver | Control | Data not available | |
| Mouse Liver | High-Fat Diet | Data not available | |
| Human Plasma | Healthy | Data not available | |
| Human Plasma | Type 2 Diabetes | Data not available | |
| Cancer Cell Line X | Untreated | Data not available | |
| Cancer Cell Line X | Drug-Treated | Data not available |
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
The extraction of acyl-CoAs from biological matrices is a critical step due to their low abundance and susceptibility to degradation.
Protocol for Acyl-CoA Extraction:
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent, such as 2-propanol/50 mM potassium phosphate buffer (pH 7.2) (1:1, v/v).
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled stearoyl-CoA) or a structurally similar odd-chain acyl-CoA, to the homogenate to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE):
-
Centrifuge the homogenate to pellet cellular debris.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an aqueous solvent (e.g., water with 0.1% acetic acid) to remove polar interferences.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol (B129727)/water with 0.1% acetic acid).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% acetic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. A characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is common for acyl-CoAs. The precursor ion would be the [M+H]⁺ of this compound. A product ion specific to the 7-hydroxyoctadecanoyl moiety would be selected for quantification.
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, 0.1% Acetic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Acetate, 0.1% Acetic Acid in ACN/IPA (90:10) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Potential Signaling Pathways and Biological Functions
While no signaling pathways have been directly attributed to this compound, the biological activities of other hydroxy fatty acids suggest several possibilities:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some hydroxylated fatty acids are known to be endogenous ligands for PPARs, which are nuclear receptors that regulate lipid and glucose metabolism. This compound or its free acid form could potentially modulate PPAR activity.
-
Modulation of Inflammatory Pathways: Hydroxy fatty acids can be precursors to or modulators of inflammatory mediators. Further research is needed to determine if this compound plays a role in inflammation.
-
Substrate for Further Metabolism: this compound could be a substrate for enzymes involved in fatty acid oxidation, elongation, or incorporation into complex lipids, thereby influencing the lipid composition of membranes and lipid droplets.
Conclusion and Future Directions
This compound represents an understudied molecule within the lipidome that warrants further investigation. Its structural similarity to other bioactive hydroxy fatty acids suggests potential roles in cellular signaling and metabolism. The development of robust analytical methods, as outlined in this guide, is the first step toward understanding its biological significance. Future research should focus on:
-
Elucidating the biosynthetic pathway and identifying the specific enzymes responsible for its formation.
-
Quantifying its levels in various tissues and disease models to identify potential correlations with pathophysiology.
-
Investigating its interaction with cellular receptors and its impact on downstream signaling pathways.
-
Exploring its metabolic fate and its contribution to the pool of complex lipids.
This technical guide provides a framework for researchers to begin exploring the role of this compound in lipidomics and drug development. Unraveling the functions of this and other novel lipids will undoubtedly provide new insights into the complex interplay of lipids in health and disease.
The Metabolic Crossroads of 7-Hydroxyoctadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, occupies a unique position in lipid metabolism. While the catabolism of standard saturated and unsaturated fatty acids via β-oxidation is well-documented, the metabolic fate of fatty acids with mid-chain hydroxyl groups presents a more complex scenario. This technical guide synthesizes the current understanding of fatty acid metabolism to propose the putative metabolic pathways of this compound. We will delve into the enzymatic machinery, potential catabolic routes, and the experimental methodologies required to elucidate its precise metabolic journey. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism, particularly those in the fields of biochemistry, drug development, and metabolic disorders.
Proposed Metabolic Fates of this compound
The presence of a hydroxyl group at the C-7 position of octadecanoyl-CoA suggests that its metabolism may deviate from the canonical β-oxidation pathway. Two primary routes are hypothesized: initial modification of the hydroxyl group followed by β-oxidation, or an alternative oxidation pathway such as ω-oxidation.
Pathway 1: Putative β-Oxidation of this compound
For this compound to enter the β-oxidation spiral, the C-7 hydroxyl group would likely need to be addressed, as it would interfere with the standard enzymatic reactions that target the β-carbon (C-3). A plausible initial step is the oxidation of the 7-hydroxyl group to a keto group, forming 7-oxooctadecanoyl-CoA. This could be followed by subsequent reduction or rearrangement to allow for the progression of β-oxidation.
The initial steps of β-oxidation involve a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[1] In eukaryotes, this process occurs in both the mitochondria and peroxisomes.[1]
Below is a DOT script visualizing the proposed initial modification and subsequent entry into the β-oxidation pathway.
Pathway 2: ω-Oxidation as an Alternative Route
When β-oxidation is impaired, an alternative pathway known as ω-oxidation can become more prominent.[1][2] This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid.[1][2] It occurs primarily in the endoplasmic reticulum of the liver and kidneys.[2] The key enzymes in this pathway are cytochrome P450 monooxygenases, alcohol dehydrogenase, and aldehyde dehydrogenase.[2][3]
This compound could be a substrate for ω-oxidation, leading to the formation of a dicarboxylic acid, which can then undergo β-oxidation from both ends.
The following DOT script illustrates the ω-oxidation pathway.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data on the metabolic flux of this compound through different pathways. However, we can extrapolate potential key parameters based on studies of other hydroxylated and long-chain fatty acids.
| Parameter | Expected Value/Range | Significance | Reference |
| Km for Acyl-CoA Synthetase | 1-10 µM | Affinity for activation to CoA ester. | Generic for long-chain fatty acids |
| Vmax of β-oxidation enzymes | Lower than for saturated fatty acids | The hydroxyl group may hinder enzyme activity. | Inferred from metabolism of modified fatty acids |
| Rate of ω-oxidation | Potentially significant if β-oxidation is inhibited | Provides an alternative catabolic route. | [4] |
| Cellular uptake rate | Similar to other long-chain fatty acids | Transport into the cell is the first committed step. | Inferred from general fatty acid transport |
Experimental Protocols
To elucidate the metabolic fate of this compound, a combination of in vitro and in vivo experimental approaches is necessary.
Protocol 1: In Vitro Metabolism Assay using Radiolabeled Substrate
This protocol is designed to trace the metabolic products of this compound in isolated mitochondria or cell homogenates.
Objective: To determine if this compound is a substrate for β-oxidation and to identify its metabolic products.
Materials:
-
[1-¹⁴C]-7-hydroxyoctadecanoyl-CoA (custom synthesis)
-
Isolated liver mitochondria or cell homogenates
-
Reaction buffer (e.g., containing ATP, CoA, NAD⁺, FAD)
-
Scintillation cocktail and counter
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: Incubate isolated mitochondria or cell homogenates with [1-¹⁴C]-7-hydroxyoctadecanoyl-CoA in the reaction buffer at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separation of Products: Separate the reaction mixture components using TLC or HPLC.
-
Quantification: Quantify the radioactivity in the spots or peaks corresponding to the substrate and potential metabolites (e.g., acetyl-CoA, chain-shortened acyl-CoAs).
-
Data Analysis: Calculate the rate of substrate consumption and product formation.
The following workflow diagram illustrates this experimental protocol.
Protocol 2: Mass Spectrometry-Based Metabolite Identification
This protocol uses liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of this compound in a cellular context.
Objective: To identify the chemical structures of the metabolic products of this compound.
Materials:
-
Cultured cells (e.g., hepatocytes)
-
This compound
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Solvents for extraction and chromatography
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with this compound for a defined period.
-
Metabolite Extraction: Harvest the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS Analysis: Analyze the cell extracts using an LC-MS system. Use a high-resolution mass spectrometer to obtain accurate mass measurements of parent and fragment ions.
-
Data Processing: Process the raw LC-MS data to identify features corresponding to potential metabolites.
-
Metabolite Identification: Compare the accurate masses and fragmentation patterns of the identified features with databases (e.g., METLIN, HMDB) and with the fragmentation patterns of authentic standards, if available.
-
Pathway Reconstruction: Based on the identified metabolites, reconstruct the metabolic pathway of this compound.
A diagram of this workflow is provided below.
Conclusion and Future Directions
The metabolic fate of this compound remains an area requiring further investigation. Based on our current understanding of fatty acid metabolism, it is likely catabolized through a modified β-oxidation pathway or via ω-oxidation. The experimental protocols outlined in this guide provide a framework for elucidating the precise metabolic pathways and enzymatic machinery involved. A deeper understanding of the metabolism of such modified fatty acids is crucial for advancing our knowledge of lipid biochemistry and may have significant implications for the development of therapeutics targeting metabolic diseases. Future research should focus on the enzymatic characterization of the dehydrogenases and other enzymes that may act on this compound, as well as in vivo tracer studies to confirm its metabolic fate in a physiological context.
References
Preliminary Studies on the Function of 7-Hydroxyoctadecanoyl-CoA: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on 7-hydroxyoctadecanoyl-CoA is limited. This guide provides a comprehensive overview based on preliminary data and informed hypotheses drawn from the study of related lipid molecules. The experimental protocols and proposed pathways are intended to serve as a foundational framework for future research.
Introduction to Hydroxy Fatty Acyl-CoAs
Hydroxy fatty acids and their coenzyme A (CoA) esters are critical intermediates in lipid metabolism and signaling. The position of the hydroxyl group on the acyl chain dictates their metabolic fate and biological function. While isomers such as 2-hydroxy and 3-hydroxyoctadecanoyl-CoA are well-documented intermediates in peroxisomal α-oxidation and mitochondrial β-oxidation, respectively, the roles of in-chain hydroxylated species like this compound remain largely unexplored.[1][2] This guide synthesizes the current understanding of related hydroxy fatty acyl-CoAs to propose a research framework for elucidating the function of this compound.
Hypothesized Biosynthesis and Metabolism
The formation of this compound is likely a highly specific enzymatic process. Two primary enzyme families are hypothesized to be involved in its biosynthesis:
-
Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes are known to catalyze the in-chain hydroxylation of fatty acids.[3][4] It is plausible that a specific CYP isoform hydroxylates stearoyl-CoA or octadecanoyl-CoA at the C7 position.
-
Atypical Fatty Acid Hydratases: While many known hydratases act on the C9-C10 or C12-C13 double bonds, the existence of hydratases with novel regioselectivity is possible.[5][6] Such an enzyme could hydrate (B1144303) a corresponding unsaturated octadecenoyl-CoA to form this compound.
Once synthesized, this compound is likely subject to further metabolic conversion or degradation. Potential metabolic fates include:
-
Dehydrogenation: Oxidation of the hydroxyl group by a dehydrogenase to form 7-oxooctadecanoyl-CoA.
-
Thioesterase Hydrolysis: Cleavage of the CoA thioester by an acyl-CoA thioesterase to release 7-hydroxyoctadecanoic acid and free Coenzyme A.
-
Incorporation into Complex Lipids: Esterification into phospholipids, triglycerides, or other complex lipids, which could alter membrane properties or serve as a storage form.
Below is a diagram illustrating the hypothesized metabolic pathways for this compound.
Potential Signaling Functions
Beyond its role in metabolic pathways, this compound or its free fatty acid form may act as a signaling molecule. Other hydroxylated fatty acids have been shown to be ligands for G-protein coupled receptors (GPCRs) and nuclear receptors, modulating inflammatory responses, glucose metabolism, and other cellular processes.[7][8]
A proposed signaling cascade for this compound is depicted below.
Quantitative Data of Related Hydroxyoctadecanoyl-CoA Isomers
To date, there is no published quantitative data for this compound. However, data for related isomers in various biological matrices can provide a reference for expected concentration ranges.
| Isomer | Biological Matrix | Concentration Range | Reference |
| 2-Hydroxy-long-chain-acyl-CoAs | Rat Liver Peroxisomes | Not explicitly quantified, but metabolic flux has been measured. | [9] |
| 3-Hydroxyoctadecanoyl-CoA | Human Metabolome | Present as a metabolite, but absolute concentrations are not defined. | [1] |
| Other Long-Chain Acyl-CoAs | Rat Liver | 1 - 15 nmol/g tissue | [10] |
Experimental Protocols
A systematic approach is required to investigate the function of this compound. The following protocols provide a roadmap for researchers.
Chemo-enzymatic Synthesis of this compound Standard
The synthesis of an analytical standard is a prerequisite for detection and quantification. A plausible synthetic route is as follows:
-
Synthesis of 7-hydroxyoctadecanoic acid: This can be achieved through various organic synthesis methods, such as the reduction of a corresponding keto acid or the ring-opening of an epoxide.
-
Activation to the CoA thioester: The synthesized 7-hydroxyoctadecanoic acid can be enzymatically converted to its CoA ester using an acyl-CoA synthetase.[11] Alternatively, chemical synthesis methods involving the activation of the carboxylic acid (e.g., to an acid chloride or mixed anhydride) followed by reaction with Coenzyme A can be employed.[12]
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[10][13]
Sample Preparation:
-
Homogenize tissue or cells in a cold solvent mixture (e.g., 2:1:1 acetonitrile:isopropanol:water).
-
Add an internal standard (e.g., C17-CoA or a stable isotope-labeled analog of this compound).
-
Perform a liquid-liquid or solid-phase extraction to enrich for acyl-CoAs and remove interfering substances.[14]
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 7:3 v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then re-equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (M+H)+ of this compound, with product ions corresponding to the CoA moiety and fragments of the acyl chain. |
Functional Investigation Workflow
The following workflow outlines a strategy to elucidate the biological role of this compound.
Conclusion
While direct evidence for the function of this compound is currently lacking, the study of its isomers provides a strong foundation for future research. The methodologies and hypotheses presented in this guide offer a clear path forward for researchers to explore the biosynthesis, metabolism, and potential signaling roles of this novel lipid metabolite. Elucidating its function could uncover new therapeutic targets for metabolic and inflammatory diseases.
References
- 1. Human Metabolome Database: Showing metabocard for 3-hydroxyoctadecanoyl-CoA (HMDB0012715) [hmdb.ca]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards an understanding of oleate hydratases and their application in industrial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 8. Signaling properties of 4-hydroxyalkenals formed by lipid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Peroxisomal Fate of 7-Hydroxyoctadecanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic processing of hydroxylated fatty acids within the peroxisome, with a primary focus on the alpha-oxidation of long-chain 2-hydroxy fatty acids, exemplified by 2-hydroxyoctadecanoyl-CoA. Due to a lack of direct experimental evidence for the peroxisomal beta-oxidation of 7-hydroxyoctadecanoyl-CoA, this document outlines the established alpha-oxidation pathway as the likely metabolic route for hydroxylated fatty acids. It further proposes a hypothetical pathway for the metabolism of this compound, suggesting necessary enzymatic modifications for its entry into known peroxisomal degradation pathways. This guide includes detailed experimental protocols, quantitative data on relevant enzyme kinetics, and visualizations of the metabolic pathways and experimental workflows to support researchers in the field of lipid metabolism and drug development.
Introduction: Peroxisomal Fatty Acid Oxidation
Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. They are responsible for the oxidation of a variety of fatty acids that are not readily metabolized by mitochondria, including very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain hydroxylated fatty acids. Two major pathways for fatty acid degradation exist within the peroxisome: beta-oxidation and alpha-oxidation.
-
Beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons per cycle, generating acetyl-CoA.
-
Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid. This pathway is essential for the degradation of fatty acids with a methyl group at the beta-carbon, such as phytanic acid, which would otherwise block beta-oxidation. Alpha-oxidation is also the primary route for the degradation of 2-hydroxy long-chain fatty acids.
The Metabolism of 2-Hydroxyoctadecanoyl-CoA via Peroxisomal Alpha-Oxidation
While the direct peroxisomal beta-oxidation of this compound is not supported by current literature, the metabolism of 2-hydroxy long-chain fatty acids is well-characterized and proceeds via the alpha-oxidation pathway. This pathway involves a series of enzymatic steps that ultimately lead to the shortening of the fatty acid chain by one carbon.
The key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisome.[1][2][3] HACL1 catalyzes the cleavage of a 2-hydroxyacyl-CoA into a fatty aldehyde (shortened by one carbon) and formyl-CoA.[1][2]
The established pathway for the alpha-oxidation of 2-hydroxyoctadecanoyl-CoA is as follows:
-
Activation: 2-hydroxyoctadecanoic acid is activated to its CoA ester, 2-hydroxyoctadecanoyl-CoA, by a fatty acyl-CoA synthetase. This activation likely occurs in the endoplasmic reticulum or the peroxisomal membrane.
-
Cleavage by HACL1: In the peroxisome, 2-hydroxyoctadecanoyl-CoA is cleaved by HACL1 into heptadecanal (B146464) (a C17 aldehyde) and formyl-CoA.[2][3]
-
Further Metabolism:
The overall pathway is depicted in the following diagram:
Hypothetical Metabolic Pathway for this compound
There is currently no direct experimental evidence detailing the metabolic fate of this compound in peroxisomes. The position of the hydroxyl group at C-7 prevents it from being a direct substrate for either beta-oxidation or the known alpha-oxidation pathway which requires a 2-hydroxy group.
However, we can propose a hypothetical pathway based on known enzymatic activities in other metabolic routes. One plausible scenario is that this compound undergoes further modification before it can enter a degradative pathway. A potential route could involve an initial oxidation of the 7-hydroxy group, followed by steps that could lead to a substrate suitable for peroxisomal oxidation.
Proposed Hypothetical Pathway:
-
Initial Oxidation: The 7-hydroxy group of this compound could be oxidized to a keto group by a dehydrogenase, forming 7-oxooctadecanoyl-CoA.
-
Further Processing: The resulting 7-oxooctadecanoyl-CoA is not a standard substrate for beta-oxidation. Its subsequent metabolism is speculative and would require further enzymatic steps that are not yet characterized for this specific molecule.
It is important to emphasize that this proposed pathway is speculative and requires experimental validation.
The following diagram illustrates a logical workflow for investigating the metabolism of this compound:
Quantitative Data
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Actinobacterial 2-hydroxyacyl-CoA lyase | 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | [4][5] |
Note: This data is for a bacterial enzyme with a short-chain substrate and should be interpreted with caution as it may not be representative of human HACL1 with a long-chain substrate.
Experimental Protocols
Protocol for Isolation of Rat Liver Peroxisomes
This protocol is adapted from established methods for isolating functional peroxisomes for in vitro assays.[1][6]
Materials:
-
Male Wistar rats (200-250 g)
-
Homogenization buffer (0.25 M sucrose, 10 mM MOPS-KOH pH 7.2, 1 mM EDTA, 1 mM dithiothreitol)
-
Nycodenz or OptiPrep density gradient solutions
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the liver tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction enriched in mitochondria and peroxisomes.
-
Resuspend the pellet in homogenization buffer and layer it on top of a pre-formed density gradient (e.g., Nycodenz or OptiPrep).
-
Centrifuge the gradient at high speed (e.g., 100,000 x g for 1-2 hours).
-
Carefully collect the peroxisomal fraction, which will be visible as a distinct band at a higher density than the mitochondrial fraction.
-
Wash the isolated peroxisomes in homogenization buffer and resuspend in a suitable buffer for subsequent assays.
-
Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
In Vitro Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
This protocol describes a method to measure the activity of HACL1 by detecting the formation of the aldehyde product.
Materials:
-
Isolated peroxisomes or recombinant HACL1
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
2-hydroxyoctadecanoyl-CoA (substrate)
-
Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors)
-
Derivatizing agent for aldehydes (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA)
-
GC-MS or LC-MS/MS for product analysis
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, and MgCl₂.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the substrate, 2-hydroxyoctadecanoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Extract the lipid-soluble products (including the heptadecanal).
-
Derivatize the aldehyde product with PFBHA to enhance its volatility and detection by GC-MS.
-
Analyze the derivatized sample by GC-MS, monitoring for the specific mass fragment of the derivatized heptadecanal.
-
Quantify the amount of product formed by comparing to a standard curve of derivatized heptadecanal.
Analysis of Metabolites by Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Detection:
-
Derivatization: Aldehydes are typically derivatized to improve their chromatographic properties and mass spectrometric detection. PFBHA is a common derivatizing agent that creates a stable oxime derivative with a strong signal in negative ion chemical ionization mode.
-
GC Separation: The derivatized aldehydes are separated on a capillary GC column (e.g., DB-5ms).
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized aldehyde.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis:
-
Extraction: Acyl-CoAs are extracted from the reaction mixture or cell lysates using solid-phase extraction (SPE) or liquid-liquid extraction.
-
LC Separation: Acyl-CoAs are separated by reverse-phase liquid chromatography.
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the acyl-CoA of interest and then detecting a specific product ion after fragmentation, providing high specificity and sensitivity.
Conclusion and Future Directions
The peroxisomal alpha-oxidation of 2-hydroxy long-chain fatty acids is a well-established metabolic pathway, with 2-hydroxyacyl-CoA lyase (HACL1) playing a central role. In contrast, the metabolic fate of this compound remains uncharacterized. Based on current knowledge, it is unlikely to be a direct substrate for peroxisomal beta-oxidation. Future research should focus on elucidating the enzymatic machinery responsible for the initial processing of 7-hydroxy fatty acids, which may involve oxidation of the hydroxyl group or other modifications that would allow entry into known degradative pathways. The experimental workflows and protocols detailed in this guide provide a framework for undertaking such investigations, which will be crucial for a complete understanding of hydroxylated fatty acid metabolism and its implications in health and disease. This knowledge will be invaluable for researchers and drug development professionals targeting lipid metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. physoc.org [physoc.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 6. mdpi.com [mdpi.com]
The Elusive 7-Hydroxyoctadecanoyl-CoA: An In-Depth Technical Guide to its Presumed Natural Occurrence and Biological Significance
For Immediate Release
This technical guide delves into the current scientific understanding of 7-hydroxyoctadecanoyl-CoA, a coenzyme A derivative of the naturally occurring 7-hydroxystearic acid. While the direct detection of this compound in organisms remains to be definitively established, the presence and biological activities of its precursor fatty acid, 7-hydroxystearic acid (7-HSA), strongly suggest its transient existence and involvement in mammalian metabolic and signaling pathways. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the known aspects of 7-HSA, its potential conversion to this compound, and the methodologies to explore its presence and function.
Natural Occurrence of 7-Hydroxystearic Acid: The Precursor
Evidence points to the natural occurrence of 7-hydroxystearic acid (7-HSA) in mammals as a constituent of a class of endogenous lipids known as fatty acyl esters of hydroxy fatty acids (FAHFAs).[1][2] These complex lipids, where 7-HSA is esterified to another fatty acid, have been identified as possessing beneficial anti-diabetic and anti-inflammatory properties.[1][2] Furthermore, 7-HSA itself has demonstrated biological activity, notably exhibiting inhibitory effects on the proliferation of human cancer cell lines.[1][2]
While the primary focus has been on its esterified form within FAHFAs, the presence of free 7-HSA is a prerequisite for its potential activation to this compound. The activation of fatty acids to their coenzyme A (CoA) esters is a fundamental step for their participation in various metabolic pathways, including beta-oxidation, elongation, and incorporation into complex lipids.
Table 1: Quantitative Data on the Biological Activity of 7-Hydroxystearic Acid (7-HSA)
| Cell Line | Biological Effect | IC50 (µM) | Reference |
| HT29 (Human colorectal adenocarcinoma) | Growth Inhibition | 14.7 | [2] |
| HeLa (Human cervical cancer) | Growth Inhibition | 21.4 | [2] |
| MCF7 (Human breast adenocarcinoma) | Growth Inhibition | 24.3 | [2] |
| PC3 (Human prostate cancer) | Growth Inhibition | 24.9 | [2] |
| NLF (Normal lung fibroblasts) | Growth Inhibition | 24.9 | [2] |
| CaCo-2 (Human colorectal adenocarcinoma) | Growth Inhibition | Not specified as most potent, but active | [1][2] |
| A549 (Human lung carcinoma) | Growth Inhibition | Not specified | [1] |
| SF268 (Human astrocytoma) | Growth Inhibition | Not specified | [1] |
Biosynthetic and Metabolic Pathways
The precise enzymatic machinery responsible for the synthesis of 7-HSA is yet to be fully elucidated. However, the hydroxylation of fatty acids is commonly catalyzed by cytochrome P450 (CYP) enzymes. It is hypothesized that a specific CYP enzyme is responsible for the regioselective hydroxylation of stearic acid at the C7 position.
Once formed, 7-HSA would require activation to its CoA ester, this compound, to enter various metabolic fates. This activation would be catalyzed by an acyl-CoA synthetase (ACS). The substrate specificity of ACS enzymes for 7-HSA has not been specifically studied, but it is a crucial step for its further metabolism.
Activated this compound could then be a substrate for several pathways:
-
Incorporation into FAHFAs: This is the most documented fate of 7-HSA.
-
Beta-oxidation: The presence of the hydroxyl group may influence the efficiency and pathway of fatty acid degradation.
-
Signaling: The CoA ester itself or its derivatives might act as signaling molecules.
Figure 1: Hypothetical pathway for the formation and metabolism of this compound.
Potential Signaling Pathways
The observed anti-proliferative effects of 7-HSA on cancer cells suggest its involvement in cell signaling pathways that regulate cell cycle and growth. While the exact mechanisms are under investigation, potential targets could include pathways involved in cell proliferation and apoptosis. The anti-inflammatory effects of FAHFAs containing 7-HSA also point towards an interaction with inflammatory signaling cascades.
References
Methodological & Application
Application Note: Quantification of 7-Hydroxyoctadecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) derivative. While the biological significance of many hydroxylated fatty acids is an expanding area of research, 7-hydroxystearic acid, the acyl component of this compound, has been noted for its potential biological activities, including antiproliferative effects on cancer cell lines. The quantification of its CoA thioester is crucial for understanding its metabolic fate and its role in cellular signaling and disease pathology. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics.
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The quantification is based on Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard is recommended for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation (from Cell Culture)
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add the internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain hydroxylated acyl-CoA) to each sample.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The MRM transition for this compound is based on the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule (507.1 Da)[1].
-
Molecular Formula of 7-hydroxyoctadecanoic acid: C₁₈H₃₆O₃
-
Exact Mass of 7-hydroxyoctadecanoic acid: 300.2664 Da
-
Molecular Formula of Coenzyme A (free acid): C₂₁H₃₆N₇O₁₆P₃S
-
Exact Mass of Coenzyme A (free acid): 767.1152 Da
The formation of the thioester bond involves the loss of a water molecule (H₂O).
-
Calculated Exact Mass of this compound: (300.2664 + 767.1152) - 18.0106 = 1049.3710 Da
-
Precursor Ion ([M+H]⁺): m/z 1050.3783
-
Product Ion ([M+H - 507.1]⁺): m/z 543.2783
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1050.4 | 543.3 | 100 | To be optimized |
| Internal Standard | Analyte-specific | Analyte-specific | 100 | To be optimized |
Note: Collision energy should be optimized for the specific instrument used to achieve the maximum signal intensity for the product ion.
Data Presentation
Quantitative data should be summarized in tables for clear comparison across different experimental conditions or sample groups. As there is limited published data on the absolute quantification of this compound, the following tables are provided as templates.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Calibration Range (nM) | R² | LLOQ (nM) | ULOQ (nM) |
| This compound | e.g., 0.1 - 1000 | >0.99 | e.g., 0.1 | e.g., 1000 |
Table 2: Concentration of this compound in Biological Samples
| Sample ID | Condition | This compound (pmol/mg protein) | Standard Deviation |
| Control 1 | Vehicle | Value | Value |
| Control 2 | Vehicle | Value | Value |
| Treatment 1 | Drug X | Value | Value |
| Treatment 2 | Drug X | Value | Value |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Putative Metabolic Pathway
The precise metabolic pathway of this compound is not well-established. However, it is likely formed from stearoyl-CoA through the action of a fatty acid hydroxylase. Once formed, it can potentially be incorporated into complex lipids or undergo further metabolism. 7-Hydroxystearic acid has been shown to have antiproliferative effects, suggesting a role in signaling pathways that regulate cell growth.
Caption: Putative metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound by LC-MS/MS. The detailed protocol for sample preparation and the optimized, albeit theoretical, LC-MS/MS parameters offer a solid starting point for researchers. The provided templates for data presentation and the visualization of the experimental workflow and a putative metabolic pathway will aid in the systematic investigation of the role of this hydroxylated acyl-CoA in biological systems. Further studies are warranted to elucidate the precise biological functions and metabolic pathways of this compound.
References
Application Notes and Protocols for the Analytical Detection of 7-hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule. While its specific biological roles are still under investigation, the analysis of hydroxy fatty acids and their CoA esters is of growing interest in lipidomics and metabolic research due to their potential involvement in various physiological and pathological processes, including inflammation and metabolic disorders. Accurate and sensitive detection and quantification of this compound in biological matrices are crucial for elucidating its metabolic pathways and biological functions.
This document provides detailed application notes and experimental protocols for the analysis of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high selectivity and sensitivity required for detecting low-abundance lipids. As specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for the analysis of long-chain and hydroxy acyl-CoAs.
Putative Metabolic Pathway
This compound is likely formed from its corresponding free fatty acid, 7-hydroxyoctadecanoic acid, through the action of an acyl-CoA synthetase. It can then be further metabolized in pathways such as beta-oxidation or incorporated into complex lipids.
Caption: Putative metabolic activation of 7-hydroxyoctadecanoic acid.
Analytical Methods
The principal analytical technique for the sensitive and specific quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for analyzing acyl-CoAs due to its ability to handle complex biological matrices and provide structural information for confident identification. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Application Notes and Protocols for the Analysis of 7-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) thioester. As an intermediate in fatty acid metabolism, specifically mitochondrial beta-oxidation, the accurate quantification of this molecule in biological matrices is crucial for understanding cellular metabolic processes, identifying biomarkers for metabolic disorders, and in the development of therapeutic agents targeting fatty acid oxidation pathways. This document provides a detailed protocol for the sample preparation and analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. The pathway involves the sequential removal of two-carbon units from the fatty acyl-CoA molecule. The introduction of a hydroxyl group at the 7th position suggests it may be a product of an alternative oxidation pathway or the metabolism of a hydroxylated fatty acid.
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Samples
This protocol is designed for the extraction of long-chain acyl-CoAs from cultured cells or tissue samples. The presence of the hydroxyl group in this compound may increase its polarity; therefore, careful optimization of the organic solvent ratios may be required for optimal recovery.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not expected to be in the sample.
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Sample Collection:
-
Cultured Cells: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Tissue Samples: Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C. Weigh the frozen tissue (~50-100 mg) and homogenize on ice in 1 mL of ice-cold PBS.
-
-
Protein Precipitation and Extraction:
-
To the cell pellet or tissue homogenate, add 1 mL of a pre-chilled (-20°C) extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v).
-
Add the internal standard to the extraction solution before adding it to the sample.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis. Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Suggested Starting Conditions):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The hydroxyl group increases polarity, so a standard C18 should provide adequate retention.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Theoretical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion ([M+H]+) for this compound (C₂₉H₅₂N₇O₁₈P₃S) is approximately m/z 912.26.
-
A common fragment for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.12 Da).
-
Specific fragments resulting from cleavage alpha to the hydroxyl group should also be monitored for increased specificity.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 912.3 | 405.2 (M+H - 507.1) | Optimize |
| 912.3 | Fragment 2 | Optimize | |
| Internal Standard (e.g., Heptadecanoyl-CoA) | 896.3 | 389.2 (M+H - 507.1) | Optimize |
Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard of this compound, if available. Fragment 2 should be determined empirically.
Data Presentation
While specific quantitative data for this compound in biological samples is not widely available in the literature, the following table provides representative concentrations of other long-chain acyl-CoAs found in mammalian cells and tissues. This can serve as an approximate range for expected concentrations and aid in the development of a calibration curve.
| Acyl-CoA Species | Matrix | Concentration Range (pmol/mg protein) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | 15 - 50 | [1] |
| Stearoyl-CoA (C18:0) | Rat Liver | 5 - 20 | [1] |
| Oleoyl-CoA (C18:1) | Rat Liver | 10 - 40 | [1] |
| Palmitoyl-CoA (C16:0) | Cultured Hepatocytes | 5 - 25 | [2] |
| Oleoyl-CoA (C18:1) | Cultured Hepatocytes | 2 - 15 | [2] |
Note: The concentration of this compound is expected to be significantly lower than that of major non-hydroxylated long-chain acyl-CoAs.
Conclusion
This application note provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of this compound. The provided methodologies are based on established techniques for long-chain acyl-CoA analysis and have been adapted to account for the specific properties of the hydroxylated analyte. Due to the limited availability of commercial standards and literature data for this compound, method development and validation, including optimization of extraction recovery, chromatographic separation, and MS/MS parameters, are critical for achieving accurate and precise quantification. This guide serves as a robust starting point for researchers and scientists in the field of metabolic research and drug development.
References
Application Notes and Protocols for the Derivatization of 7-Hydroxyoctadecanoyl-CoA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification and identification of fatty acids. However, the analysis of hydroxy fatty acyl-CoAs, such as 7-hydroxyoctadecanoyl-CoA, presents a challenge due to their low volatility and thermal instability. Derivatization is a critical step to convert these molecules into more volatile and thermally stable analogues suitable for GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of this compound.
The derivatization process for hydroxy fatty acyl-CoAs typically involves two key stages:
-
Hydrolysis: The thioester bond of the acyl-CoA is cleaved to release the free hydroxy fatty acid.
-
Derivatization: The functional groups of the free fatty acid (carboxyl and hydroxyl groups) are chemically modified to increase volatility. Common methods include esterification of the carboxyl group and silylation of the hydroxyl group.
Experimental Protocols
Protocol 1: Alkaline Hydrolysis followed by Two-Step Esterification and Silylation
This protocol is a robust method for the comprehensive derivatization of this compound.
Materials:
-
Sample containing this compound
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Nitrogen gas supply
-
Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
GC-MS vials with PTFE-lined caps
Procedure:
-
Alkaline Hydrolysis:
-
Extraction of the Free Fatty Acid:
-
Extract the hydrolyzed fatty acid by adding 3 mL of ethyl acetate and vortexing thoroughly.
-
Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.
-
Repeat the extraction twice more with 3 mL of ethyl acetate each time.[1]
-
Dry the pooled organic extracts under a stream of nitrogen at 37°C.[1]
-
-
Esterification of the Carboxyl Group:
-
To the dried residue, add 2 mL of 14% BF3-Methanol solution.[2]
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes. Optimal conditions may need to be determined empirically for specific sample types. A common practice is heating at 80°C for 1 hour.[2]
-
After cooling, add 1 mL of water and 1 mL of hexane, then vortex.
-
Transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a new tube containing anhydrous sodium sulfate.
-
-
Silylation of the Hydroxyl Group:
Protocol 2: One-Step Silylation for Free Hydroxy Fatty Acids
This protocol is suitable for samples where the 7-hydroxyoctadecanoic acid is already in its free form and does not require hydrolysis. This method derivatizes both the carboxyl and hydroxyl groups simultaneously.
Materials:
-
Dried sample containing 7-hydroxyoctadecanoic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (or other aprotic solvent)
-
GC-MS vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as silylation reagents are sensitive to moisture.[2]
-
Dissolve the dried sample in an aprotic solvent like acetonitrile.
-
-
Silylation:
-
In a GC-MS vial, combine 100 µL of the sample solution with 50 µL of BSTFA with 1% TMCS. A molar excess of the reagent is required.[2][4]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][4]
-
After cooling, the sample can be directly analyzed by GC-MS or diluted with a suitable solvent like dichloromethane.[2]
-
Data Presentation
The choice of derivatization reagent and method can impact the efficiency and outcome of the analysis. The following tables summarize key quantitative parameters for the described derivatization methods.
Table 1: Comparison of Derivatization Methods for Hydroxy Fatty Acids
| Parameter | Method 1: Esterification (BF3-Methanol) followed by Silylation (BSTFA) | Method 2: One-Step Silylation (BSTFA) |
| Target Analyte Form | Acyl-CoA (requires initial hydrolysis) | Free Fatty Acid |
| Reagents | 1. NaOH (for hydrolysis) 2. BF3-Methanol 3. BSTFA + 1% TMCS, Pyridine | BSTFA + 1% TMCS |
| Reaction Temperature | Hydrolysis: 37°C Esterification: 60-100°C Silylation: 60°C | 60°C |
| Reaction Time | Hydrolysis: 30 min Esterification: 5-60 min Silylation: 60 min | 60 minutes |
| Key Advantage | Comprehensive analysis from acyl-CoA | Simpler, one-step derivatization for free fatty acids |
| Considerations | Multi-step process with potential for sample loss | Highly sensitive to moisture |
Table 2: Typical GC-MS Conditions for Analysis of Derivatized Hydroxy Fatty Acids
| Parameter | Condition | Reference |
| GC Column | HP-5MS capillary column | [1] |
| Injection Mode | Splitless | [3] |
| Injector Temperature | 250-280°C | [3] |
| Oven Temperature Program | Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min. | [1] |
| MS Transfer Line Temperature | 235-310°C | [3] |
| Ionization Mode | Electron Ionization (EI) | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis, from the initial sample to the final analysis.
Caption: Workflow for this compound derivatization and analysis.
Signaling Pathway and Logical Relationships
The derivatization process follows a logical sequence of chemical reactions designed to modify the analyte for GC-MS compatibility. The following diagram illustrates the chemical transformations.
Caption: Chemical transformations in the derivatization of this compound.
References
Application Notes and Protocols for the Enzymatic Assay of 7-hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxyoctadecanoyl-CoA is a long-chain fatty acyl-CoA molecule that is implicated in various metabolic pathways. The precise quantification of this molecule is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the development of a continuous spectrophotometric enzymatic assay for this compound. The assay is based on the enzymatic oxidation of the 7-hydroxy group by a suitable dehydrogenase, coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to the concentration of this compound.
Principle of the Assay
The proposed enzymatic assay relies on a dehydrogenase that can utilize this compound as a substrate. While a specific enzyme for the 7-hydroxy position of octadecanoyl-CoA is not yet fully characterized, long-chain acyl-CoA dehydrogenases (LCAD) and other oxidoreductases with broad substrate specificity are promising candidates. The enzymatic reaction is as follows:
This compound + NAD+ ---(Enzyme)---> 7-oxo-octadecanoyl-CoA + NADH + H+
The production of NADH is monitored spectrophotometrically at 340 nm.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
Since this compound is not commercially available, it must be synthesized from its corresponding fatty acid, 7-hydroxyoctadecanoic acid.
Materials:
-
7-hydroxyoctadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
MgCl2
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a stock solution of 7-hydroxyoctadecanoic acid in a suitable organic solvent (e.g., ethanol).
-
In a reaction vessel, combine potassium phosphate buffer, MgCl2, ATP, DTT, and CoA.
-
Add long-chain acyl-CoA synthetase to the reaction mixture.
-
Initiate the reaction by adding the 7-hydroxyoctadecanoic acid stock solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC-MS to confirm the formation of this compound.
-
Purify the synthesized this compound using solid-phase extraction or preparative HPLC.
-
Determine the concentration of the purified product spectrophotometrically using the extinction coefficient of the adenine ring of CoA.
Protocol 2: Enzymatic Assay for this compound
This protocol describes a spectrophotometric assay to measure the concentration of this compound.
Materials:
-
Purified this compound (from Protocol 1)
-
Candidate dehydrogenase enzyme (e.g., a commercially available long-chain acyl-CoA dehydrogenase or a purified recombinant enzyme)
-
NAD+
-
Triton X-100
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a standard curve of this compound in Tris-HCl buffer with a constant concentration of Triton X-100.
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and Triton X-100.
-
In a 96-well microplate, add the reaction mixture to each well.
-
Add varying concentrations of the this compound standard or the unknown sample to the wells.
-
Initiate the reaction by adding the candidate dehydrogenase enzyme to each well.
-
Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the initial rate of the reaction (V₀) for each standard and unknown sample from the linear portion of the absorbance vs. time curve.
-
Plot the V₀ values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their V₀ values on the standard curve.
Data Presentation
Table 1: Example Standard Curve Data for this compound Assay
| This compound (µM) | Initial Rate (ΔAbs/min) |
| 0 | 0.001 |
| 5 | 0.015 |
| 10 | 0.030 |
| 25 | 0.075 |
| 50 | 0.150 |
| 100 | 0.295 |
Table 2: Kinetic Parameters of a Candidate Dehydrogenase with this compound (Hypothetical Data)
| Parameter | Value |
| Km | 25 µM |
| Vmax | 0.3 µmol/min/mg |
| Optimal pH | 8.0 |
| Optimal Temperature | 37°C |
Visualizations
Caption: Experimental workflow for the synthesis and enzymatic assay of this compound.
Caption: Overview of the central role of fatty acyl-CoAs in cellular metabolism.
Application Notes and Protocols: Synthesis of Stable Isotope-Labeled 7-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A thioester that may play a role in various metabolic pathways. The availability of a stable isotope-labeled version of this molecule is crucial for researchers studying its metabolism, trafficking, and interactions with proteins. Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), provide a non-radioactive means to trace the fate of the molecule in biological systems using mass spectrometry. This document provides a detailed protocol for the chemical synthesis of deuterium-labeled this compound ([7-²H]-7-hydroxyoctadecanoyl-CoA).
The proposed synthetic route involves a three-step process:
-
Synthesis of the precursor, 7-oxooctadecanoic acid.
-
Stable isotope labeling through the reduction of the keto group to a hydroxyl group using a deuterium-labeled reducing agent.
-
Conversion of the resulting stable isotope-labeled 7-hydroxyoctadecanoic acid to its coenzyme A thioester.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Expected Yield (%) |
| 1 | Synthesis of 7-oxooctadecanoic acid | Suberic anhydride (B1165640), Undecylmagnesium bromide | Tetrahydrofuran (B95107) (THF) | 4-6 hours | 60-70 |
| 2 | Synthesis of [7-²H]-7-hydroxyoctadecanoic acid | 7-oxooctadecanoic acid, Sodium borodeuteride (NaBD₄) | Methanol (B129727) | 1-2 hours | >95 |
| 3 | Synthesis of [7-²H]-7-hydroxyoctadecanoyl-CoA | [7-²H]-7-hydroxyoctadecanoic acid, N,N'-Carbonyldiimidazole (CDI), Coenzyme A trilithium salt | Tetrahydrofuran (THF), Aqueous buffer | 2-4 hours | 40-60 |
Experimental Protocols
Protocol 1: Synthesis of 7-oxooctadecanoic acid
This protocol is based on the Grignard reaction of a long-chain alkyl magnesium bromide with a cyclic anhydride.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Suberic anhydride
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Undecylmagnesium bromide (Grignard Reagent): a. In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings. b. Add a small crystal of iodine to the flask. c. Add a solution of 1-bromoundecane in anhydrous THF to the dropping funnel. d. Add a small portion of the 1-bromoundecane solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing). e. Once the reaction has started, add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. g. Cool the Grignard reagent to room temperature.
-
Reaction with Suberic Anhydride: a. In a separate 1 L round-bottom flask, dissolve suberic anhydride in anhydrous THF. b. Cool the suberic anhydride solution to 0 °C in an ice bath. c. Slowly add the prepared undecylmagnesium bromide solution to the suberic anhydride solution via a cannula or dropping funnel with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding 1 M HCl with cooling in an ice bath until the solution is acidic (pH ~2). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 7-oxooctadecanoic acid. e. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to yield pure 7-oxooctadecanoic acid as a white solid.
Protocol 2: Synthesis of Stable Isotope-Labeled [7-²H]-7-hydroxyoctadecanoic acid
This protocol describes the stereospecific reduction of the ketone to a hydroxyl group, incorporating a deuterium atom.
Materials:
-
7-oxooctadecanoic acid
-
Methanol (MeOH)
-
Sodium borodeuteride (NaBD₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reduction Reaction: a. Dissolve 7-oxooctadecanoic acid in methanol in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. d. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Work-up and Purification: a. Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. b. Remove the methanol under reduced pressure. c. Add water to the residue and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield [7-²H]-7-hydroxyoctadecanoic acid. The product is often of sufficient purity for the next step, but can be further purified by flash chromatography if necessary.
Protocol 3: Synthesis of [7-²H]-7-hydroxyoctadecanoyl-CoA
This protocol utilizes N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid for subsequent reaction with coenzyme A. This method is generally mild and compatible with the hydroxyl group.
Materials:
-
[7-²H]-7-hydroxyoctadecanoic acid
-
Anhydrous tetrahydrofuran (THF)
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Sodium bicarbonate buffer (0.5 M, pH 7.5)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen atmosphere
Procedure:
-
Activation of the Carboxylic Acid: a. In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve [7-²H]-7-hydroxyoctadecanoic acid in anhydrous THF. b. Add CDI to the solution and stir at room temperature for 1 hour, or until CO₂ evolution ceases. This forms the acyl-imidazolide intermediate.
-
Thioesterification with Coenzyme A: a. In a separate flask, dissolve coenzyme A trilithium salt hydrate in cold sodium bicarbonate buffer. b. Slowly add the acyl-imidazolide solution from step 1 to the coenzyme A solution with vigorous stirring. c. Stir the reaction mixture at room temperature for 2-3 hours.
-
Purification: a. The crude [7-²H]-7-hydroxyoctadecanoyl-CoA can be purified by solid-phase extraction (SPE) or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). b. For RP-HPLC, use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid). c. Monitor the elution by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA). d. Collect the fractions containing the product and lyophilize to obtain the purified stable isotope-labeled this compound.
Visualizations
Caption: Workflow for the synthesis of stable isotope-labeled this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the labeled acyl-CoA. The mass spectrum should show a molecular ion corresponding to the mass of this compound plus the mass of the incorporated deuterium atom(s).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule. In the ¹H NMR spectrum of the deuterium-labeled product, the signal corresponding to the proton at the 7-position will be absent or significantly reduced.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product can be assessed by analytical RP-HPLC. The product should appear as a single major peak when monitored at 260 nm.
By following these detailed protocols, researchers can successfully synthesize stable isotope-labeled this compound for use in a variety of metabolic studies. The modular nature of this synthesis also allows for the potential introduction of other stable isotopes, such as ¹³C, by starting with appropriately labeled precursors.
Application Notes and Protocols for the Use of 7-Hydroxyoctadecanoyl-CoA in Cell-Based Assays
Disclaimer: Extensive searches for "7-hydroxyoctadecanoyl-CoA" in scientific literature and databases have yielded no specific information regarding its synthesis, biological activity, or use in cell-based assays. The information presented here is based on general knowledge and protocols for other long-chain fatty acyl-CoAs and hydroxy fatty acids. These protocols should be considered as adaptable frameworks and would require significant optimization and validation for use with this compound.
I. Introduction
Long-chain fatty acyl-CoAs are critical intermediates in lipid metabolism and cellular signaling.[1][2] They are the activated forms of fatty acids, ready for processes such as beta-oxidation for energy production, incorporation into complex lipids like triglycerides and phospholipids, and modulation of various cellular pathways.[3][4] Hydroxy fatty acids, a class of lipids characterized by a hydroxyl group on the aliphatic chain, have been shown to possess diverse biological activities, including anti-inflammatory and anti-diabetic effects.[5][6][7]
This compound is a putative derivative of octadecanoic acid (stearic acid). Its specific biological functions are currently uncharacterized. These application notes provide a guide for researchers and drug development professionals on how to approach the study of a novel long-chain hydroxy fatty acyl-CoA, such as this compound, in cell-based assays. The primary assays described focus on two key areas of fatty acid metabolism: fatty acid oxidation and lipid droplet formation.
II. Potential Cell-Based Assays
The introduction of a novel fatty acyl-CoA into a cellular system can be investigated through various assays to elucidate its metabolic fate and signaling effects. Below are key assays that can be adapted for this compound.
-
Fatty Acid Oxidation (FAO) Assay: To determine if this compound can be utilized as a substrate for mitochondrial beta-oxidation.
-
Lipid Droplet Formation Assay: To assess whether this compound is incorporated into neutral lipids for storage.
-
Cell Viability/Toxicity Assay: To evaluate the cytotoxic effects of this compound on cells.
-
Signaling Pathway Analysis: To investigate the impact of this compound on known lipid-sensing signaling pathways.
III. Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables are examples of how such data could be presented.
Table 1: Effect of this compound on Fatty Acid Oxidation
| Cell Line | Treatment Concentration (µM) | Oxygen Consumption Rate (OCR) (% of Control) | Radiolabeled CO₂ Production (CPM) |
| HepG2 | 10 | Data | Data |
| 50 | Data | Data | |
| 100 | Data | Data | |
| C2C12 | 10 | Data | Data |
| 50 | Data | Data | |
| 100 | Data | Data |
Table 2: Quantification of Lipid Droplet Formation
| Cell Line | Treatment Concentration (µM) | Mean Fluorescence Intensity (per cell) | Number of Lipid Droplets (per cell) |
| 3T3-L1 | 10 | Data | Data |
| 50 | Data | Data | |
| 100 | Data | Data | |
| Huh7 | 10 | Data | Data |
| 50 | Data | Data | |
| 100 | Data | Data |
IV. Experimental Protocols
The following are detailed, generalized protocols that can be adapted for studying this compound.
Protocol 1: Fatty Acid Oxidation (FAO) Assay using Radiolabeled Substrate
This protocol measures the rate of fatty acid beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid precursor.[8][9]
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (requires custom synthesis)
-
[1-¹⁴C]Palmitic acid or other suitable radiolabeled fatty acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid (PCA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are in a proliferative state at the time of the assay.[10]
-
Preparation of Fatty Acid-BSA Conjugate:
-
Prepare a stock solution of the radiolabeled fatty acid.
-
Prepare a solution of fatty acid-free BSA in PBS.
-
Warm the BSA solution to 37°C and add the radiolabeled fatty acid while vortexing to create a conjugate. This increases the solubility of the fatty acid in the aqueous medium.[8]
-
-
Cell Treatment:
-
Wash the cells twice with warm PBS.
-
Add fresh serum-free medium containing the radiolabeled fatty acid-BSA conjugate and various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).
-
-
Termination and Sample Collection:
-
After incubation, place the plate on ice.
-
Add cold perchloric acid to each well to a final concentration of 0.5 M to lyse the cells and precipitate macromolecules.[11]
-
Transfer the supernatant, which contains the acid-soluble metabolites, to a new tube.
-
-
Quantification:
-
Centrifuge the tubes to pellet any remaining debris.
-
Transfer a known volume of the supernatant to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Normalize the CPM values to the total protein content of the cells in each well.
-
Protocol 2: Lipid Droplet Formation Assay
This protocol uses a fluorescent dye to visualize and quantify the formation of intracellular lipid droplets.[12][13]
Materials:
-
Cell line of interest (e.g., 3T3-L1 adipocytes, Huh7 hepatocytes)
-
Cell culture medium
-
This compound
-
Oleic acid (as a positive control for lipid droplet induction)
-
BODIPY 493/503 or Nile Red fluorescent dye
-
Formaldehyde or paraformaldehyde for cell fixation
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.
-
Cell Treatment:
-
Treat the cells with various concentrations of this compound, oleic acid (positive control), or vehicle control in the culture medium.
-
Incubate for a suitable period to allow for lipid droplet formation (e.g., 16-24 hours).
-
-
Cell Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Prepare a working solution of BODIPY 493/503 or Nile Red in PBS.
-
Incubate the cells with the fluorescent dye solution for 10-15 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Wash the cells with PBS and mount the coverslips on microscope slides or image the plate directly.
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Quantify the number, size, and total fluorescence intensity of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).[]
-
V. Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a potential signaling pathway that could be influenced by long-chain fatty acyl-CoAs.
Caption: General experimental workflow for studying a novel fatty acyl-CoA.
Caption: Potential metabolic and signaling roles of long-chain acyl-CoAs.
VI. Conclusion
The study of novel lipid molecules like this compound holds the potential to uncover new biological pathways and therapeutic targets. While direct experimental data for this specific molecule is currently lacking, the protocols and frameworks provided here offer a robust starting point for its investigation in cell-based systems. Researchers should proceed with careful optimization and validation at each step to accurately characterize the cellular effects of this compound.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity‐related diseases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid oxidation assay [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Extraction of 7-Hydroxyoctadecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Specifically, it is an intermediate in the mitochondrial beta-oxidation of long-chain saturated fatty acids.[1][2] The accurate quantification of this and other acyl-CoAs in tissues is crucial for studying metabolic pathways, identifying biomarkers for metabolic diseases, and for the development of therapeutic agents. Due to their amphipathic nature and general instability, the extraction and analysis of acyl-CoAs from complex biological matrices require robust and optimized protocols.[3]
This document provides a detailed protocol for the extraction of this compound from tissue samples, designed for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is a synthesis of established methods for long-chain acyl-CoA extraction, with considerations for the increased polarity imparted by the hydroxyl group.
Data Presentation
Quantitative data on recovery rates for various acyl-CoAs using different extraction methods are summarized below. While specific recovery for this compound is not available in the literature, the data for other long-chain acyl-CoAs provide a benchmark for expected performance.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA (Short-chain) | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Palmitoyl-CoA (Long-chain) | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE) |
| Oleoyl-CoA (Long-chain) | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE) |
Data adapted from Minkler et al., 2008. The Acetonitrile/2-Propanol with SPE method shows high recovery for a range of acyl-CoA chain lengths.
Experimental Protocol
This protocol is adapted from methods with demonstrated high recovery for a wide range of acyl-CoAs and is suitable for long-chain species like this compound.[4][5]
Materials and Reagents
-
Tissue Sample: ~50-100 mg, flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.
-
Internal Standard: Heptadecanoyl-CoA or a stable isotope-labeled analog of the analyte of interest.
-
Solvents (HPLC or MS grade):
-
2-Propanol
-
Acetonitrile (ACN)
-
Methanol
-
Chloroform
-
Glacial Acetic Acid
-
-
Buffers and Solutions:
-
100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution
-
SPE Column Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v), pH 7.0
-
-
Equipment:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryogenic homogenizer
-
Glass homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge (4°C)
-
Vortex mixer
-
Nitrogen evaporator
-
Solid-Phase Extraction (SPE) manifold
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel (100 mg)
-
Autosampler vials for LC-MS/MS
-
Protocol Steps
Step 1: Tissue Pulverization
-
Place the frozen tissue sample (~50-100 mg) in a pre-chilled mortar.
-
Add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled glass homogenization tube.
Step 2: Homogenization and Extraction
-
To the powdered tissue, add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). If using an internal standard, add it to this buffer.
-
Homogenize the sample thoroughly using a glass homogenizer on ice.
-
Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[3]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[3]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[3]
-
Carefully collect the upper phase, which contains the acyl-CoAs, and transfer it to a new tube.
Step 3: Solid-Phase Extraction (SPE) Purification This step is crucial for removing contaminants that can interfere with downstream analysis.
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE column by passing 1 mL of the conditioning solution (Acetonitrile/Isopropanol/Water/Acetic Acid). This step protonates the pyridyl group, enabling it to function as an anion exchanger.[4]
-
Sample Loading: Load the supernatant from Step 2 onto the conditioned SPE column.
-
Column Wash: Wash the column with 1 mL of the conditioning solution to remove unretained species.[4]
-
Elution: Elute the acyl-CoAs with 2 mL of the elution buffer (Methanol/250 mM Ammonium Formate). This buffer at pH 7 neutralizes the pyridyl group, releasing the bound acyl-CoAs.[4]
Step 4: Sample Concentration and Reconstitution
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method. For LC-MS analysis of long-chain acyl-CoAs, a solution of 50 mM ammonium acetate (B1210297) in 20% acetonitrile/water is often used.[1][6]
-
Vortex briefly and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of this compound from tissue.
Metabolic Pathway Context
Caption: Role of this compound in mitochondrial β-oxidation.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctadecanoyl-CoA (HMDB0013640) [hmdb.ca]
- 2. Human Metabolome Database: Showing metabocard for 3-hydroxyoctadecanoyl-CoA (HMDB0012715) [hmdb.ca]
- 3. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Labeling with 7-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Note: Direct metabolic labeling studies utilizing 7-hydroxyoctadecanoyl-CoA (7-HO-CoA) are not extensively documented in current literature. The following application notes and protocols are based on established methodologies for other fatty acid analogs and serve as a comprehensive guide for researchers interested in developing and applying 7-HO-CoA as a novel metabolic probe.
Introduction
Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[1][2] Long-chain fatty acyl-CoAs serve as the donors for this modification and are key signaling molecules in cellular metabolism.[2][3] Hydroxylated fatty acids and their CoA esters are emerging as important players in metabolic regulation and cellular signaling.[4][5] this compound (7-HO-CoA) is a unique hydroxylated fatty acyl-CoA that presents an opportunity for the development of novel chemical probes to investigate fatty acid metabolism and protein acylation.
These notes provide a framework for the proposed use of 7-HO-CoA, and its bioorthogonal derivatives, for metabolic labeling studies. The protocols described herein are adapted from established methods for fatty acid metabolic labeling and proteomic analysis.[6][7][8]
Principle of the Method
The core principle involves introducing 7-hydroxyoctadecanoic acid (7-HOA), or a bioorthogonally tagged version, to cultured cells. The cells' metabolic machinery will activate the fatty acid to its CoA thioester, 7-HO-CoA.[9] This "probe" can then be incorporated into various metabolic pathways, including protein acylation.[10] By using a bioorthogonal handle (e.g., an alkyne or azide), the modified proteins can be tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via click chemistry, allowing for their enrichment and identification by mass spectrometry.[11][12]
Potential Applications
-
Profiling Protein Acylation: Identification of novel protein targets of long-chain hydroxy fatty acid acylation.
-
Investigating Metabolic Pathways: Tracing the metabolic fate of 7-HO-CoA in cellular lipid metabolism.[13]
-
Drug Discovery: Screening for inhibitors of enzymes involved in hydroxy fatty acid metabolism or protein acylation.
-
Understanding Disease States: Investigating the role of hydroxy fatty acid acylation in metabolic diseases, inflammation, and cancer.[5]
Hypothetical Experimental Workflow
The proposed workflow for a metabolic labeling study with a bioorthogonal 7-HOA analog is depicted below.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhea - reaction knowledgebase [rhea-db.org]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Frontiers | Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function [frontiersin.org]
- 10. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Hydroxyoctadecanoyl-CoA Isomers
Abstract
Hydroxyoctadecanoyl-CoA (HOD-CoA) isomers are critical intermediates in fatty acid metabolism and cellular signaling pathways. The precise quantification and differentiation of these isomers are essential for understanding their distinct biological roles in health and disease. This document provides detailed protocols for the chromatographic separation and analysis of HOD-CoA isomers using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), tailored for researchers, scientists, and drug development professionals.
Introduction
Hydroxyoctadecanoyl-CoAs are a class of lipid molecules derived from the oxidation of linoleic acid. The position of the hydroxyl group on the octadecanoyl chain results in various positional isomers, such as 9-HOD-CoA and 13-HOD-CoA, each with potentially unique biological activities. Furthermore, the hydroxyl group can exist in either R or S stereoisomeric forms, adding another layer of complexity. Distinguishing between these isomers is challenging due to their similar physicochemical properties but is crucial for elucidating their specific roles in metabolic pathways like beta-oxidation and fatty acid elongation. This application note details a robust methodology for the separation and quantification of these important analytes.
Experimental Approach
The separation of HOD-CoA isomers can be approached in two primary ways:
-
Direct analysis of HOD-CoA isomers: This method involves the direct chromatographic separation of the intact CoA thioesters. This approach is advantageous as it minimizes sample preparation steps.
-
Analysis after hydrolysis: This involves the chemical or enzymatic hydrolysis of HOD-CoA isomers to their corresponding free fatty acids (hydroxyoctadecadienoic acids, HODEs), followed by chromatographic separation. This can be beneficial as methods for separating HODE isomers are well-established.
This document will provide protocols for both approaches, with a primary focus on LC-MS/MS for sensitive and specific detection.
Protocol 1: Direct Separation of HOD-CoA Isomers by Reversed-Phase UPLC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs and is optimized for isomer resolution.
1. Sample Preparation (from cell culture or tissue)
-
Homogenization: Homogenize frozen tissue (~50 mg) or cell pellets (~1-5 million cells) on ice in 1 mL of a freshly prepared extraction solution of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and acetonitrile:isopropanol (1:1, v/v).
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0-CoA or a deuterated HOD-CoA analog) to the homogenate.
-
Extraction: Vortex the homogenate for 5 minutes, then sonicate for 3 minutes in an ice bath.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge again, and combine the supernatants.
-
Drying and Reconstitution: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol (B129727):water for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC System or equivalent.
-
Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[1] This column is recommended for its enhanced separation of lipid isomers.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Isopropanol (10:90, v/v) with 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.[1]
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 2.0 43 2.1 50 12.0 54 12.1 70 15.0 99 18.0 99 18.1 40 | 20.0 | 40 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+ or equivalent).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions should be optimized for each specific HOD-CoA isomer. A common transition for long-chain acyl-CoAs involves the neutral loss of the phosphopantetheine group.
3. Data Presentation
| Analyte | Expected Retention Time (min) | MRM Transition (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 9-HOD-CoA | To be determined empirically | Precursor > Product | 1-10 fmol | 5-50 fmol |
| 13-HOD-CoA | To be determined empirically | Precursor > Product | 1-10 fmol | 5-50 fmol |
| C17:0-CoA (IS) | To be determined empirically | Precursor > Product | N/A | N/A |
Note: The LOD and LOQ values are typical for long-chain acyl-CoA analysis and may vary depending on the instrument and specific isomers.[2]
Protocol 2: Separation of HODE Isomers (from HOD-CoA Hydrolysis) by Normal-Phase HPLC
This protocol is based on a validated method for the separation of 9-HODE and 13-HODE positional isomers.[3]
1. Sample Preparation and Hydrolysis
-
Extraction: Perform the extraction as described in Protocol 1 (steps 1-5).
-
Drying: Evaporate the supernatant to dryness under nitrogen.
-
Hydrolysis: Reconstitute the dried extract in 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 30 minutes to hydrolyze the CoA thioester bond.
-
Acidification and Extraction: Cool the sample, add 1 mL of water, and acidify to pH 3-4 with 1 M HCl. Extract the free fatty acids (HODEs) twice with 2 mL of hexane (B92381) or ethyl acetate.
-
Drying and Reconstitution: Combine the organic layers, evaporate to dryness under nitrogen, and reconstitute the residue in the HPLC mobile phase.
2. Normal-Phase HPLC Conditions
-
Chromatographic System: Standard HPLC system with UV detector.
-
Column: Absolute SiO₂ column (250 mm × 4.6 mm, 5 μm).[3]
-
Mobile Phase: Isocratic elution with n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detector at 234 nm.[3]
-
Injection Volume: 20 µL.
3. Data Presentation
| Analyte | Retention Time (min) (approx.) | Linearity Range (µg/mL) | LOD (µg/g) | LOQ (µg/g) |
| 13-HODE | ~11 | 0.5 - 20.0 | 0.075 | 0.25 |
| 9-HODE | ~23 | 0.75 - 12.5 | 0.090 | 0.32 |
Data adapted from a method for HODE isomers in meat products.[3]
Protocol 3: Chiral Separation of Hydroxyacyl-CoA Stereoisomers
For the separation of R and S stereoisomers, chiral chromatography is required. This can be performed on the intact CoA esters or the hydrolyzed free fatty acids.
1. Sample Preparation
-
Follow the sample preparation steps from either Protocol 1 (for intact HOD-CoA) or Protocol 2 (for HODEs).
2. Chiral HPLC Conditions
-
Chromatographic System: HPLC or UPLC system.
-
Column: Chiral stationary phase column, such as a Chiralpak AD-RH. These columns have shown good resolution for hydroxy fatty acids.[4]
-
Mobile Phase: Typically a mixture of hexane/isopropanol or an aqueous/organic mobile phase for reversed-phase chiral columns. The exact composition must be optimized for the specific HOD-CoA isomers.
-
Flow Rate: To be optimized (typically 0.5-1.0 mL/min).
-
Detection: UV (234 nm for HODEs, 260 nm for CoA esters) or Mass Spectrometry.
3. Data Presentation
| Analyte | Retention Time (min) |
| (R)-HOD-CoA/HODE | To be determined empirically |
| (S)-HOD-CoA/HODE | To be determined empirically |
Note: The elution order of R and S enantiomers depends on the specific chiral stationary phase and mobile phase used.
Visualizations
Caption: Experimental workflow for HOD-CoA isomer analysis.
Caption: Metabolic pathway of HOD-CoA isomer formation and fate.
References
- 1. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 7-hydroxyoctadecanoyl-CoA using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that may play a role in various metabolic pathways. Its analysis is crucial for understanding lipid metabolism and its potential as a biomarker or therapeutic target. This document provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Tissue, Cells)
A robust sample preparation protocol is essential for the accurate quantification of acyl-CoAs.[1][2]
Materials:
-
Homogenization Buffer: 10 mM potassium phosphate (B84403) buffer (pH 7.4) with 2 mM EDTA
-
Internal Standard (IS) Solution: Heptadecanoyl-CoA (C17:0-CoA) in methanol (B129727):water (1:1, v/v)
-
Precipitation Solution: Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
Procedure:
-
Homogenization: Homogenize the tissue or cell pellet in ice-cold homogenization buffer.
-
Internal Standard Spiking: Add the internal standard solution to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding an equal volume of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for SPE.
-
Solid-Phase Extraction:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation of long-chain acyl-CoAs is typically achieved using reversed-phase chromatography.[1][3]
LC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[3]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water[3]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[3]
-
Flow Rate: 0.4 mL/min[3]
-
Gradient:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3]
-
Scan Type: Selected Reaction Monitoring (SRM) or Product Ion Scan
-
Collision Gas: Argon
-
Key Transitions: The selection of precursor and product ions is critical for sensitive and specific detection.
Data Presentation
The expected mass-to-charge ratios (m/z) for this compound and its characteristic fragments are summarized below. This data is inferred from the general fragmentation patterns of acyl-CoAs and hydroxy fatty acids.
| Analyte | Precursor Ion [M+H]+ | Characteristic Neutral Loss | Key Product Ions (m/z) | Description of Fragments |
| This compound | 1084.6 | 507.0 | 577.6 | [M+H - 507]+ (Loss of adenosine (B11128) 3'-phosphate-5'-diphosphate)[4][5][6] |
| 18.0 | 1066.6 | [M+H - H₂O]+ (Loss of water from the hydroxyl group)[7][8] | ||
| 428.0 | Adenosine 3',5'-diphosphate fragment[5] | |||
| Varies | Fragments resulting from cleavage at the C-C bond adjacent to the hydroxyl group | |||
| Heptadecanoyl-CoA (IS) | 1054.6 | 507.0 | 547.6 | [M+H - 507]+ |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow from sample preparation to data analysis.
Proposed Fragmentation Pathway of this compound
Caption: Proposed major fragmentation pathways for this compound in positive ESI-MS/MS.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Note: Quantitative Analysis of 7-Hydroxyoctadecanoyl-CoA using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 7-hydroxyoctadecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A straightforward protein precipitation extraction protocol is employed, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a defined concentration range, making it suitable for researchers, scientists, and drug development professionals engaged in metabolic studies.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. This compound is a hydroxylated long-chain acyl-CoA whose accurate quantification is essential for understanding its role in various physiological and pathological processes. This document provides a detailed protocol for establishing a standard curve and quantifying this compound, enabling researchers to investigate its metabolic significance.
Experimental
Materials and Reagents
-
This compound standard (commercially available or synthesized)
-
Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Ammonium hydroxide
-
Bovine Serum Albumin (BSA) for matrix-based standards
Standard Curve and Quality Control Sample Preparation
Standard curves were prepared by spiking known amounts of this compound into a surrogate matrix (e.g., 4% BSA in phosphate-buffered saline) to mimic a biological sample.
Table 1: Standard Curve Preparation
| Standard Level | Concentration (ng/mL) |
| STD 1 | 1.0 |
| STD 2 | 2.5 |
| STD 3 | 5.0 |
| STD 4 | 10.0 |
| STD 5 | 25.0 |
| STD 6 | 50.0 |
| STD 7 | 100.0 |
Quality control (QC) samples were prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.
Sample Preparation Protocol
-
To 50 µL of plasma or tissue homogenate, add 150 µL of cold methanol containing the internal standard (Heptadecanoyl-CoA at 50 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Ammonium Hydroxide).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
The molecular weight of this compound is 1050.0 g/mol .[1][2] The precursor ion for the MRM transition is the protonated molecule [M+H]⁺. A characteristic fragmentation of long-chain acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion, which corresponds to a 507 Da fragment.[3][4]
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1051.0 | 544.0 | 100 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.0 | 513.0 | 100 | 35 |
Results and Discussion
Linearity
A seven-point standard curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The calibration curve demonstrated excellent linearity over the concentration range of 1.0 to 100.0 ng/mL, with a coefficient of determination (R²) greater than 0.995.
Table 5: Standard Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.021 |
| 2.5 | 0.054 |
| 5.0 | 0.108 |
| 10.0 | 0.215 |
| 25.0 | 0.538 |
| 50.0 | 1.075 |
| 100.0 | 2.150 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results, summarized in Table 6, demonstrate that the method is both accurate and precise.
Table 6: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 3.0 | 98.7 | 4.5 | 101.2 | 5.8 |
| Medium | 30.0 | 102.1 | 3.1 | 100.5 | 4.2 |
| High | 80.0 | 99.5 | 2.8 | 98.9 | 3.7 |
Visualization of Experimental Workflow and Metabolic Context
Experimental Workflow
The following diagram illustrates the major steps in the quantification of this compound from a biological sample.
Caption: Workflow for this compound quantification.
Metabolic Pathway Context
This compound is a hydroxylated fatty acyl-CoA. While its specific signaling roles are under investigation, it is structurally related to intermediates in the fatty acid β-oxidation pathway. This pathway is a core metabolic process for energy generation from fatty acids. 3-hydroxyacyl-CoA is a key intermediate in this cycle.[5]
Caption: Fatty acid β-oxidation pathway highlighting the hydroxyacyl-CoA intermediate.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in biological samples. The protocol is straightforward and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This method will be valuable for researchers investigating the role of hydroxylated long-chain acyl-CoAs in health and disease.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 3-hydroxyoctadecanoyl-CoA (HMDB0012715) [hmdb.ca]
Application Notes and Protocols for 7-Hydroxyoctadecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctadecanoyl-CoA (7-HODA-CoA) is a hydroxylated long-chain fatty acyl-coenzyme A derivative. While specific research on the 7-hydroxy isomer is limited, its structural similarity to other hydroxylated fatty acyl-CoAs suggests its potential as a substrate for various enzymes involved in fatty acid metabolism. Hydroxylated fatty acids and their CoA esters are increasingly recognized for their roles in cellular signaling and metabolic regulation, making them intriguing molecules for study in drug development and biochemical research.[1][2]
These application notes provide a framework for utilizing 7-HODA-CoA in enzyme assays, drawing upon established methodologies for similar long-chain hydroxyacyl-CoA substrates. The protocols outlined below are intended as a starting point and will likely require optimization for the specific enzyme and experimental conditions.
Potential Enzyme Substrate Applications
Based on the known pathways of fatty acid metabolism, 7-HODA-CoA is a potential substrate for several classes of enzymes, primarily those involved in β-oxidation and lipid homeostasis.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): These enzymes catalyze the oxidation of 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA esters. While the hydroxyl group in 7-HODA-CoA is not at the canonical 3-position for β-oxidation, some HADH isozymes may exhibit broader substrate specificity.
-
Enoyl-CoA Hydratase (ECH): In the reverse reaction, ECHs catalyze the dehydration of 3-hydroxyacyl-CoAs to enoyl-CoAs. It is plausible that an isomerase could shift the double bond, or that a hydratase could act on a substrate with a hydroxyl group at the 7-position under certain conditions.
-
Acyl-CoA Thioesterases (ACOT): These enzymes hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, playing a regulatory role in lipid metabolism. Long-chain acyl-CoA thioesterases are potential candidates for activity with 7-HODA-CoA.[3]
-
Acyl-CoA Dehydrogenase (ACAD): While less likely to directly act on the hydroxylated carbon, ACADs are key enzymes in β-oxidation and could be part of a metabolic pathway involving 7-HODA-CoA.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Enzymes Acting on this compound
| Enzyme Class | Putative Enzyme | Substrate | Km (µM) (Hypothetical) | Vmax (nmol/min/mg) (Hypothetical) |
| 3-Hydroxyacyl-CoA Dehydrogenase | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | This compound | 10 - 50 | 50 - 200 |
| Enoyl-CoA Hydratase | Long-Chain Enoyl-CoA Hydratase | This compound | 20 - 100 | 100 - 500 |
| Acyl-CoA Thioesterase | Acyl-CoA Thioesterase 7 (ACOT7) | This compound | 5 - 25 | 200 - 1000 |
Table 2: Example of Expected Results from an Inhibitor Study
| Enzyme | Inhibitor | Substrate (7-HODA-CoA) Conc. (µM) | IC50 (µM) (Hypothetical) |
| LCHAD | Compound X | 25 | 5 |
| ACOT7 | Compound Y | 10 | 15 |
Experimental Protocols
The following are detailed, generalized protocols for enzyme assays that can be adapted for use with this compound.
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This assay measures the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.5)
-
NAD+ solution (10 mM)
-
This compound solution (in appropriate buffer, concentration to be determined)
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme
-
UV/Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Tris-HCl buffer
-
100 µL NAD+ solution
-
50 µL of enzyme solution
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the this compound solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
The rate of the reaction is proportional to the change in absorbance over time.
-
A blank reaction without the substrate should be run to correct for any background NAD+ reduction.
Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH) Activity
This assay couples the hydration of an enoyl-CoA to the oxidation of the resulting 3-hydroxyacyl-CoA by HADH, monitoring the reduction of NAD+.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NAD+ solution (10 mM)
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase (as coupling enzyme)
-
7-trans-Octadecenoyl-CoA (as the substrate to be hydrated to 7-HODA-CoA)
-
Purified Enoyl-CoA Hydratase enzyme
-
UV/Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
750 µL Potassium phosphate buffer
-
100 µL NAD+ solution
-
50 µL of 3-Hydroxyacyl-CoA Dehydrogenase solution
-
50 µL of Enoyl-CoA Hydratase solution
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 7-trans-Octadecenoyl-CoA solution.
-
Monitor the increase in absorbance at 340 nm for 10-15 minutes.
-
The rate of NADH production is indicative of the enoyl-CoA hydratase activity.
-
Controls lacking the enoyl-CoA hydratase should be performed to ensure the observed activity is not due to contamination.
Protocol 3: Colorimetric Assay for Acyl-CoA Thioesterase (ACOT) Activity
This assay measures the release of free Coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoASH to produce a yellow-colored product with an absorbance maximum at 412 nm.[4]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
This compound solution
-
Purified Acyl-CoA Thioesterase enzyme
-
Spectrophotometer and 96-well plate
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing:
-
150 µL Tris-HCl buffer
-
20 µL DTNB solution
-
10 µL of enzyme solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the this compound solution.
-
Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-20 minutes.
-
The rate of increase in absorbance is proportional to the thioesterase activity.
-
A standard curve using known concentrations of CoASH should be prepared to quantify the enzyme activity.
Visualization of Pathways and Workflows
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the general pathway of fatty acid β-oxidation, where a hydroxylated intermediate is formed. While 7-HODA-CoA has its hydroxyl group at a non-canonical position, this pathway provides context for its potential metabolism.
Caption: General pathway of fatty acid β-oxidation.
Experimental Workflow for Enzyme Kinetic Analysis
This diagram outlines the logical steps for determining the kinetic parameters of an enzyme with 7-HODA-CoA as a substrate.
Caption: Workflow for enzyme kinetic analysis.
Putative Signaling Role of Hydroxylated Fatty Acids
Hydroxylated fatty acids can be incorporated into complex lipids, potentially altering membrane properties and influencing signaling pathways.
Caption: Putative signaling role of 7-HODA-CoA.
Analytical Methods
The analysis of 7-HODA-CoA and its potential metabolites can be achieved using liquid chromatography-mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of acyl-CoA species.[5]
General LC-MS/MS Protocol Outline:
-
Sample Preparation: Extraction of acyl-CoAs from biological samples (cells, tissues) is typically performed using a biphasic solvent system (e.g., methanol/water/chloroform) followed by solid-phase extraction (SPE) for enrichment and purification.
-
Chromatographic Separation: Reversed-phase chromatography (e.g., C18 column) is commonly used to separate acyl-CoAs based on their hydrophobicity. A gradient elution with a mobile phase containing an ion-pairing agent or at an alkaline pH can improve peak shape and resolution.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is often employed. Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for 7-HODA-CoA and its expected metabolites.
Conclusion
While direct experimental data for this compound as an enzyme substrate is currently lacking, its structural characteristics suggest it is a viable candidate for investigation with several key enzymes in fatty acid metabolism. The protocols and information provided here offer a robust starting point for researchers to design and execute experiments to elucidate the biochemical roles of this and other novel hydroxylated fatty acyl-CoAs. Further research in this area will be crucial to understanding the full scope of lipid metabolism and its implications in health and disease.
References
- 1. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 2. mdpi.com [mdpi.com]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genotic.com [genotic.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 7-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule. The analysis of such molecules is critical in various fields of research, including metabolic studies and drug development, due to their roles in cellular signaling and energy metabolism.[1][2] Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).[3][4] This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples. The methodology is based on established procedures for long-chain acyl-CoAs.[2][5][6]
Data Presentation: Recovery of Long-Chain Acyl-CoAs using SPE
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90%[2] |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80%[2] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88%[2] |
| Stearoyl-CoA | C18:0 | Reversed-Phase C18 | >90% (Implied)[5] |
| Linoleoyl-CoA | C18:2 | Reversed-Phase C18 | >90% (Implied)[5] |
Experimental Protocols
This section details the materials and step-by-step procedures for the solid-phase extraction of this compound from biological samples such as tissue or cultured cells.
Materials
-
SPE Cartridges: Reversed-phase C18 or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Ammonium formate
-
Potassium phosphate
-
Formic acid
-
Internal Standard (e.g., C17:0-CoA)
-
-
Solutions:
-
Homogenization Buffer: 100 mM Potassium Phosphate, pH 4.9.
-
Extraction Solvent: Acetonitrile/Isopropanol (1:1, v/v).
-
SPE Conditioning Solvent 1: 100% Methanol.
-
SPE Conditioning Solvent 2 (Equilibration Buffer): Water with 0.1% Formic Acid.
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[2]
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator or vacuum concentrator
-
Sample Preparation and Homogenization
-
For tissue samples, weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer. For cultured cells, scrape cells and create a cell pellet.
-
Add 1 mL of ice-cold Homogenization Buffer containing a suitable internal standard (e.g., C17:0-CoA).
-
Homogenize the sample on ice until a uniform suspension is achieved.
Extraction of Acyl-CoAs
-
To the homogenate, add 2 mL of Extraction Solvent (Acetonitrile/Isopropanol).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
Solid-Phase Extraction (SPE)
-
Column Conditioning:
-
Pass 2 mL of Methanol through the SPE cartridge.
-
Equilibrate the cartridge by passing 2 mL of Equilibration Buffer (Water with 0.1% Formic Acid). Do not allow the column to dry out.
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
-
Washing:
-
Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.
-
-
Elution:
-
Elute the bound acyl-CoAs, including this compound, by adding 1.5 mL of the Elution Solution.
-
Collect the eluate in a clean collection tube.
-
Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a solvent suitable for the intended downstream analysis, such as a mixture of methanol and water for LC-MS.
Visualizations
Experimental Workflow
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of 7-hydroxyoctadecanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 7-hydroxyoctadecanoyl-CoA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and achieving high-quality data.
Troubleshooting Guide: Low Signal Intensity of this compound
Low signal intensity is a common challenge in the analysis of long-chain acyl-CoAs. The following table outlines potential causes and corresponding solutions to enhance the signal of this compound in your mass spectrometry experiments.
| Issue | Potential Cause(s) | Recommended Solutions |
| Weak or No Signal | Inefficient Ionization: this compound, like other long-chain acyl-CoAs, can have poor ionization efficiency.[1][2] Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte.[1][3][4] Sample Degradation: Acyl-CoAs can be unstable in aqueous solutions and degrade during sample preparation or storage.[5] | - Optimize Ion Source Parameters: Systematically adjust spray voltage, source temperature, and nebulizing/drying gas flows.[1] - Mobile Phase Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) (5-10 mM) or ammonium hydroxide (B78521) to promote adduct formation and improve ionization in positive ion mode.[1][6] For negative ion mode, triethylamine (B128534) is a volatile reagent that can be used.[7][8] - Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components.[1] Consider using a different stationary phase, such as a C4 or C8 column, which can be effective for acyl-CoA separation.[8][9] - Sample Preparation: Use optimized extraction protocols. Solid-phase extraction (SPE) can be employed to purify acyl-CoAs and remove interfering substances.[10] Ensure samples are processed quickly and stored at -80°C.[9] The addition of acid to the extraction solvent can potentially stabilize acyl-CoAs, but it may also suppress the signal, so this should be tested empirically.[11] |
| Poor Peak Shape | Suboptimal Chromatography: Inappropriate column chemistry or gradient conditions can lead to broad or tailing peaks.[1][12] Column Overload or Contamination: Injecting too much sample or having a contaminated column can distort peak shape.[3] | - Column Selection: Test different reverse-phase columns (e.g., C8, C18) to find the best performance for your analyte.[1][9] - Gradient Optimization: Adjust the gradient slope and mobile phase composition to achieve sharper peaks.[1] - Sample Dilution: Analyze a dilution series to determine the optimal sample concentration. - Column Washing: Implement a robust column washing procedure between samples to prevent carryover and contamination. |
| In-source Fragmentation | High Ion Source Energy: Excessive energy in the ion source can cause the this compound molecule to fragment before detection, reducing the abundance of the precursor ion.[1] | - Gentle Ionization Settings: Reduce the capillary/spray voltage and source temperature to minimize in-source fragmentation.[1] - Optimize Collision Energy (for MS/MS): If performing tandem MS, optimize the collision energy to achieve characteristic fragment ions without excessive fragmentation of the precursor.[1] |
| Irreproducible Signal | Sample Preparation Variability: Inconsistent extraction efficiency or sample handling can lead to fluctuating signal intensities.[13] Instrument Instability: Fluctuations in the LC or MS system can cause signal instability.[13] | - Use of Internal Standards: Incorporate a suitable internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, to normalize for variations in sample preparation and instrument response.[12][14] - System Suitability Tests: Regularly perform system suitability tests with a standard solution to ensure the LC-MS system is performing consistently.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing this compound?
Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of acyl-CoAs.[6][7] Positive ESI is often preferred as it can provide better sensitivity for detecting these molecules as ammonium or sodium adducts.[1] Negative ESI is also very suitable for acyl-CoA compounds and can produce excellent MS/MS spectra.[8] The optimal mode should be determined empirically for your specific instrument and experimental conditions.
Q2: How can I improve the chromatographic peak shape for this compound?
Poor peak shape is often due to suboptimal chromatographic conditions.[1] To improve this, consider the following:
-
Column Choice: While C18 columns are common, a C8 or C4 column may provide better peak shape for long-chain acyl-CoAs.[8][9]
-
Mobile Phase: Using a mobile phase with additives like ammonium hydroxide at a higher pH (e.g., 10.5) can improve peak shape, though care must be taken to use a pH-stable column.[12]
-
Gradient: A shallow gradient can help to better resolve the analyte and improve its peak shape.
Q3: Should I consider derivatization to improve the signal intensity of this compound?
Derivatization can significantly improve the signal intensity of fatty acids and related molecules by enhancing their ionization efficiency.[2][15] A common strategy is to derivatize the carboxyl group to introduce a permanently charged moiety, which allows for detection in positive ion mode with increased sensitivity.[15] Another approach is phosphate (B84403) methylation, which can improve chromatographic performance and reduce analyte loss.[14] While this adds an extra step to your workflow, the potential for a substantial increase in signal intensity makes it a worthwhile consideration, especially for low-abundance species.
Q4: What are the characteristic fragmentation patterns for hydroxy-acyl-CoAs in MS/MS?
In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507.0 Da, corresponding to the phosphopantetheine moiety.[16] For hydroxy fatty acids, additional fragmentation can occur around the hydroxyl group. The specific fragmentation pattern of this compound would need to be determined by infusing a standard, but one could expect cleavage adjacent to the hydroxyl group. Studying the fragmentation patterns of similar hydroxy fatty acids can provide insights into what to expect.[17][18]
Q5: How can I minimize sample loss during preparation?
The phosphate groups in acyl-CoAs can adhere to glass and metallic surfaces, leading to sample loss.[14] To mitigate this, consider the following:
-
Use polypropylene (B1209903) or other low-binding tubes and pipette tips.
-
Phosphate methylation derivatization can also help to resolve this issue.[14]
-
Optimize your solid-phase extraction (SPE) protocol to ensure efficient recovery.[14]
Experimental Protocol: Derivatization for Enhanced Signal Intensity
This protocol describes a general method for the derivatization of the carboxyl group of this compound to improve its signal intensity in positive ion mode ESI-MS. This is a representative protocol, and optimization may be required for your specific application.
Objective: To enhance the mass spectrometric signal of this compound by chemical derivatization.
Materials:
-
Dried extract containing this compound
-
Derivatization reagent (e.g., a commercially available charge-tagging reagent for carboxylic acids)
-
Anhydrous acetonitrile
-
Organic base (e.g., triethylamine)
-
Reaction vials
-
Nitrogen evaporator
-
LC-MS system
Procedure:
-
Sample Preparation: Start with a dried, purified extract containing the this compound.
-
Reconstitution: Reconstitute the dried extract in a small volume of anhydrous acetonitrile.
-
Derivatization Reaction: a. Add the derivatization reagent to the sample solution. The molar ratio of the reagent to the estimated amount of analyte should be optimized, but a 10-fold excess is a good starting point. b. Add an organic base, such as triethylamine, to catalyze the reaction. c. Vortex the mixture gently and incubate at a slightly elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time will depend on the specific derivatization reagent used.
-
Reaction Quenching and Drying: a. After the incubation period, stop the reaction by adding a small amount of water or a suitable quenching agent as recommended by the reagent manufacturer. b. Dry the sample completely under a gentle stream of nitrogen.
-
Reconstitution for LC-MS Analysis: Reconstitute the dried, derivatized sample in the initial mobile phase of your LC method.
-
LC-MS/MS Analysis: a. Inject the derivatized sample into the LC-MS system. b. Develop a new MS method to detect the derivatized this compound. The precursor ion will be the mass of the original molecule plus the mass of the derivatization tag. c. Optimize the MS/MS parameters, including collision energy, to obtain a stable and intense fragment ion for quantification.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate key workflows for troubleshooting and optimizing the analysis of this compound.
Caption: A logical workflow for troubleshooting low signal intensity.
Caption: A general experimental workflow for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. zefsci.com [zefsci.com]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 14. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 7-Hydroxyoctadecanoyl-CoA Quantification
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the quantification of 7-hydroxyoctadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or non-existent signal for this compound in my LC-MS/MS analysis?
A1: A weak or absent signal can stem from several factors throughout the experimental workflow, primarily related to the inherent instability of long-chain acyl-CoAs and the specifics of the analytical method.
-
Sample Degradation: Acyl-CoAs are highly susceptible to chemical and enzymatic hydrolysis.[1] If samples are not processed rapidly at cold temperatures, or if tissues are not flash-frozen immediately upon collection, significant degradation can occur. Storing extracts at -80°C is crucial.[1][2]
-
Inefficient Extraction: The extraction method may not be optimal for long-chain hydroxy-acyl-CoAs. The choice of quenching acid and organic solvents is critical for efficient recovery.[3]
-
Suboptimal Mass Spectrometry Parameters: The mass spectrometer must be tuned for the specific mass-to-charge ratio (m/z) of this compound. Incorrect precursor or product ion selection in Multiple Reaction Monitoring (MRM) will result in no signal.[4] Positive ion mode is generally more efficient for acyl-CoA detection.[5]
-
Poor Chromatographic Resolution: If the analyte co-elutes with interfering compounds from the sample matrix, its signal can be suppressed. The liquid chromatography (LC) gradient may need optimization.
-
Instrument Sensitivity: The concentration of this compound in your sample might be below the limit of detection (LOD) of your instrument.[6][7]
Q2: How can I improve the extraction efficiency and stability of this compound?
A2: Optimizing your sample preparation protocol is the most critical step for accurate quantification.
-
Rapid Quenching: Immediately stop enzymatic activity upon sample collection. For cell cultures, this involves rapidly washing with ice-cold PBS.[8] For tissues, flash-freezing in liquid nitrogen is standard practice.
-
Acidic Lysis: Homogenize the sample in a cold, acidic solution. Solutions of 2.5% sulfosalicylic acid (SSA) or dilute perchloric acid are effective at deproteinizing the sample while preserving acyl-CoAs.[3][5] SSA has the advantage of not requiring removal by solid-phase extraction (SPE) before analysis.[5]
-
Efficient Extraction Solvents: Use a combination of organic solvents. A common procedure involves homogenization in a buffer, followed by the addition of isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the more polar acyl-CoAs into the supernatant.[3]
-
Maintain Cold Temperatures: All sample preparation steps, including centrifugation, should be performed at 4°C or on ice to minimize degradation.[3][8]
-
Proper Storage: If not analyzing immediately, store the final extracts as dried pellets at -80°C.[2] Acyl-CoAs show varying stability in solution, even when frozen.[1]
Q3: What are the optimal LC-MS/MS parameters for detecting this compound?
A3: The optimal parameters are instrument-dependent, but a general approach using positive ion electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) is standard.
-
Ionization Mode: Positive ion mode is typically preferred for acyl-CoAs as they are efficiently protonated.[6]
-
Precursor Ion [M+H]⁺: The molecular weight of this compound is approximately 1050.0 g/mol .[9] Therefore, the singly charged precursor ion to select in the first quadrupole (Q1) would be m/z 1051.4.
-
Product Ions: Acyl-CoAs exhibit a characteristic fragmentation pattern.
-
Quantitative Ion: A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is a common and specific fragmentation.[4] The MRM transition for quantification would be 1051.4 → 544.4 .
-
Qualitative/Confirmatory Ion: A fragment corresponding to the cleavage between the diphosphate (B83284) groups at m/z 428 can be used as a confirmatory transition.[5] The MRM transition would be 1051.4 → 428.0 .
-
-
Chromatography: A reversed-phase C18 column is commonly used with a gradient elution of acetonitrile and water containing a modifier like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.[10][11][12]
Q4: How should I select and use an internal standard for accurate quantification?
A4: An internal standard (IS) is essential to correct for variability in sample extraction and matrix effects.[13]
-
Ideal Choice: The best internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). This is often not commercially available.
-
Practical Choice: A structurally similar compound that is not endogenously present in the sample is the next best option. Odd-chain fatty acyl-CoAs are frequently used for this purpose.[6] For a C18 compound, heptadecanoyl-CoA (C17:0-CoA) is a suitable choice.[3]
-
Usage: The internal standard should be added to the sample at the very beginning of the extraction process.[3][7] This ensures it undergoes the same extraction and potential degradation as the analyte. Quantification is then based on the ratio of the analyte peak area to the internal standard peak area.[6]
Q5: I'm observing high variability and poor reproducibility. What are the likely causes?
A5: High variability often points to issues with sample stability or inconsistent sample handling.
-
Autosampler Instability: Long-chain acyl-CoAs can degrade in the autosampler, even at 4°C, over the course of a long analytical run.[1] Analyze samples as quickly as possible after placing them in the autosampler or perform stability tests.
-
Inconsistent Sample Preparation: Minor variations in timing, temperature, or volumes during the manual extraction process can lead to significant differences in recovery. A standardized, rigorously followed protocol is key.
-
Matrix Effects: If different samples have different compositions (e.g., plasma vs. liver tissue), they can suppress or enhance the analyte signal differently, leading to poor reproducibility. Using a good internal standard helps mitigate this.[6][13]
-
Carryover: The analyte may adsorb to parts of the LC system and elute in subsequent blank injections. Ensure the column is adequately flushed between samples.
Experimental Protocols
Protocol 1: Sample Extraction for Acyl-CoA Analysis
This protocol is a generalized method based on common practices for tissue and cell samples.[3][8]
-
Sample Collection: For tissues, excise and immediately flash-freeze in liquid nitrogen. For adherent cells, wash plates twice with ice-cold PBS, then scrape cells into a collection tube.[8]
-
Homogenization: Homogenize the frozen tissue powder or cell pellet on ice in 2 ml of 100 mM potassium phosphate (B84403) buffer (KH₂PO₄). Add your internal standard (e.g., heptadecanoyl-CoA) at this stage.[3]
-
Solvent Addition: Add 2.0 ml of isopropanol and homogenize again. Follow with the addition of 0.25 ml of saturated ammonium sulfate (B86663) and 4.0 ml of acetonitrile.[3]
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge at ~2,000 x g for 5 minutes at 4°C.[3]
-
Collection: Carefully collect the upper aqueous/organic phase, which contains the acyl-CoAs.
-
Preparation for LC-MS: The collected supernatant can be diluted with a buffer suitable for injection (e.g., 100 mM KH₂PO₄, pH 4.9) or dried down under nitrogen and reconstituted in the initial mobile phase.[3] Store any remaining extract at -80°C.
Protocol 2: LC-MS/MS Method for Long-Chain Acyl-CoA Quantification
This protocol outlines a typical LC-MS/MS setup for analyzing long-chain acyl-CoAs.[11][12]
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, <3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-20%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the long-chain species. Re-equilibrate the column for several minutes before the next injection.[10]
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Tables
Table 1: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Value | Reference / Comment |
| Analyte | This compound | |
| Molecular Formula | C₃₉H₇₀N₇O₁₈P₃S | [9] |
| Molecular Weight | 1050.0 g/mol | [9] |
| Precursor Ion (Q1) [M+H]⁺ | 1051.4 m/z | Calculated from molecular weight. |
| Product Ion (Q3) - Quantifier | 544.4 m/z | Corresponds to [M+H - 507]⁺, a characteristic neutral loss.[4] |
| Product Ion (Q3) - Qualifier | 428.0 m/z | Corresponds to fragmentation between the diphosphates.[5] |
| Collision Energy (CE) | 30 - 45 eV | Instrument-dependent; requires optimization. |
Table 2: Common Internal Standards for Long-Chain Acyl-CoA Analysis
| Internal Standard | Abbreviation | Common Use | Reference |
| Pentadecanoyl-CoA | C15:0-CoA | Quantification of C14-C16 species. | [6][7] |
| Heptadecanoyl-CoA | C17:0-CoA | Quantification of C16-C18 species. | [3] |
| Tricosanoyl-CoA | C23:0-CoA | Quantification of very-long-chain species. | [6] |
| Pentacosanoyl-CoA | C25:0-CoA | Quantification of very-long-chain species. | [6] |
Visualizations
Caption: Troubleshooting decision tree for low signal of this compound.
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. alfachemic.com [alfachemic.com]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of LC Gradient for 7-Hydroxyoctadecanoyl-CoA Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of 7-hydroxyoctadecanoyl-CoA and other long-chain hydroxy fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an LC method for this compound?
A1: The most common and effective approach for the separation of long-chain acyl-CoAs is reversed-phase (RP) chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] A C18 or C8 column is a typical starting point.[1][2] The separation mechanism in reversed-phase chromatography relies on hydrophobic interactions, where retention is generally proportional to the length of the acyl chain.[3][4] The presence of a hydroxyl group, as in this compound, will decrease its hydrophobicity, leading to earlier elution compared to its non-hydroxylated counterpart, octadecanoyl-CoA.
Q2: My this compound sample appears to be degrading. How can I improve its stability?
A2: Acyl-CoAs are known to be unstable and susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1][5] To minimize degradation, always process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[1] For reconstitution before analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) (neutral pH) or methanol (B129727) can enhance stability compared to unbuffered water.[1]
Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?
A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species.[1] Another common fragment ion is observed at m/z 428.[1] For this compound, you would monitor the specific precursor ion [M+H]+ and its transition to these characteristic product ions.
Q4: I am observing poor peak shape (tailing) for my analyte. What are the potential causes and solutions?
A4: Peak tailing can be caused by several factors:
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase. Using a mobile phase with an ion-pairing agent or operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[1][2]
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column frit or head.[6] Flushing the column with a strong solvent or using a guard column can mitigate this.[6][7]
-
Extra-Column Effects: Excessive tubing length or volume between the column and the detector can cause peak broadening and tailing.[6] Ensure connections are made with minimal dead volume.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | Inadequate Gradient: The gradient may be too steep, not allowing sufficient time for separation. | Lengthen the gradient time or decrease the slope (%B/min). For complex samples, consider a multi-step gradient. |
| Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not provide sufficient selectivity. | Try a different stationary phase, such as a C8 column, which is less hydrophobic, or a phenyl-hexyl column for alternative selectivity.[2] | |
| Retention Time Instability | Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition can cause shifts. | Ensure mobile phases are prepared fresh and consistently.[7] Use a pH meter that has been recently calibrated if buffering is required.[7] |
| Temperature Fluctuations: Changes in ambient temperature can affect retention time. | Use a column oven to maintain a consistent temperature.[7] | |
| System Leaks: A leak in the pump or fittings will cause pressure fluctuations and unstable flow rates. | Visually inspect all fittings for leaks and perform a system leak test.[8] | |
| High System Backpressure | Column or Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit. | Filter all samples and mobile phases before use.[6] Install an in-line filter between the autosampler and the column.[6] Try back-flushing the column with a strong solvent. |
| Low Signal Intensity | Ion Suppression: Co-eluting matrix components can compete for ionization, reducing the analyte signal. | Improve chromatographic separation to resolve the analyte from interfering species.[1][5] Perform sample cleanup using solid-phase extraction (SPE).[1] |
| Suboptimal Mobile Phase Modifier: The choice and concentration of acid or base can significantly impact ionization efficiency. | Experiment with different modifiers like formic acid, ammonium acetate, or ammonium hydroxide (B78521) to find the optimal conditions for your analyte.[9] |
Experimental Protocols
Protocol 1: Sample Extraction and Preparation
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from cultured cells.
-
Quenching & Lysis: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).[1] b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).[1][10] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1] d. Vortex vigorously and incubate on ice for 10 minutes.[1]
-
Lysate Clarification: a. Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[1] b. Carefully transfer the supernatant to a new, clean tube.[1]
-
Sample Cleanup (Optional but Recommended): a. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed to remove salts and highly polar interferences.[1] b. Alternatively, dry the supernatant under a stream of nitrogen and reconstitute in a solvent weaker than or equal to the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).[7]
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for method development. Optimization is required.
-
LC System: UHPLC system with a temperature-controlled column compartment and autosampler.[2]
-
Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[2]
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in acetonitrile.[2]
-
Gradient Program:
-
Start at a low percentage of Mobile Phase B (e.g., 20%) to retain the analyte.[2]
-
Increase linearly to a higher percentage (e.g., 65%) over several minutes to elute the analyte and other long-chain species.[2]
-
Include a high-organic wash step (e.g., 95% B) to clean the column, followed by re-equilibration at initial conditions.[11]
-
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 5 µL.
-
MS/MS Detection:
Data Presentation
Table 1: Example LC Gradient Conditions for Acyl-CoA Separation
| Analyte(s) | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate | Reference |
| Long-Chain Acyl-CoAs (C14-C20) | Waters Acquity BEH C8, 1.7 µm, 2.1x150 mm | 15 mM NH4OH in Water | 15 mM NH4OH in Acetonitrile | 20% B to 45% B in 2.8 min, then to 65% B over 1 min | 0.4 mL/min | [2] |
| N-acyl Glycines | Phenomenex Kinetix C18, 2.6 µm, 4.6x100 mm | Water + 10 mM Ammonium Acetate | Methanol + 10 mM Ammonium Acetate | 80% B to 100% B in 5 min | 1.0 mL/min | [3] |
| Metabolites (including some acyls) | Waters Atlantis T3 C18, 3 µm, 2.1x150 mm | Water + 0.1% Formic Acid + 1% ACN | Acetonitrile + 0.1% Formic Acid + 1% Water | 0% B to 95% B in 13 min | 0.25 mL/min | [11] |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical decision tree for troubleshooting common LC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. halocolumns.com [halocolumns.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 11. Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup for metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Hydroxyoctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 7-hydroxyoctadecanoyl-CoA (7-HOCA-CoA) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in 7-HOCA-CoA analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4] In the analysis of 7-HOCA-CoA, components of the biological matrix (e.g., phospholipids, salts, other lipids) can co-extract with the analyte and interfere with its ionization in the mass spectrometer source. This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[3][4] These effects compromise the accuracy, precision, and sensitivity of the quantification.[5][6]
Q2: What is the most effective strategy to compensate for matrix effects?
A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) mass spectrometry method.[7][8][9] An ideal SIL-IS for 7-HOCA-CoA would be, for example, d4-7-HOCA-CoA. Since a specific SIL-IS for 7-HOCA-CoA may not be commercially available, using an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) is a common and acceptable alternative for long-chain acyl-CoAs.[10]
Q3: Can I use matrix-matched calibration curves?
A3: Yes, matrix-matched calibration is another effective strategy. This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples (e.g., plasma from an untreated animal, or a surrogate matrix). This helps to ensure that the calibration standards and the samples experience similar matrix effects.
Q4: What are the key considerations for sample preparation to minimize matrix effects?
A4: A robust sample preparation protocol is crucial. The goal is to remove as many interfering matrix components as possible while efficiently extracting 7-HOCA-CoA. Common techniques include:
-
Protein Precipitation (PPT): Simple and effective for removing proteins. Cold organic solvents like acetonitrile, methanol (B129727), or a mixture of these are commonly used.[11][12][13]
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup by selectively retaining the analyte while washing away interfering compounds. Mixed-mode or reversed-phase SPE cartridges are often used for acyl-CoAs.[14][15]
-
Liquid-Liquid Extraction (LLE): Can also be used to partition the analyte of interest away from interfering substances.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for 7-HOCA-CoA | Severe Ion Suppression: High concentration of co-eluting matrix components (e.g., phospholipids). | 1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or a liquid-liquid extraction (LLE) after protein precipitation.[14][15] 2. Optimize Chromatography: Adjust the gradient to better separate 7-HOCA-CoA from the interfering peaks. 3. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression. |
| Poor Extraction Recovery: Inefficient extraction of 7-HOCA-CoA from the sample matrix. | 1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures (e.g., acetonitrile, methanol, isopropanol).[10][14] 2. Adjust pH: Ensure the pH of the extraction buffer is optimized. For acyl-CoAs, a slightly acidic pH (e.g., 4.9) is often used.[14] 3. Evaluate Different Extraction Techniques: Compare protein precipitation, SPE, and LLE to determine the most efficient method for your matrix. | |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression varies between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.[7][8][9] 2. Ensure Consistent Sample Preparation: Inconsistent sample handling can lead to variable matrix effects. Standardize all steps of the protocol. |
| Analyte Instability: 7-HOCA-CoA may be degrading during sample preparation or storage. | 1. Work Quickly and on Ice: Minimize the time samples spend at room temperature. 2. Use Fresh Solvents: Ensure all solvents and reagents are of high quality and freshly prepared. 3. Check Analyte Stability: Perform stability tests in the autosampler and during freeze-thaw cycles.[11] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with Column: The hydroxyl group or the CoA moiety can interact with the stationary phase. | 1. Adjust Mobile Phase pH: For long-chain acyl-CoAs, a high pH mobile phase (e.g., pH 8.5-10.5 with ammonium (B1175870) hydroxide (B78521) or ammonium acetate) can improve peak shape.[10][11][15] 2. Use a Different Column: Test different stationary phases (e.g., C8 instead of C18).[10] |
| Inappropriate Injection Solvent: The solvent in which the sample is dissolved may be too strong, causing peak distortion. | 1. Match Injection Solvent to Initial Mobile Phase: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and SPE
This protocol is a robust method for extracting 7-HOCA-CoA from plasma or tissue homogenates.
-
Homogenization (for tissue): Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[10][14]
-
Internal Standard Spiking: Add your internal standard (e.g., C17:0-CoA) to the homogenate or 200 µL of plasma.
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.[14]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the 7-HOCA-CoA with 1 mL of 2% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[11]
Protocol 2: LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH 8.5, adjusted with ammonium hydroxide).[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 20% B
-
-
MS Detection: Positive ion electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be [M+H]+ for 7-HOCA-CoA. A characteristic product ion results from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[11] Additional product ions may be specific to the 7-hydroxyoctadecanoyl chain.
Quantitative Data Summary
The following table summarizes expected performance metrics based on published methods for similar long-chain acyl-CoAs. Actual values should be determined during method validation.
| Parameter | Expected Value | Reference |
| Extraction Recovery | > 70% | [14] |
| Inter-run Precision (%CV) | < 15% | [15] |
| Intra-run Precision (%CV) | < 10% | [15] |
| Accuracy | 85-115% | [15] |
| Matrix Effect (Post-extraction spike) | Variable, but should be compensated by IS | [6] |
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
Experimental Workflow for 7-HOCA-CoA Analysis
References
- 1. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 7-hydroxyoctadecanoyl-CoA in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-hydroxyoctadecanoyl-CoA in various solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For optimal stability, it is recommended to dissolve this compound in anhydrous organic solvents such as methanol.[1] If aqueous buffers are necessary for experimental procedures, it is advisable to prepare fresh solutions and use them on the same day.[2][3] Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound, like other acyl-CoA esters, is primarily affected by:
-
Solvent Type: Acyl-CoAs are generally more stable in organic solvents compared to aqueous solutions due to the susceptibility of the thioester bond to hydrolysis.[1][4]
-
pH of Aqueous Solutions: In aqueous environments, the pH plays a critical role. Neutral to slightly acidic conditions (around pH 6.8) have been shown to be more favorable for the stability of similar long-chain acyl-CoAs in aqueous/organic mixtures.[5]
-
Temperature: For long-term storage, it is crucial to keep this compound at low temperatures, typically -20°C or below, to minimize degradation.[6]
-
Enzymatic Degradation: The presence of thioesterases in biological samples can lead to the rapid hydrolysis of the acyl-CoA.[7][8][9]
Q3: How should I handle this compound to ensure its stability during an experiment?
To maintain the stability of this compound during your experiments, follow these guidelines:
-
Prepare stock solutions in an anhydrous organic solvent like methanol.
-
If the experiment requires an aqueous buffer, prepare the working solution immediately before use.
-
Keep solutions on ice whenever possible to slow down potential degradation.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single-use applications.[6]
Q4: What are the signs of this compound degradation?
Degradation of this compound primarily involves the hydrolysis of the thioester bond, which results in the formation of coenzyme A (CoA) and 7-hydroxyoctadecanoic acid. This can be detected analytically, for example, by using LC-MS to monitor for a decrease in the parent mass of this compound and an increase in the masses of its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or poor experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound from a new aliquot for each experiment. 2. Verify the storage conditions of your stock solution (should be at -20°C or colder in an anhydrous solvent). 3. Minimize the time the compound spends in aqueous solutions. |
| Loss of compound activity over time in an assay | Instability of this compound in the assay buffer. | 1. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. 2. If instability is confirmed, consider modifying the buffer composition (e.g., adjusting the pH to be slightly acidic) or reducing the experiment duration. |
| Precipitation of the compound in aqueous buffer | Poor solubility of the long-chain acyl-CoA in aqueous solutions. | 1. First, dissolve the compound in a small amount of an organic solvent (e.g., DMSO or ethanol) before diluting it with the aqueous buffer.[3] 2. Use a buffer containing a solubilizing agent, if compatible with your experimental setup. |
Stability Data in Different Solvents
| Solvent | Temperature | Time | Stability (% remaining) of Long-Chain Acyl-CoAs | Reference |
| Methanol | 4°C | 24 hours | >95% | [1] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | 4°C | 24 hours | ~90% | [1] |
| Water | 4°C | 24 hours | Significant degradation, especially for longer chains | [1] |
| 50 mM Ammonium Acetate (pH 7) | 4°C | 24 hours | Significant degradation | [1] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | 4°C | 24 hours | Less stable than at pH 7 | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
Solvent of interest (e.g., methanol, PBS, etc.)
-
LC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the LC-MS to obtain an initial measurement of the peak area corresponding to the parent mass of this compound.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, etc.).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution into the LC-MS and measure the peak area of the parent mass.
-
Calculate the percentage of this compound remaining at each time point relative to the initial measurement at t=0.
-
(Optional) Monitor for the appearance of degradation products, such as coenzyme A and 7-hydroxyoctadecanoic acid, to confirm the degradation pathway.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 7-hydroxyoctadecanoyl-CoA during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-hydroxyoctadecanoyl-CoA. Our goal is to help you prevent its degradation during sample preparation and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound is primarily caused by two factors:
-
Enzymatic Degradation: The principal enzyme responsible for the breakdown of 2-hydroxyacyl-CoAs is 2-hydroxyacyl-CoA lyase (HACL1). This enzyme cleaves the bond between the first and second carbon atoms of the acyl chain. Other enzymes involved in the general β-oxidation pathway of fatty acids can also contribute to its degradation.
-
Chemical Instability: Acyl-CoA thioesters are inherently unstable in aqueous solutions, especially at neutral or alkaline pH and elevated temperatures. This can lead to hydrolysis of the thioester bond.
Q2: What is the optimal temperature for storing samples containing this compound?
A2: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q3: What pH is recommended for buffers used in the extraction of this compound?
A3: An acidic pH is recommended to improve the stability of long-chain acyl-CoAs. A commonly used buffer for homogenization is 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9.[1][2]
Q4: Are there any specific inhibitors I can use to prevent the degradation of this compound?
A4: While specific inhibitors for 2-hydroxyacyl-CoA lyase (HACL1) are not commonly used in routine sample preparation, thiamine (B1217682) deficiency has been noted to potentially affect its activity.[3] The most effective way to prevent enzymatic degradation is to work quickly at low temperatures (on ice) and to use appropriate acidic buffers to create an environment that is unfavorable for enzymatic activity.
Q5: How can I minimize degradation during the final analysis by mass spectrometry?
A5: During LC-MS analysis, it is important to keep the autosampler at a low temperature (e.g., 4°C).[4] The choice of reconstitution solvent is also critical; a solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice for maintaining acyl-CoA stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Incomplete cell or tissue lysis. | - Ensure thorough homogenization. For tissues, consider using a glass homogenizer.[1] - Optimize the ratio of extraction solvent to the amount of tissue. A 20-fold excess of solvent is often recommended.[1] |
| Degradation of the analyte during extraction. | - Work quickly and keep samples on ice at all times.[1] - Use fresh, high-purity solvents. - Add an internal standard (e.g., heptadecanoyl-CoA) early in the extraction process to monitor recovery.[1] | |
| Inefficient solid-phase extraction (SPE). | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted. | |
| High variability in results | Inconsistent sample handling. | - Standardize the entire sample preparation workflow, from collection to analysis. - Avoid leaving samples at room temperature for any length of time. |
| Repeated freeze-thaw cycles. | - Aliquot samples after the initial processing to avoid thawing the entire sample multiple times.[1] | |
| Presence of degradation products in the analysis | Enzymatic activity was not sufficiently quenched. | - Ensure rapid inactivation of enzymes by immediately homogenizing the sample in an acidic buffer and keeping it on ice. |
| Chemical hydrolysis. | - Maintain an acidic pH throughout the extraction process. - Minimize the time the sample spends in aqueous solutions. |
Quantitative Data Summary
The stability of long-chain acyl-CoAs is highly dependent on the storage and handling conditions. The following table summarizes the key factors influencing the stability of these molecules.
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | 25°C (Room Temperature) | Significant degradation. 50% loss of 3-hydroxyacyl-CoA dehydrogenase activity in 30 hours in postmortem liver. | [5] |
| 4°C (Refrigerated) | Moderate degradation. 55 hours to reach 50% loss of 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. | [5] | |
| -20°C to -70°C (Frozen) | Minimal degradation. Freezing minimizes the loss of enzyme activity. | [5] | |
| -80°C | Optimal for long-term storage to prevent degradation. | [1] | |
| pH | Acidic (e.g., pH 4.9) | Increased stability. Commonly used for extraction buffers. | [1][2] |
| Neutral to Alkaline | Decreased stability due to increased chemical hydrolysis. | ||
| Freeze-Thaw Cycles | Repeated cycles | Significant impact on the stability of lipids and acyl-CoAs. | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of isopropanol to the homogenate and homogenize again.
-
Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Collect the upper phase (containing the acyl-CoAs) and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
Condition a weak anion exchange SPE column with methanol followed by the KH2PO4 buffer.
-
Load the diluted extract onto the SPE column.
-
Wash the column with the KH2PO4 buffer, followed by a wash with methanol/water.
-
Elute the acyl-CoAs with a solution of 2% formic acid in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Hydroxy Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of hydroxy fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of hydroxy fatty acyl-CoAs, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Solutions |
| HFA-001 | Low or no signal for hydroxy fatty acyl-CoAs in LC-MS/MS analysis. | 1. Sample Degradation: Hydroxy fatty acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[1] 2. Inefficient Extraction: The polarity of the hydroxyl group can affect extraction efficiency with standard acyl-CoA protocols. 3. Poor Ionization: The presence of the hydroxyl group can alter the ionization efficiency in the mass spectrometer source. 4. Suboptimal MS Parameters: Incorrect precursor/product ion pairs or collision energy will lead to poor detection. | 1. Sample Handling: Keep samples on ice during preparation and store extracts at -80°C. Use solvents with appropriate pH (e.g., slightly acidic) to improve stability.[2] 2. Extraction Method: Consider using a two-step extraction or a solid-phase extraction (SPE) method optimized for polar lipids.[3] Protein precipitation followed by SPE can also be effective.[4] 3. Ionization Source: Optimize source parameters (e.g., temperature, gas flow). Positive electrospray ionization (ESI) is commonly used.[1] 4. MS Method: Utilize Multiple Reaction Monitoring (MRM) for targeted analysis. A common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5] |
| HFA-002 | Poor chromatographic peak shape (e.g., tailing, broadening). | 1. Column Choice: Standard C18 columns may not be optimal for the separation of more polar hydroxy fatty acyl-CoAs. 2. Mobile Phase Composition: Inappropriate pH or organic modifier can lead to poor peak shape. Alkaline mobile phases can improve peak shape for long-chain species but can damage silica-based columns. | 1. Column Selection: Consider using a column with a different stationary phase (e.g., C8) or a column designed for polar compounds.[6] 2. Mobile Phase Optimization: Use a buffered mobile phase (e.g., ammonium (B1175870) formate (B1220265) or ammonium hydroxide) to control pH.[6][7] A gradient elution is typically necessary to resolve a range of acyl-CoA chain lengths.[7] |
| HFA-003 | Co-elution of isomers or isobaric compounds. | 1. Isomeric Species: Hydroxy fatty acyl-CoAs can exist as various positional isomers which may not be resolved by standard chromatography. 2. Isobaric Interference: Other molecules in the sample may have the same mass-to-charge ratio as the target analyte. For instance, Cn-3-hydroxyacyl-CoA has the same mass as Cn-1-dicarboxyl-CoA.[8] | 1. Chromatographic Resolution: Optimize the LC gradient to improve separation. Longer columns or smaller particle sizes can increase resolution. 2. Mass Spectrometry: Use high-resolution mass spectrometry to differentiate between isobaric compounds based on their exact mass. Tandem MS (MS/MS) with specific fragment ions can also help distinguish isomers.[9] |
| HFA-004 | High background noise or matrix effects. | 1. Sample Complexity: Biological matrices are complex and can contain numerous compounds that interfere with the analysis.[10] 2. Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[10] | 1. Sample Cleanup: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[3] 2. Internal Standards: Use stable isotope-labeled internal standards that co-elute with the analyte to compensate for matrix effects. |
| HFA-005 | Inconsistent quantification results. | 1. Standard Curve Issues: Instability of standards or improper preparation can lead to inaccurate calibration. 2. Variability in Extraction Recovery: The efficiency of the extraction process can vary between samples.[7] 3. Enzymatic Degradation: Endogenous enzymes in the sample may degrade hydroxy fatty acyl-CoAs post-lysis if not properly inactivated.[10][11] | 1. Standard Preparation: Prepare fresh standards regularly and store them under appropriate conditions (-80°C). 2. Internal Standards: Incorporate an appropriate internal standard early in the sample preparation process to account for extraction variability.[12] 3. Enzyme Inactivation: Use rapid freezing in liquid nitrogen and/or solvents like methanol (B129727)/chloroform to quench enzymatic activity during sample collection and homogenization.[13] |
Frequently Asked Questions (FAQs)
1. What is the most common pitfall in the analysis of hydroxy fatty acyl-CoAs?
The most common pitfall is sample instability. Hydroxy fatty acyl-CoAs are prone to enzymatic and chemical degradation, particularly hydrolysis of the thioester bond.[1] This can lead to significant underestimation of their cellular concentrations. To mitigate this, it is crucial to handle samples quickly at low temperatures, use appropriate solvents for extraction and storage, and incorporate internal standards early in the workflow.[2]
2. How can I differentiate between different positional isomers of a hydroxy fatty acyl-CoA?
Differentiating positional isomers is challenging due to their similar physicochemical properties. High-resolution liquid chromatography with an optimized gradient can sometimes separate isomers. However, the most effective method is tandem mass spectrometry (MS/MS). The fragmentation pattern of the isomers upon collision-induced dissociation can be distinct, allowing for their identification and quantification.[9] The intensity ratios of specific fragment ions can be related to the position of the hydroxyl group.[9]
3. What are the recommended storage conditions for samples and extracts containing hydroxy fatty acyl-CoAs?
For long-term stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Extracts should also be stored at -80°C. Repeated freeze-thaw cycles should be avoided.[11] For analysis, reconstituted samples should be kept in an autosampler at 4°C for a limited time.[2]
4. Which type of internal standard is best for the quantification of hydroxy fatty acyl-CoAs?
The gold standard is a stable isotope-labeled internal standard corresponding to the specific hydroxy fatty acyl-CoA being analyzed. These standards have nearly identical chemical and physical properties to the analyte and will co-elute, allowing for accurate correction of matrix effects and variations in extraction recovery and instrument response. If a specific standard is unavailable, a structurally similar hydroxy fatty acyl-CoA with a different chain length can be used, but this may not provide the same level of accuracy.
Experimental Protocols
Protocol 1: Extraction of Hydroxy Fatty Acyl-CoAs from Tissues
This protocol is adapted from methods described for the extraction of acyl-CoAs from tissue samples.[12][13]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Methanol:Chloroform (2:1, v/v), pre-chilled to -20°C
-
Internal standard solution (e.g., stable isotope-labeled hydroxy fatty acyl-CoA)
-
Homogenizer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue in a pre-chilled polypropylene (B1209903) tube.
-
Add the internal standard solution to the tube.
-
Add 3 mL of ice-cold methanol:chloroform (2:1).
-
Homogenize the tissue on ice. Perform two 30-second bursts with cooling in between.
-
Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
For further purification, a solid-phase extraction (SPE) step can be employed. Condition an SPE column with methanol, equilibrate with water, load the supernatant, wash with an acidic solution, and elute with a basic solution (e.g., 2% ammonium hydroxide (B78521) in methanol).[13]
-
Dry the final extract under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in a slightly acidic buffer) for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis of Hydroxy Fatty Acyl-CoAs
This is a general protocol for the analysis of acyl-CoAs by LC-MS/MS.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[6]
-
Mobile Phase A: 10 mM ammonium formate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute acyl-CoAs of increasing chain length.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-45°C.[6]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M+H]+) is selected in the first quadrupole (Q1). Following fragmentation in the second quadrupole (collision cell), a specific product ion is selected in the third quadrupole (Q3). A common neutral loss for all acyl-CoAs is 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[8][5] Therefore, the product ion can be predicted as [M+H-507]+.
Signaling Pathways and Workflows
Mitochondrial Beta-Oxidation of Fatty Acids
Hydroxy fatty acyl-CoAs are key intermediates in the beta-oxidation of fatty acids, a major pathway for energy production. The following diagram illustrates the steps involved in this process.
Caption: Mitochondrial beta-oxidation spiral for saturated fatty acids.
Experimental Workflow for Hydroxy Fatty Acyl-CoA Analysis
The following diagram outlines a typical experimental workflow for the targeted analysis of hydroxy fatty acyl-CoAs from biological samples.
Caption: A typical workflow for the analysis of hydroxy fatty acyl-CoAs.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
Technical Support Center: Enhancing the Recovery of 7-Hydroxyoctadecanoyl-CoA from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction, purification, and analysis of 7-hydroxyoctadecanoyl-CoA from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The accurate quantification of specific acyl-CoAs like this compound is vital for understanding their roles in both normal physiological processes and in the pathology of diseases such as metabolic disorders and cancer. For instance, its free fatty acid counterpart, 7-hydroxystearic acid, has been shown to have growth inhibitory activity against various human tumor cell lines[1].
Q2: What are the main challenges in extracting this compound from biological samples?
The primary challenges include:
-
Low Abundance: Acyl-CoAs are typically present in low concentrations in tissues and cells.
-
Instability: The thioester bond in acyl-CoAs is susceptible to chemical and enzymatic hydrolysis, especially in aqueous solutions and at non-optimal pH and temperatures.[2]
-
Polarity: The presence of the hydroxyl group on the fatty acyl chain increases the polarity of this compound compared to its non-hydroxylated counterpart, which can affect its solubility and recovery during extraction with common organic solvents.
-
Complex Matrix: Biological samples contain a vast array of other lipids and metabolites that can interfere with the extraction and analysis.
Q3: What is the principle behind using an internal standard in the quantification of this compound?
An internal standard (IS) is a compound with similar chemical properties to the analyte of interest that is added to the sample at a known concentration before any sample processing steps. For acyl-CoA analysis, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) are often used as they are not naturally abundant in most biological systems.[3] The IS helps to correct for any loss of the analyte during extraction, purification, and analysis, thereby improving the accuracy and precision of quantification.
Q4: How does the choice of solvent affect the extraction efficiency of this compound?
The choice of solvent is critical for efficiently extracting this compound. Due to its increased polarity from the hydroxyl group, a more polar solvent or a mixture of polar and non-polar solvents is generally more effective. Methods often employ mixtures of isopropanol (B130326) and acetonitrile, or a modified Bligh-Dyer extraction using chloroform (B151607) and methanol (B129727).[1][4] The solvent system needs to be optimized to ensure complete cell lysis and solubilization of the target molecule while minimizing the co-extraction of interfering substances.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal of this compound | Sample Degradation: Acyl-CoAs are unstable. | - Quench metabolic activity immediately after sample collection by flash-freezing in liquid nitrogen. - Keep samples on ice throughout the entire extraction procedure. - Avoid repeated freeze-thaw cycles. - Reconstitute the final extract just before analysis. |
| Incomplete Cell Lysis/Homogenization: The analyte is not efficiently released from the sample matrix. | - Ensure thorough homogenization using a glass homogenizer or sonicator. - Optimize the ratio of extraction solvent to tissue weight. | |
| Inefficient Extraction: The solvent system is not optimal for the polar nature of this compound. | - Consider using a more polar solvent system or adjusting the ratios of polar and non-polar solvents. - Ensure vigorous vortexing or mixing during the extraction steps. | |
| Poor Recovery from Solid-Phase Extraction (SPE) | Improper Column Conditioning: The SPE sorbent is not properly activated. | - Ensure the SPE column is conditioned and equilibrated with the appropriate solvents as per the protocol before loading the sample. |
| Sub-optimal Wash and Elution Solvents: The wash step may be removing the analyte, or the elution step is not strong enough to release it. | - Test different solvent strengths for the wash and elution steps. The increased polarity of this compound might require a more polar elution solvent. - Collect and analyze the flow-through and wash fractions to check for loss of the analyte. | |
| Analyte Adsorption: The hydroxyl group may lead to stronger interactions with the SPE sorbent. | - Consider using a different type of SPE cartridge (e.g., a different reversed-phase chemistry or an ion-exchange resin). | |
| Inaccurate Quantification | Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. | - Improve sample cleanup using a more rigorous SPE protocol. - Optimize the chromatographic separation to resolve this compound from interfering compounds. - Use a stable isotope-labeled internal standard if available. |
| Calibration Curve Issues: The calibration curve is not linear or does not cover the expected concentration range of the analyte. | - Prepare calibration standards in a matrix that closely matches the biological sample to account for matrix effects. - Use a weighted linear regression for the calibration curve to improve accuracy at lower concentrations. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the tissue type. While specific recovery data for this compound is not widely available, the following tables provide representative recovery rates for long-chain acyl-CoAs using well-established methods, which can serve as a benchmark.
Table 1: Recovery Rates of Acyl-CoAs Using Different Extraction and Purification Methods
| Extraction Method | Purification Method | Acyl-CoA Species | Tissue Type | Reported Recovery Rate (%) | Reference |
| Acetonitrile/Isopropanol Extraction | 2-(2-pyridyl)ethyl SPE | Various (short to long-chain) | Rat Liver | 83-90 (SPE step) | [4] |
| Modified Isopropanol/Acetonitrile Extraction | Oligonucleotide SPE | Long-chain Acyl-CoAs | Rat Heart, Kidney, Muscle | 70-80 | [5] |
| Modified Bligh-Dyer | C18 SPE | Long-chain Acyl-CoAs | Canine Renal Cortex, Murine Liver | >80 (inferred from high signal) | [1] |
Table 2: Comparison of Extraction Efficiency for Various Acyl-CoAs with Acetonitrile/Isopropanol Method
| Acyl-CoA Species | Chain Length | Tissue Extraction Recovery (%) | Solid-Phase Extraction Recovery (%) |
| Acetyl-CoA | Short (C2) | 93 | 85 |
| Malonyl-CoA | Short (C3) | 104 | 83 |
| Octanoyl-CoA | Medium (C8) | 98 | 88 |
| Palmitoyl-CoA | Long (C16:0) | 96 | 90 |
| Oleoyl-CoA | Long (C18:1) | 94 | 85 |
| Arachidonyl-CoA | Long (C20:4) | 93 | 83 |
| Data adapted from a study on rat liver tissue.[4] |
Experimental Protocols
Protocol 1: Acetonitrile/Isopropanol Extraction with 2-(2-pyridyl)ethyl SPE
This protocol is adapted from a method with high reported recoveries for a broad range of acyl-CoAs.[4]
Materials:
-
Frozen tissue sample (~50 mg)
-
Homogenizer (glass)
-
Acetonitrile (ACN)
-
Isopropanol
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
Glacial acetic acid
-
2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns
-
SPE conditioning solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)
-
SPE wash solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)
-
SPE elution solution: methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh ~50 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 600 µL of acetonitrile/isopropanol (3:1, v/v) containing the internal standard and homogenize thoroughly.
-
Add 400 µL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex for 5 seconds.
-
-
Extraction:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Acidify 1 mL of the supernatant by adding 250 µL of glacial acetic acid.
-
Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the conditioning solution.
-
Load the acidified supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of the wash solution.
-
Elute the acyl-CoAs with 2 mL of the elution solution.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Protocol 2: Modified Bligh-Dyer Extraction with C18 SPE
This protocol is a variation of the classic Bligh-Dyer method, optimized for acyl-CoA extraction.[1]
Materials:
-
Tissue sample (~20-100 mg)
-
Homogenizer
-
Chloroform
-
Methanol
-
0.1 M KCl
-
C18 SPE columns
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v) containing the internal standard.
-
-
Phase Separation:
-
Add chloroform and 0.1 M KCl to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Vortex and centrifuge to separate the phases.
-
-
Aqueous Phase Extraction:
-
Collect the upper aqueous-methanolic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Remove the methanol from the collected phase under a stream of nitrogen.
-
Condition a C18 SPE column with methanol followed by water.
-
Load the aqueous extract onto the conditioned column.
-
Wash the column with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with methanol.
-
-
Sample Concentration:
-
Evaporate the methanolic eluate to dryness.
-
Reconstitute in a suitable solvent for analysis.
-
Visualizations
References
- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bce.au.dk [bce.au.dk]
- 3. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Hydroxyoctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis protocol for 7-hydroxyoctadecanoyl-CoA.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, following a multi-step chemical synthesis protocol. The general workflow involves the synthesis of 7-hydroxyoctadecanoic acid, protection of the secondary alcohol, activation of the carboxylic acid, coupling with Coenzyme A, and subsequent deprotection.
Q1: My initial synthesis of 7-hydroxyoctadecanoic acid resulted in a low yield and a mixture of regioisomers. How can I improve this step?
A1: Low yield and lack of regioselectivity are common challenges in the hydroxylation of long-chain fatty acids. Here are some key points to consider:
-
Choice of Synthetic Route: A reliable method for synthesizing 7-hydroxyoctadecanoic acid involves a Grignard reaction with a suitable aldehyde and a subsequent oxidation. For instance, the reaction of heptanal (B48729) with the Grignard reagent derived from 11-bromoundecanoic acid can provide the desired carbon skeleton, followed by oxidation of the resulting secondary alcohol.
-
Reaction Conditions: Ensure strictly anhydrous conditions for the Grignard reaction, as any moisture will quench the Grignard reagent and reduce your yield. Use freshly distilled solvents and flame-dried glassware.
-
Starting Material Purity: The purity of your starting materials, such as heptanal and 11-bromoundecanoic acid, is crucial. Impurities can lead to side reactions and complicate purification.
-
Purification: Column chromatography is typically required to isolate the desired 7-hydroxyoctadecanoic acid from unreacted starting materials and side products. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexanes is a good starting point.
Q2: I am having trouble with the TBDMS protection of the hydroxyl group on 7-hydroxyoctadecanoic acid. The reaction is incomplete. What can I do?
A2: Incomplete protection with tert-butyldimethylsilyl (TBDMS) chloride can be due to several factors:
-
Reagents and Conditions: Use an excess of TBDMS-Cl and a suitable base like imidazole (B134444) or triethylamine (B128534) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Ensure all reagents are of high purity and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Steric Hindrance: Although the 7-hydroxyl group is a secondary alcohol, steric hindrance can slow down the reaction. Allowing the reaction to proceed for a longer duration (e.g., overnight) may be necessary.
Q3: The CDI-mediated activation of the carboxylic acid is not proceeding as expected, or I am getting a low yield of the final acyl-CoA. What are the likely causes?
A3: The activation of the carboxylic acid with N,N'-Carbonyldiimidazole (CDI) is a critical step.[1][2] Here are some troubleshooting tips:
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture. Ensure your protected 7-hydroxyoctadecanoic acid is completely dry and use anhydrous solvents. Any water present will react with CDI and the activated acyl-imidazole intermediate, reducing your yield.
-
Purity of CDI: Use high-quality, freshly opened CDI. CDI is hygroscopic and will degrade upon exposure to air.
-
Stoichiometry: A slight excess of CDI is often used to ensure complete activation of the carboxylic acid.[1] However, a large excess of CDI can lead to side reactions with Coenzyme A.[1]
-
Reaction Time for Activation: Allow sufficient time for the activation step to go to completion before adding Coenzyme A. This can be monitored by the cessation of CO2 evolution.
-
Coenzyme A Quality and Solubility: Use a high-purity source of Coenzyme A lithium salt. Coenzyme A has limited solubility in many organic solvents. A common approach is to dissolve it in a small amount of aqueous buffer and add it to the solution of the activated fatty acid.
Q4: After the coupling reaction with Coenzyme A, I am struggling to purify the final product, this compound. What purification strategies are effective?
A4: Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature.
-
Solid-Phase Extraction (SPE): A common and effective method is to use a C18 SPE cartridge. The crude reaction mixture can be loaded onto the cartridge, washed with an aqueous buffer to remove water-soluble impurities (like imidazole and unreacted Coenzyme A), and then the product can be eluted with a solvent system containing an organic modifier, such as acetonitrile (B52724) or methanol.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) is typically used.
-
Handling and Storage: Long-chain acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH. It is recommended to handle purified fractions at low temperatures and store the final product as a lyophilized powder or in a buffered solution at -80 °C.
Q5: The final deprotection of the TBDMS group is either incomplete or is leading to the degradation of my acyl-CoA product. What are some milder deprotection methods?
A5: The thioester bond in the acyl-CoA is sensitive to harsh acidic or basic conditions. Therefore, mild deprotection conditions for the TBDMS ether are essential.
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a common reagent for TBDMS deprotection. However, it is basic and can promote hydrolysis of the thioester. Using a buffered TBAF solution or a milder fluoride source like HF-pyridine or triethylamine trihydrofluoride can be beneficial.
-
Acidic Conditions: Very mild acidic conditions can be used. For example, a short treatment with a dilute solution of an acid like acetic acid in a water/THF mixture can be effective.[3] Careful monitoring of the reaction is crucial to avoid product degradation.
-
Reaction Monitoring: Follow the deprotection reaction closely using TLC or HPLC to ensure you stop the reaction as soon as the TBDMS group is cleaved, minimizing the exposure of the final product to the deprotection reagents.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes based on literature for analogous syntheses. Actual results may vary depending on experimental setup and reagent quality.
Table 1: TBDMS Protection of Secondary Hydroxyl Group
| Parameter | Value | Reference |
| TBDMS-Cl (equivalents) | 1.2 - 1.5 | General Protocol |
| Base (equivalents) | 2.0 - 2.5 (Imidazole) | General Protocol |
| Solvent | Anhydrous DMF or DCM | General Protocol |
| Temperature | Room Temperature | General Protocol |
| Reaction Time | 12 - 16 hours | General Protocol |
| Typical Yield | > 90% | General Protocol |
Table 2: CDI-mediated Synthesis of Acyl-CoA
| Parameter | Value | Reference |
| CDI (equivalents) | 1.1 - 1.2 | [1][2] |
| Coenzyme A (equivalents) | 1.0 | [2] |
| Solvent (Activation) | Anhydrous THF or DCM | [1] |
| Solvent (Coupling) | Aqueous Buffer/Organic | [2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 1-2 hours (Activation), 4-6 hours (Coupling) | [1][2] |
| Typical Yield | 60 - 80% | [2] |
Experimental Protocols
A detailed, synthesized protocol for the preparation of this compound is provided below.
Protocol 1: Synthesis of 7-(tert-butyldimethylsilyloxy)octadecanoic acid
-
Dissolve 7-hydroxyoctadecanoic acid (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until dissolved.
-
Add TBDMS-Cl (1.5 equivalents) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction by TLC (e.g., 3:7 ethyl acetate:hexanes).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 7-(tert-butyldimethylsilyloxy)octadecanoic acid as a colorless oil.
Protocol 2: Synthesis of this compound
-
Dissolve 7-(tert-butyldimethylsilyloxy)octadecanoic acid (1 equivalent) in anhydrous THF under an argon atmosphere.
-
Add CDI (1.2 equivalents) and stir the mixture at room temperature for 2 hours, or until CO2 evolution ceases.
-
In a separate flask, dissolve Coenzyme A lithium salt (1 equivalent) in a minimal amount of 0.5 M NaHCO3 buffer (pH 7.5).
-
Add the Coenzyme A solution to the activated fatty acid solution and stir vigorously at room temperature for 6 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, add a mild deprotection agent, such as a buffered TBAF solution, and stir at room temperature for 1-2 hours, monitoring the removal of the TBDMS group by HPLC.
-
Quench the reaction by acidifying to pH 4-5 with dilute HCl.
-
Purify the crude this compound using a C18 SPE cartridge or by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Diagram 1: Synthesis Workflow for this compound
Caption: A workflow diagram illustrating the key stages in the chemical synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Acyl-CoA Yield
Caption: A troubleshooting flowchart to diagnose potential causes of low yield in the synthesis of this compound.
References
dealing with co-eluting interferences in 7-hydroxyoctadecanoyl-CoA analysis
Welcome to the technical support center for the analysis of 7-hydroxyoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to co-eluting interferences during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in this compound analysis?
The most significant co-eluting interferences are positional isomers of hydroxyoctadecanoyl-CoA. Due to their identical mass and similar chemical properties, isomers such as 2-hydroxy-, 3-hydroxy-, 9-hydroxy-, and 13-hydroxyoctadecanoyl-CoA are notoriously difficult to separate from the 7-hydroxy isomer using standard reversed-phase chromatography.[1] These isomers can originate from different biological pathways or sample degradation.
Q2: How can I confirm if I have a co-elution problem?
Suspect co-elution if you observe poor peak shapes (e.g., broad peaks, shoulders, or split peaks) that are not resolved by standard system maintenance. To confirm, you can:
-
Vary Mass Spectrometry Parameters: Analyze the peak across its width. If the ratio of qualifier to quantifier ions changes from the leading edge to the tailing edge, it indicates the presence of more than one compound.
-
Use High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can sometimes reveal subtle differences if an interference has a slightly different elemental composition, though this is not effective for true isomers.
-
Modify Chromatographic Selectivity: A significant change in peak shape or the appearance of a new peak when switching to a column with a different stationary phase (e.g., from C18 to PFP) is a strong indicator of co-elution.
Q3: What is a "neutral loss scan" and how can it be used for acyl-CoA analysis?
A neutral loss scan is a mass spectrometry technique where the instrument scans for all precursor ions that lose a specific neutral fragment. For acyl-CoA compounds, a characteristic fragmentation event is the loss of the 3'-phosphoadenosine 5'-diphosphate portion, which corresponds to a neutral loss of 507.3 Da.[2][3][4] By setting up a neutral loss scan of 507.3, you can selectively detect a wide range of acyl-CoA species in your sample, which is useful for identifying potential interferences and confirming the identity of your target analyte.[3]
Q4: Can the sample matrix itself cause interference?
Yes, matrix effects can cause significant issues. Co-eluting compounds from the biological matrix (e.g., phospholipids, other lipids) can compete for ionization in the MS source, leading to ion suppression or enhancement.[5] This affects the accuracy and precision of quantification. A robust sample preparation protocol, including protein precipitation and solid-phase extraction (SPE), is essential to minimize these effects.[5]
Troubleshooting Guide: Resolving Co-eluting Interferences
This guide provides structured solutions to common problems encountered during the analysis of this compound.
Problem: Poor Chromatographic Peak Shape or Suspected Isomeric Co-elution
Q: My peak for this compound is broad with a noticeable shoulder. How can I resolve this suspected co-elution with a positional isomer?
A: Resolving isomeric interferences requires optimizing both chromatography and mass spectrometry. The goal is to physically separate the isomers chromatographically or, if that's not fully possible, differentiate them based on their mass-to-charge ratio and fragmentation patterns.
The most effective way to deal with co-elution is to improve the chromatographic separation.
-
Change Column Chemistry: Standard C18 columns separate primarily based on hydrophobicity, which is often insufficient for positional isomers. A Pentafluorophenyl (PFP) column is highly recommended.[6][7] PFP phases offer alternative selectivity through multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which are effective at resolving structurally similar isomers.[6][7]
-
Optimize Mobile Phase:
-
Solvent Choice: Switching the organic solvent from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and improve resolution between isomers.[8]
-
Gradient Slope: Employ a shallower gradient around the elution time of your analyte. This gives the isomers more time to interact with the stationary phase, improving separation.
-
Temperature: Adjusting the column temperature can influence selectivity. Systematically test temperatures between 30°C and 50°C to find the optimal resolution.
-
Data Presentation: Illustrative Comparison of LC Columns for Isomer Separation
The following table illustrates the expected performance difference between a standard C18 column and a PFP column for separating positional isomers of hydroxyoctadecanoyl-CoA. Note: These are representative values to demonstrate the principle of orthogonal selectivity.
| Parameter | Standard C18 Column | PFP (Pentafluorophenyl) Column | Rationale |
| Retention Time (7-OH-CoA) | 10.5 min | 11.2 min | PFP phases can offer different retention characteristics. |
| Retention Time (Interfering Isomer) | 10.5 min | 11.8 min | The alternative selectivity of PFP resolves the isomers. |
| Resolution (Rs) | < 1.0 (Co-eluting) | > 1.5 (Baseline separated) | A resolution value >1.5 indicates good separation.[7] |
If chromatographic separation is incomplete, specific MS/MS parameters can ensure selective detection.
-
Select Specific MRM Transitions: Positional isomers often produce unique fragment ions upon collision-induced dissociation (CID). The cleavage occurs preferentially at the carbon-carbon bonds adjacent to the hydroxyl group. For this compound, the expected fragmentation would be cleavage between C6-C7 and C7-C8. This can be predicted based on established fragmentation patterns of similar molecules like 9-HODE and 13-HODE.[1]
Data Presentation: Predicted MRM Transitions for Hydroxyoctadecanoyl-CoA Isomers
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Rationale for Product Ions |
| 7-OH-C18-CoA | 1066.5 | 157.1 (Predicted) | 428.1 | Cleavage at C6-C7 and C7-C8 yields characteristic fragments for the acyl chain. The 428.1 m/z fragment is a common ion for CoA esters.[2] |
| 9-OH-C18-CoA | 1066.5 | 171.1 | 428.1 | Based on known fragmentation of 9-HODE, representing cleavage adjacent to the C9 hydroxyl group.[1] |
| 13-OH-C18-CoA | 1066.5 | 195.1 | 428.1 | Based on known fragmentation of 13-HODE, representing cleavage adjacent to the C13 hydroxyl group.[1] |
Note: The m/z 157.1 for 7-OH-C18-CoA is a predicted value based on fragmentation rules and requires empirical validation.
Experimental Protocols
Protocol 1: Sample Preparation from Tissue
This protocol describes a robust method for extracting acyl-CoAs from tissue samples, minimizing degradation and matrix effects.
-
Tissue Homogenization:
-
Weigh 20-50 mg of frozen tissue and keep it frozen on dry ice or in liquid nitrogen.
-
In a pre-chilled tube, add 500 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).[5]
-
Immediately add the frozen tissue to the acid and homogenize using a bead beater or ultrasonic homogenizer while keeping the sample on ice.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Carefully transfer the supernatant to a new tube.
-
Condition a weak anion exchange (WAX) SPE cartridge with 1 mL methanol, followed by 1 mL water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Final Steps:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of an appropriate solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See table above. Collision energies must be optimized for your specific instrument.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving co-elution issues.
Sources of Analytical Interference
This diagram illustrates the primary sources of interference in LC-MS/MS analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. mac-mod.com [mac-mod.com]
- 8. halocolumns.com [halocolumns.com]
optimizing collision energy for 7-hydroxyoctadecanoyl-CoA fragmentation
Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols specifically tailored for researchers optimizing the collision-induced dissociation (CID) of 7-hydroxyoctadecanoyl-CoA and other long-chain acyl-CoAs in tandem mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is collision energy, and why is it a critical parameter for the fragmentation of this compound?
A1: Collision energy (CE) is the kinetic energy applied to a selected precursor ion in the collision cell of a mass spectrometer to induce fragmentation. It is a crucial parameter because the amount of energy directly influences the resulting fragment ions (the MS/MS spectrum).[1]
-
Too low CE: Results in insufficient fragmentation, with the precursor ion dominating the spectrum.
-
Too high CE: Can lead to excessive fragmentation, breaking down characteristic fragments into small, uninformative ions, or cause the complete disappearance of the precursor signal.
-
Optimal CE: Maximizes the abundance of specific, structurally informative fragment ions, which is essential for confident identification and quantification of this compound. The choice of collision energy has an outstanding role in tandem mass spectrometric experiments.[2][3]
Q2: What are the expected fragmentation patterns for a long-chain hydroxyacyl-CoA like this compound?
A2: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic fragmentation pattern involving the Coenzyme A moiety. The most common fragmentation is a neutral loss of the 3'-phospho-ADP portion, which corresponds to a mass difference of 507.29 Da.[4][5] For this compound, you can expect to see:
-
A precursor ion corresponding to [M+H]⁺.
-
A prominent product ion at [M+H - 507.29]⁺, representing the acylium ion.
-
Additional fragments may arise from the cleavage of the fatty acyl chain itself, such as the loss of water (H₂O) from the hydroxyl group.
In negative ion mode, which is often used for hydroxylated fatty acids, fragmentation can be initiated at the carboxylate anion, providing information about the position of the hydroxyl group through charge-directed cleavages.[6][7]
Q3: Which ionization mode, positive (+) or negative (-), is recommended for analyzing this compound?
A3: The optimal ionization mode can depend on the experimental goal.
-
Positive Ion Mode ([M+H]⁺): This mode is generally preferred for identifying and quantifying acyl-CoAs because it produces the highly characteristic neutral loss of 507 Da, which can be used for precursor ion or neutral loss scans to screen for all acyl-CoA species.[8]
-
Negative Ion Mode ([M-H]⁻): This mode is highly effective for analyzing hydroxylated fatty acids.[6] It can provide more detailed structural information about the fatty acyl chain itself, as fragmentation pathways can be specific to the location of the hydroxyl group.[7] For comprehensive analysis, acquiring data in both modes is often beneficial.
Q4: What is a good starting range for collision energy optimization on different mass spectrometer platforms?
A4: The optimal collision energy is highly dependent on the instrument type, the specific molecule, and its charge state.[2] There is no single universal value. However, you can use the following as general starting points for long-chain acyl-CoAs and similar molecules. It is recommended to perform a CE ramp experiment across a broad range to determine the empirical optimum.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fragment Ion Intensity | 1. Collision energy (CE) is too low. 2. Low abundance of the precursor ion. 3. In-source fragmentation is preventing the precursor from reaching the collision cell. | 1. Increase the CE in a stepwise manner (e.g., in 5-10 eV increments) and monitor the intensity of the target fragment. 2. Optimize ESI source conditions: adjust capillary voltage, desolvation gas flow/temperature, and nebulizer pressure.[5] 3. Lower the cone voltage or declustering potential to reduce fragmentation in the source.[6] |
| Precursor Ion Signal is Absent in MS/MS Spectrum | 1. The CE is set too high, causing 100% fragmentation. 2. The isolation window in the quadrupole is too narrow or off-center. | 1. Systematically decrease the CE until the precursor ion is visible. 2. Verify the precursor m/z is correct for the desired adduct ([M+H]⁺ or [M-H]⁻). Widen the isolation window slightly (e.g., from 1 Da to 2 Da) if necessary. |
| Inconsistent Fragmentation & Unstable Signal | 1. The analyte is degrading in solution. 2. The electrospray is unstable. 3. Matrix effects from co-eluting compounds are suppressing the signal. | 1. Prepare samples fresh and keep them on ice. Acyl-CoAs are prone to hydrolysis.[5] Use a buffered reconstitution solvent like 50 mM ammonium (B1175870) acetate (B1210297) to improve stability.[4] 2. Ensure a steady flow rate from the pump and check for blockages. Adjust source position. 3. If using LC-MS, improve chromatographic separation. If infusing, consider sample cleanup using solid-phase extraction (SPE).[10] |
| Spectrum Dominated by Small, Uninformative Fragments | 1. The CE is excessively high, leading to secondary and tertiary fragmentation. | 1. Reduce the CE significantly. Start from a low energy (e.g., 10-15 eV) and gradually increase it to find the "sweet spot" where the primary, characteristic fragments are most abundant.[11] |
Quantitative Data Summary
Table 1: Key Mass Information for this compound Formula: C₃₉H₆₈N₇O₁₈P₃S
| Description | Value |
| Molecular Formula | C₃₉H₆₈N₇O₁₈P₃S |
| Average Mass | 1067.99 g/mol |
| Monoisotopic Mass | 1067.3488 g/mol |
| Precursor Ion [M+H]⁺ | m/z 1068.3561 |
| Precursor Ion [M-H]⁻ | m/z 1066.3415 |
| Key Fragment: Acylium Ion [M+H - 507.29]⁺ | m/z 561.0621 |
| Key Fragment: Neutral Loss of H₂O [M+H - 18.01]⁺ | m/z 1050.3455 |
Table 2: Representative Starting Collision Energy (CE) Ranges for Optimization (Note: These are general guidelines for molecules in the 800-1200 m/z range. Empirical optimization is required.)
| Instrument Type | Typical CE Range (eV) | Comments |
| Quadrupole Time-of-Flight (Q-TOF) | 20 - 60 eV | Q-TOF instruments often require slightly higher CE values compared to triple quadrupoles. The optimal CE often increases linearly with the m/z of the precursor.[9][12] |
| Orbitrap (HCD Cell) | 15 - 50 (Normalized CE units: 15-45%) | Higher-energy collisional dissociation (HCD) may require different energy settings. A stepped NCE scheme can be beneficial.[11][13] |
| Triple Quadrupole (QQQ) | 15 - 50 eV | Often used for targeted quantification (MRM), where CE is optimized for each specific precursor-product transition.[14] |
Experimental Protocols
Protocol: Optimizing Collision Energy via Direct Infusion
This protocol describes how to find the optimal collision energy for a specific precursor-to-product ion transition using continuous sample infusion into the mass spectrometer.
1. Sample Preparation: a. Reconstitute a purified standard of this compound to a concentration of 1-10 µM. b. Use a solvent suitable for electrospray, such as 50:50 Acetonitrile:Water with 0.1% formic acid (for positive mode) or 50 mM ammonium acetate (for negative mode). Acyl-CoAs are unstable in strongly acidic or alkaline aqueous solutions.[5] c. Load the sample into a syringe for infusion.
2. Instrument Setup & Infusion: a. Set up the mass spectrometer for direct infusion at a stable flow rate (e.g., 5-10 µL/min).[5] b. Optimize source parameters in MS1 mode first. Infuse the sample and adjust capillary voltage, source temperature, and nebulizing/drying gases to maximize the signal of the precursor ion (e.g., m/z 1068.36 for [M+H]⁺).
3. MS/MS Method for CE Ramp: a. Create a product ion scan method in your instrument control software. b. Set the precursor ion isolation to the correct m/z with an appropriate isolation window (e.g., 1-2 Th). c. Program the method to acquire data over a range of collision energies. For example, create a series of experiments or use a built-in function to ramp the CE from 10 eV to 80 eV in steps of 2-5 eV.[9][15] d. Allow sufficient acquisition time (e.g., 30-60 seconds) at each CE step to obtain a stable signal.
4. Data Analysis: a. Import the acquired data into your analysis software. b. Extract the ion chromatogram (XIC) for the key product ion(s) of interest (e.g., the acylium ion at m/z 561.06). c. Create a plot of product ion intensity (Y-axis) versus collision energy (X-axis). d. The optimal collision energy is the value that produces the maximum intensity for your target product ion. This value can then be used for future targeted experiments like Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pak.elte.hu [pak.elte.hu]
Technical Support Center: Troubleshooting Poor Peak Shape for 7-hydroxyoctadecanoyl-CoA
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak shape during the chromatographic analysis of 7-hydroxyoctadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of a good chromatographic peak?
A1: An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Significant deviation from this symmetry, such as fronting or tailing, can compromise the accuracy and resolution of your analysis.[1][2]
Q2: Why is maintaining a good peak shape important for my analysis of this compound?
A2: Poor peak shape can lead to inaccurate quantification, reduced sensitivity, and poor resolution between closely eluting compounds.[2] For complex biological samples where this compound may be present at low concentrations, a symmetrical and sharp peak is crucial for reliable results.
Q3: Are long-chain acyl-CoAs like this compound particularly challenging to analyze?
A3: Yes, long-chain acyl-CoAs can be challenging due to their amphipathic nature, which can lead to secondary interactions with the stationary phase. They are also prone to degradation, such as hydrolysis, especially in aqueous solutions that are not acidic.[3][4] Careful sample preparation and handling are critical.[5][6]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the back half of the peak is broader than the front half. This is a common issue in liquid chromatography.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Secondary Interactions | The hydroxyl group of this compound and the phosphate (B84403) groups of the CoA moiety can engage in secondary interactions with active sites (e.g., residual silanols) on the stationary phase.[7][8] Solution: Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH 2-3 for silica-based columns).[9] Consider using an end-capped column or a column with a different stationary phase chemistry.[10] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][8][11] Solution: Reduce the injection volume or dilute the sample. |
| Column Degradation | Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.[9] Solution: If the problem persists after trying other solutions, replace the column with a new one.[2] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[10] Solution: Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[12] |
Issue 2: Peak Fronting
Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Sample Overload | Injecting a sample that is too concentrated is a frequent cause of peak fronting.[13][14] Solution: Dilute your sample or reduce the injection volume.[13] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[13][15] Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[13] |
| Column Collapse or Void | A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[14][16] Solution: This is often irreversible. Replacing the column is the most effective solution.[16] |
| Low Temperature | In some cases, low column temperature can contribute to peak fronting. Solution: Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves. |
Issue 3: Split Peaks
Split peaks can be an indication of a few different problems, often related to the sample introduction or the column itself.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Partially Clogged Inlet Frit | Particulates from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[2] Solution: Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced. Using a guard column can help prevent this issue. |
| Sample Solvent Incompatibility | Similar to peak fronting, a mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting. Solution: Prepare your sample in the initial mobile phase. |
| Contamination on the Column | If the column is contaminated with a strongly retained substance from a previous injection, it can interfere with the chromatography of subsequent injections. Solution: Develop a robust column washing procedure to be used between runs or at the end of a sequence. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound
Given the susceptibility of acyl-CoAs to degradation, proper sample preparation is critical.
-
Extraction: For cellular or tissue samples, rapid quenching of metabolic activity is essential. This can be achieved by flash-freezing in liquid nitrogen. Extraction is often performed with a cold organic solvent mixture, such as methanol (B129727) or acetonitrile, sometimes with an acidic modifier to improve stability.[3]
-
Reconstitution: After any evaporation steps, reconstitute the sample in a solvent that is compatible with your initial mobile phase. Methanol has been shown to provide good stability for acyl-CoAs.[3] Acyl-CoAs are unstable in aqueous solutions, especially those that are alkaline or strongly acidic.[3]
-
Storage: Store extracts at -80°C to minimize degradation.[3]
Protocol 2: Generic HPLC Method for Long-Chain Acyl-CoAs
This is a general starting point; optimization will be necessary for your specific instrument and application.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: An aqueous buffer, for example, 75 mM KH₂PO₄ or 15 mM ammonium (B1175870) hydroxide.[5][17]
-
Mobile Phase B: Acetonitrile or methanol.[17]
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical columns.[3][17]
-
Column Temperature: Maintaining a consistent column temperature, for instance at 35°C, can improve reproducibility.[17]
-
Detection: UV detection at 260 nm is suitable for the adenine (B156593) base of Coenzyme A.[17] Mass spectrometry can provide higher sensitivity and selectivity.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. support.waters.com [support.waters.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Analysis of 7-hydroxyoctadecanoyl-CoA by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 7-hydroxyoctadecanoyl-CoA by Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate results.
Problem 1: Low or No Signal for this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | This compound is susceptible to enzymatic and chemical degradation. Ensure samples are processed quickly on ice. For tissue samples, flash-freeze in liquid nitrogen immediately after collection and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | Incomplete cell lysis or insufficient extraction solvent volume can lead to low recovery. Ensure thorough homogenization of tissue samples. A 20-fold excess of extraction solvent to tissue weight is recommended. |
| Ion Suppression from Matrix Components | Co-eluting compounds from complex biological matrices (e.g., phospholipids, salts) can suppress the ionization of this compound. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE). |
| Suboptimal ESI Source Conditions | Incorrect ESI parameters can lead to poor ionization efficiency. Optimize source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the charge state of the analyte and thus its ionization efficiency. For positive ion mode, a slightly acidic mobile phase can enhance protonation. Conversely, a basic mobile phase is used for negative ion mode. |
Problem 2: Poor Peak Shape and High Background Noise
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | High concentrations of matrix components can lead to broad peaks and a noisy baseline. Dilute the sample extract or improve the sample cleanup method to remove interfering substances. |
| Contaminated LC System | Residual contaminants in the LC system can contribute to high background noise. Flush the LC system and column thoroughly with a strong solvent mixture (e.g., isopropanol (B130326)/acetonitrile (B52724)/water). |
| Use of Non-Volatile Buffers | Non-volatile salts (e.g., phosphate (B84403) buffers) in the mobile phase are not compatible with ESI-MS and will cause significant ion suppression and contamination of the mass spectrometer.[1] Use volatile mobile phase additives like ammonium (B1175870) hydroxide (B78521) or formic acid. |
| Column Overload | Injecting too much sample can lead to peak tailing and broadening. Reduce the injection volume or dilute the sample. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even the inability to detect the analyte. Given that this compound is often analyzed from complex biological samples, matrix components like phospholipids, salts, and other metabolites are common sources of ion suppression.
Q2: How can I detect the presence of ion suppression in my analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment.[1] In this setup, a standard solution of this compound is continuously infused into the LC eluent after the analytical column and before the ESI source. A blank matrix sample is then injected onto the column. Any dip in the constant signal of the infused standard indicates a region of ion suppression.
Q3: What is the best sample preparation method to minimize ion suppression for this compound from tissue samples?
A3: A combination of solvent extraction and solid-phase extraction (SPE) is highly effective.[2][3] The general workflow involves:
-
Homogenization of the tissue in a cold buffer.
-
Extraction of lipids and acyl-CoAs using a mixture of organic solvents (e.g., acetonitrile and isopropanol).[3]
-
Purification of the extract using a weak anion exchange SPE column to remove neutral lipids and other interfering substances.
Q4: Which ionization mode, positive or negative ESI, is better for this compound?
A4: Both positive and negative ESI modes can be used for the analysis of acyl-CoAs. However, positive ESI mode is often preferred and has been shown to be more efficient for the ionization of short to long-chain acyl-CoAs.[4][5] In positive mode, acyl-CoAs typically form protonated molecules [M+H]+.
Q5: What are the characteristic MS/MS fragments for this compound that I should monitor?
A5: In positive ion mode, a characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[4] For this compound, you would monitor the transition from the precursor ion [M+H]+ to the product ion corresponding to the acyl chain. The presence of the hydroxyl group may lead to additional characteristic fragment ions, such as a loss of water. The fragmentation patterns can be influenced by the position of the hydroxyl group, which can be useful for isomer differentiation.[6]
Q6: Should I use an internal standard? If so, what is a suitable internal standard for this compound?
A6: Yes, using a suitable internal standard is crucial to compensate for matrix effects and variations in extraction efficiency and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte. However, if that is not available, an odd-chain length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a good alternative as it is not naturally abundant in most biological systems.[7]
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Tissue
This protocol is adapted from methods for long-chain acyl-CoA extraction.[2][3]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol and continue homogenization.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition a weak anion exchange SPE column with methanol (B129727) followed by the KH2PO4 buffer.
-
Load the supernatant onto the SPE column.
-
Wash the column with the KH2PO4 buffer, followed by a mixture of the buffer and methanol to remove unbound contaminants.
-
Elute the acyl-CoAs with a suitable elution solvent (e.g., a higher concentration of salt or a change in pH, as per the SPE column manufacturer's instructions).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method based on protocols for long-chain acyl-CoAs.[4][5]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Spray Voltage: 3.5 - 4.5 kV
-
Source Temperature: 300 - 400°C
-
Nebulizer Gas: Nitrogen, 40-50 psi
-
Auxiliary Gas: Nitrogen, 10-15 L/min
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion [M+H]+ to the product ion corresponding to the acyl chain after the neutral loss of 507 Da.
-
Internal Standard (e.g., Heptadecanoyl-CoA): Monitor the corresponding precursor to product ion transition.
-
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for long-chain acyl-CoAs, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value | Reference |
| Extraction Recovery | 70-80% | [2] |
| Inter-run Precision (%RSD) | 2.6 - 12.2% | [4] |
| Intra-run Precision (%RSD) | 1.2 - 4.4% | [4] |
| Accuracy | 94.8 - 110.8% | [4] |
Visualizations
Caption: Experimental workflow for minimizing ion suppression in the analysis of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 7-hydroxyoctadecanoyl-CoA
Welcome to the technical support center for challenges in the derivatization of 7-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of this complex molecule for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: For analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is generally not required. Direct analysis of the intact acyl-CoA is the preferred and most common method, offering high sensitivity and structural specificity.[1][2][3] The characteristic fragmentation of the coenzyme A moiety allows for reliable identification and quantification.[2][4][5]
Derivatization is typically considered for analysis by Gas Chromatography (GC), as this compound is not volatile enough for direct GC analysis.[6][7] However, this approach presents significant challenges due to the molecule's structure.
Q2: What are the main challenges in the derivatization of this compound?
A2: The primary challenges stem from the inherent chemical properties of the molecule:
-
Thioester Bond Instability: The high-energy thioester bond linking the fatty acyl chain to coenzyme A is susceptible to hydrolysis under acidic or alkaline conditions and at elevated temperatures, which are often employed in derivatization reactions.[8][9][10][11]
-
Dual Reactivity: The molecule possesses two reactive functional groups for common derivatization reagents: the hydroxyl (-OH) group on the octadecanoyl chain and the carboxyl group that would be exposed if the thioester bond is cleaved. This can lead to incomplete derivatization or the formation of multiple products.[6][12]
-
Steric Hindrance: The large and bulky coenzyme A moiety can sterically hinder the approach of derivatization reagents to the fatty acyl part of the molecule.
-
Reagent Selection: Choosing a derivatization strategy that is efficient for both the hydroxyl group and is compatible with the stability of the thioester bond is difficult.
Q3: If I need to derivatize for GC-MS analysis, what is the general approach?
A3: A common approach for analyzing hydroxy fatty acids by GC-MS involves a two-step derivatization process. First, the carboxylic acid is converted to a methyl ester (esterification), followed by the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether (silylation).[6][13] However, for this compound, this would require initial cleavage of the CoA thioester to liberate the carboxylic acid, which adds complexity and potential for sample loss. A one-step method using reagents like BSTFA can derivatize both hydroxyl and carboxyl groups simultaneously.[6]
Q4: What are the key parameters to optimize for a successful derivatization?
A4: Critical parameters to optimize include:
-
Reaction Temperature: Use the mildest temperature possible to avoid degradation of the thioester bond.
-
Reaction Time: Optimize the duration to ensure complete derivatization without causing significant degradation.
-
Reagent Concentration: An excess of the derivatizing reagent is generally used, but this should be optimized to minimize side reactions.
-
pH of the Reaction Buffer: The pH should be carefully controlled to maintain the stability of the thioester bond, which is more stable under slightly acidic to neutral conditions.
-
Solvent: Aprotic solvents are often preferred to minimize hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product peak in chromatogram | 1. Degradation of this compound: The thioester bond may have been hydrolyzed during sample preparation or the derivatization reaction.[8][10][11] 2. Incomplete derivatization: The reaction conditions (temperature, time, reagent concentration) may not be optimal. 3. Adsorption to surfaces: The molecule may be adsorbing to glassware or plasticware. | 1. Control Reaction Conditions: Use milder temperatures and shorter reaction times. Ensure the pH is maintained in a range where the thioester is stable. Run a control sample without derivatization to assess initial compound integrity. 2. Optimize Derivatization: Systematically vary the reaction time, temperature, and reagent-to-sample ratio. 3. Use Silanized Glassware: To prevent adsorption of the analyte to active sites on glass surfaces. |
| Multiple unexpected peaks in chromatogram | 1. Formation of multiple derivatives: The hydroxyl group and the cleaved carboxyl group may be derivatized to different extents, or side reactions may be occurring.[6][12] 2. Degradation products: The observed peaks may be degradation products of the starting material. | 1. Simplify the Reaction: If possible, use a derivatization reagent that targets only one functional group, or use a multi-step approach with purification after each step. 2. Analyze Degradation: Analyze a sample that has been subjected to the reaction conditions without the derivatizing agent to identify potential degradation products. Use mass spectrometry to identify the unexpected peaks. |
| Poor reproducibility | 1. Inconsistent reaction conditions: Small variations in temperature, time, or reagent addition can lead to different outcomes. 2. Water contamination: The presence of water can lead to hydrolysis of the thioester bond and can also interfere with certain derivatization reagents like silylating agents. | 1. Standardize the Protocol: Ensure precise control over all reaction parameters. Use a heating block for consistent temperature. 2. Use Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Stability Considerations for this compound During Derivatization
| Parameter | Condition | Potential Impact | Recommendation |
| pH | Acidic (<4) or Alkaline (>8) | Increased rate of thioester bond hydrolysis. | Maintain pH in the range of 6-7. |
| Temperature | High (>60°C) | Promotes thermal degradation and hydrolysis of the thioester bond.[14] | Use the lowest effective temperature for derivatization, ideally room temperature if possible. |
| Aqueous Solvents | Presence of water | Facilitates hydrolysis of the thioester bond.[8] | Use aprotic and anhydrous solvents. |
| Reaction Time | Prolonged | Increased opportunity for degradation and side reactions. | Optimize for the shortest time required for complete derivatization. |
Experimental Protocols
Protocol 1: Recommended Method - Direct Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the direct quantitative analysis of long-chain acyl-CoAs and is the recommended approach.
-
Sample Extraction:
-
Homogenize the tissue or cell sample in a cold extraction solvent (e.g., acetonitrile:isopropanol:methanol).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with ammonium (B1175870) acetate).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ of this compound to a characteristic product ion (e.g., the neutral loss of 507 Da corresponding to the phosphoadenosine diphosphate (B83284) moiety).[2][5]
-
-
Protocol 2: Hypothetical Derivatization of this compound for GC-MS Analysis
Disclaimer: This is a generalized protocol for hydroxy fatty acids and would require significant optimization and validation for this compound, with a high risk of sample degradation. It assumes prior cleavage of the CoA moiety.
-
Thioester Cleavage (Hydrolysis):
-
Incubate the sample with a mild base (e.g., NaOH) to hydrolyze the thioester bond, releasing 7-hydroxyoctadecanoic acid.
-
Acidify the sample to protonate the carboxylic acid.
-
Extract the 7-hydroxyoctadecanoic acid into an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract under nitrogen.
-
-
Derivatization:
-
To the dried sample, add an excess of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in an aprotic solvent (e.g., acetonitrile).[6][13]
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to form the trimethylsilyl ester of the carboxylic acid and the trimethylsilyl ether of the hydroxyl group.[6]
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a suitable GC column (e.g., a mid-polarity column).
-
Use a temperature gradient to separate the derivatized analytes.
-
Detect the analytes using a mass spectrometer, monitoring for characteristic fragment ions of the derivatized 7-hydroxyoctadecanoic acid.
-
Visualizations
Caption: Hypothetical workflow for the derivatization of this compound for GC-MS analysis.
Caption: Recommended workflow for the direct analysis of this compound by LC-MS/MS.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 11. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of 7-Hydroxyoctadecanoyl-CoA Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility and accuracy of 7-hydroxyoctadecanoyl-CoA measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A1: this compound is the coenzyme A derivative of 7-hydroxyoctadecanoic acid. As a long-chain acyl-CoA, it is an intermediate in lipid metabolism. Specifically, it is recognized as a metabolite in the mitochondrial beta-oxidation of long-chain saturated fatty acids.[1][2] Accurate measurement of this and other hydroxy fatty acyl-CoAs is crucial for understanding cellular energy homeostasis, lipid signaling, and the pathophysiology of metabolic diseases.
Q2: What are the main challenges in accurately measuring this compound?
A2: The primary challenges include its low abundance in biological samples, the presence of numerous structural isomers, and its inherent instability.[3][4] Like other long-chain acyl-CoAs, it is susceptible to degradation by cellular thioesterases and chemical hydrolysis, necessitating rapid and careful sample handling.
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and other acyl-CoAs.[4][5] This technique offers the high sensitivity and specificity required to detect low-abundance species and distinguish them from a complex biological matrix.
Q4: How can chromatographic separation of this compound from its isomers be improved?
A4: Achieving good chromatographic resolution is critical. For long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used. Operating at a high pH (around 10.5) with a mobile phase containing ammonium (B1175870) hydroxide (B78521) can improve peak shape and separation of different acyl-CoA species.[6]
Q5: What is an appropriate internal standard for quantifying this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is not typically found in most biological systems.[6]
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a detailed methodology for the extraction and quantification of this compound from cultured cells or tissues.
1. Sample Preparation and Extraction
-
Objective: To rapidly quench metabolic activity and efficiently extract acyl-CoAs.
-
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal Standard (e.g., ¹³C-labeled this compound or C17:0-CoA)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
-
Procedure:
-
Cell Culture: Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Tissue: Flash-freeze tissue in liquid nitrogen immediately upon collection and grind to a fine powder under liquid nitrogen.
-
Quenching & Lysis: Add 1 mL of ice-cold 10% TCA containing the internal standard to the cell pellet or tissue powder.
-
Homogenization: Sonicate the sample for 3 cycles of 10 seconds on ice to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended)
-
Objective: To remove interfering substances and concentrate the acyl-CoAs.
-
Materials:
-
C18 SPE cartridges
-
Ammonium hydroxide
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.
-
Gradient: A typical gradient would start at a low percentage of B, ramping up to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[6]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (e.g., C17:0-CoA) | To be determined | To be determined | To be determined |
| A summary of hypothetical MRM parameters. These must be optimized empirically. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Sample Degradation | Ensure rapid quenching of metabolism and keep samples on ice or frozen at all times. Reconstitute dried extracts just before analysis. |
| Poor Extraction Efficiency | Optimize the extraction solvent. For long-chain acyl-CoAs, a solvent system containing isopropanol (B130326) and acetonitrile may improve recovery. | |
| Ion Suppression | Improve chromatographic separation to resolve this compound from co-eluting matrix components. Consider a more rigorous cleanup step like SPE. | |
| Poor Peak Shape | Suboptimal Chromatographic Conditions | Adjust the mobile phase pH. For acyl-CoAs, a high pH (e.g., 10.5 with ammonium hydroxide) often improves peak shape.[6] |
| Column Overload | Dilute the sample or inject a smaller volume. | |
| High Variability Between Replicates | Inconsistent Sample Handling | Standardize all sample preparation steps, including timing and temperature. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes. | |
| Inefficient Internal Standard Correction | Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction and processing. | |
| Inaccurate Quantification | Non-Linearity of Calibration Curve | Construct the calibration curve in a matrix that mimics the biological sample to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for better accuracy at lower concentrations. |
| Isomer Co-elution | Optimize the chromatographic gradient to achieve baseline separation of isomers if possible. If not, specific MRM transitions for each isomer may be necessary if their fragmentation patterns differ. |
Visualizations
A simplified diagram of mitochondrial fatty acid beta-oxidation, indicating the position of this compound as a hydroxylated intermediate.
An overview of the experimental workflow for the quantification of this compound.
A logical troubleshooting guide for addressing poor reproducibility in this compound measurements.
References
- 1. Human Metabolome Database: Showing metabocard for (S)-Hydroxyoctadecanoyl-CoA (HMDB0013640) [hmdb.ca]
- 2. Bovine Metabolome Database: Showing metabocard for (S)-Hydroxyoctadecanoyl-CoA (BMDB0096080) [bovinedb.ca]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhea - reaction knowledgebase [rhea-db.org]
Validation & Comparative
validation of an analytical method for 7-hydroxyoctadecanoyl-CoA
A comprehensive guide to the validation of analytical methods for 7-hydroxyoctadecanoyl-CoA, this document provides a comparative analysis of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques. It is intended for researchers, scientists, and professionals in drug development who require robust and sensitive quantification of this specific long-chain hydroxy fatty acyl-CoA.
Comparison of Analytical Methods
The quantification of long-chain acyl-CoAs like this compound is fundamental to understanding lipid metabolism and its role in various physiological and pathological states. While several analytical techniques exist, LC-MS/MS has become the gold standard due to its superior sensitivity and specificity.[1][2][3][4][5] This guide compares a proposed LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays.
Table 1: Comparison of Performance Parameters for Analytical Methods
| Parameter | Proposed LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | ~120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~1.3 nmol (LC-MS based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the proposed LC-MS/MS method and alternative techniques are provided below.
Proposed High-Sensitivity LC-MS/MS Method
This method is optimized for the specific and sensitive quantification of this compound in biological samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: Specific m/z transitions for this compound and an internal standard (e.g., C17-CoA) should be determined.
-
Collision Energy: Optimized for the specific analyte to achieve optimal fragmentation.
Alternative Method 1: HPLC with Fluorescence Detection
This method requires a derivatization step to attach a fluorescent tag to the thiol group of the Coenzyme A moiety.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[6]
2. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detector: Fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
Alternative Method 2: Enzymatic Assay
This technique relies on the specific enzymatic conversion of this compound, which produces a measurable signal.
-
Principle: An example reaction involves the oxidation of the 7-hydroxy group by a specific dehydrogenase, leading to the reduction of NAD+ to NADH.
-
Measurement: The increase in NADH concentration can be monitored by measuring the absorbance at 340 nm or by fluorescence.
Method Validation Workflow
The validation of the analytical method should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7]
Caption: Workflow for the validation of an analytical method.
Sample Preparation and Analysis Workflow
The following diagram illustrates the general workflow from sample collection to data analysis for the quantification of this compound.
Caption: General workflow for sample analysis.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 7-hydroxyoctadecanoyl-CoA: LC-MS/MS vs. GC-MS
For researchers, scientists, and drug development professionals engaged in the analysis of lipid mediators, the choice of analytical technique is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 7-hydroxyoctadecanoyl-CoA, a key long-chain fatty acyl-CoA involved in various physiological and pathological processes.
Executive Summary
The analysis of this compound, a large, polar, and thermally labile molecule, is most effectively accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is highly sensitive and specific for the analysis of intact long-chain acyl-CoAs without the need for derivatization. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for the direct analysis of such molecules due to their non-volatile nature and susceptibility to thermal degradation. While GC-MS is a powerful tool for the analysis of smaller, volatile compounds or those that can be chemically derivatized to become volatile, these derivatization processes are not readily applicable to large and complex molecules like this compound without significant sample degradation and loss of structural integrity.
Fundamental Differences: LC-MS/MS and GC-MS
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. | Separates compounds based on their volatility and interaction with a gaseous mobile phase and a stationary phase. |
| Sample Volatility | Does not require the sample to be volatile.[1] | Requires the sample to be volatile and thermally stable.[1][2] |
| Derivatization | Often not required for polar and non-volatile compounds. | Mandatory for non-volatile compounds, such as fatty acids, to increase their volatility.[2] |
| Applicability to this compound | Well-suited for the direct analysis of intact this compound. | Not suitable for the direct analysis of intact this compound due to its high molecular weight, polarity, and thermal instability. |
| Ionization Techniques | Soft ionization techniques (e.g., ESI, APCI) that minimize fragmentation and keep the molecule intact. | Often employs hard ionization techniques (e.g., EI) that cause extensive fragmentation.[2] |
Quantitative Performance of LC-MS/MS for Long-Chain Acyl-CoA Analysis
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Inter-run Precision (%RSD) | Intra-run Precision (%RSD) | Accuracy (%) | Reference |
| C16:0-CoA, C16:1-CoA, C18:0-CoA, C18:1-CoA, C18:2-CoA | Not Reported | Not Reported | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 | [3] |
| Various Acyl-CoAs (C2-C20) | 1-5 fmol | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Experimental Protocols
A robust and reliable analysis of this compound necessitates meticulous sample preparation and optimized analytical conditions.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly employed technique for the purification and concentration of acyl-CoAs from biological matrices.
-
Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.
-
Extraction: Extract the acyl-CoAs using a suitable solvent system, such as acetonitrile (B52724) or methanol-based solutions.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration solution (e.g., water with a low concentration of a weak acid).
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the this compound and other long-chain acyl-CoAs with a stronger organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[3]
-
Mobile Phase: A gradient elution using a binary solvent system is common.
-
Solvent A: Water with a small amount of an ion-pairing agent (e.g., acetic acid or ammonium (B1175870) hydroxide) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
Tandem Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is generally used for the analysis of acyl-CoAs.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high sensitivity and selectivity.[5]
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[5]
Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
Conclusion
For the sensitive and specific quantification of this compound, LC-MS/MS is the unequivocally superior analytical technique. Its ability to analyze the intact molecule without the need for derivatization, coupled with its high sensitivity and selectivity, makes it the gold standard for the analysis of long-chain fatty acyl-CoAs. While GC-MS remains a valuable tool for a wide range of other analytes, its inherent limitations regarding sample volatility and thermal stability preclude its use for the direct analysis of complex lipids such as this compound. Researchers aiming to accurately measure this and other long-chain acyl-CoAs should therefore prioritize the development and validation of LC-MS/MS-based methodologies.
References
- 1. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Methods for 7-Hydroxyoctadecanoyl-CoA: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites is paramount. 7-hydroxyoctadecanoyl-CoA, a hydroxylated fatty acyl-CoA, is an emerging bioactive lipid with potential roles in various physiological and pathological processes. Reliable measurement of its concentration is crucial for understanding its function and for the development of novel therapeutics. This guide provides a comparative overview of analytical methodologies, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is the gold standard for this type of analysis. We present a cross-validation framework and detailed experimental protocols to assist in the selection and implementation of a robust quantification method.
Comparative Analysis of LC-MS/MS Methods
| Method | Analyte Class | Linearity (R²) | Accuracy (%) | Precision (%RSD) | LOD/LOQ | Reference |
| Reversed-Phase LC-MS/MS | Long-Chain Acyl-CoAs | >0.99 | 94.8 - 110.8 | Intra-day: 1.2 - 4.4, Inter-day: 2.6 - 12.2 | Not Specified | [1] |
| HILIC-MS/MS | Short- to Long-Chain Acyl-CoAs | >0.99 | 85 - 120 (for ten fatty acyl-CoAs) | Not Specified | 1-5 fmol (LOD) | [2] |
| Reversed-Phase UPLC-MS/MS | Long-Chain Acyl-CoAs | Not Specified | Not Specified | Good sample-to-sample and day-to-day reproducibility | Not Specified | [3] |
| LC-HRMS | Hydroxy Fatty Acids | 0.990 - 0.998 | Not Specified | Not Specified | LOD: 0.1 - 0.9 ng/mL, LOQ: 0.4 - 2.6 ng/mL | [4] |
Table 1: Performance Characteristics of Representative LC-MS/MS Methods for Acyl-CoAs and Hydroxylated Fatty Acids. This table summarizes the reported performance of different LC-MS/MS methods that could be adapted for the quantification of this compound. The data is extracted from studies on similar molecules and provides a basis for method selection.
Experimental Protocols
Detailed and optimized experimental protocols are critical for reproducible and accurate quantification. Below are two representative protocols, one based on reversed-phase and the other on HILIC chromatography, which can be adapted for this compound.
Protocol 1: Reversed-Phase LC-MS/MS for Long-Chain Acyl-CoAs
This protocol is adapted from a validated method for the quantification of long-chain fatty acyl-CoAs in biological tissues.[1]
1. Sample Preparation (Tissue)
-
Homogenize 100-200 mg of tissue in a suitable buffer.
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the acyl-CoAs can be directly injected or subjected to solid-phase extraction (SPE) for further cleanup and concentration. A fast SPE method can be developed to avoid time-consuming evaporation steps.[1]
2. Liquid Chromatography
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water (pH 10.5).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the long-chain acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions.
3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Triple quadrupole mass spectrometer.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[1]
Protocol 2: HILIC-MS/MS for a Broad Range of Acyl-CoAs
This protocol is based on a method designed for the comprehensive analysis of short- to long-chain acyl-CoAs and could be optimized for hydroxylated species.[2]
1. Sample Preparation (Cells or Tissue)
-
Homogenize the sample in an extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Centrifuge to remove precipitated proteins and cellular debris.
-
Evaporate the supernatant to dryness and reconstitute in a solvent compatible with the HILIC mobile phase.
2. Liquid Chromatography
-
Column: Zwitterionic HILIC column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate).
-
Gradient: A gradient starting with a high percentage of acetonitrile and decreasing over time to elute the polar and semi-polar acyl-CoAs.
3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Triple quadrupole or high-resolution mass spectrometer.
-
Mode: Scheduled MRM for targeted quantification to enhance sensitivity and throughput.
Cross-Validation Workflow
To ensure the reliability and comparability of data, especially when using different analytical methods or when transferring a method between laboratories, a thorough cross-validation is essential. The following workflow outlines the key steps for cross-validating two distinct quantification methods for this compound.
Figure 1: Cross-Validation Workflow for this compound Quantification Methods.
Conclusion
The accurate quantification of this compound is essential for advancing our understanding of its biological significance. While no single standardized method currently exists, several robust LC-MS/MS-based approaches for related lipid molecules can be successfully adapted and validated. This guide provides a framework for comparing potential methods, detailed starting protocols, and a clear workflow for cross-validation. By carefully selecting and validating an appropriate analytical method, researchers can ensure the generation of high-quality, reliable data, which is fundamental for both basic research and the development of new therapeutic strategies.
References
A Comparative Guide to Inter-Laboratory 7-Hydroxyoctadecanoyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantitative analysis of 7-hydroxyoctadecanoyl-CoA. While a formal inter-laboratory comparison study for this compound has not been identified in the public literature, this document synthesizes performance data from validated methods for similar long-chain acyl-CoAs and lipid mediators. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most sensitive and specific method for quantifying these molecules.[1]
Data Presentation: A Representative Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of long-chain acyl-CoAs using LC-MS/MS, based on published data for analogous compounds. These values can serve as a benchmark for what researchers can expect from a validated method for this compound.
| Performance Parameter | Typical Performance of LC-MS/MS Methods | Alternative Methods (e.g., HPLC-UV/Fluorescence) |
| Limit of Detection (LOD) | 2–133 nM[2] | Higher, often in the µM range without derivatization |
| Limit of Quantification (LOQ) | In the low nanomolar to high picomolar range[3][4] | Typically in the high nanomolar to micromolar range[1] |
| Linearity (R²) | > 0.99[3][4] | > 0.99 (within a narrower range)[1] |
| Precision (RSD%) | Intra-day: 1.2-4.4%[5], Inter-day: 2.6-12.2%[5] | < 15%[1] |
| Accuracy (% Recovery) | 94.8-110.8%[5] | Variable, often with lower recovery |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-eluting compounds)[1] |
Note: The performance of any given assay will depend on the specific matrix (e.g., plasma, tissue homogenate), the sample preparation method, and the instrumentation used.
Experimental Protocols: A Generalized LC-MS/MS Methodology
The following is a detailed, generalized protocol for the quantification of this compound in biological samples, based on established methods for long-chain acyl-CoAs.[1][5][6]
1. Sample Preparation (Protein Precipitation and Extraction)
-
Objective: To extract this compound from the biological matrix and remove proteins that can interfere with the analysis.
-
Procedure:
-
To a small sample volume (e.g., 50-100 µL of plasma or tissue homogenate), add an internal standard. An ideal internal standard would be a stable isotope-labeled version of this compound or an odd-chain acyl-CoA not naturally present in the sample.
-
Add a 3-4 fold excess of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Objective: To chromatographically separate this compound from other molecules in the extract to ensure accurate quantification.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: Water with a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide) to improve peak shape.[1][5]
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.[1][5]
-
Gradient: A gradient elution is used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic compounds.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
3. Tandem Mass Spectrometry
-
Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio and fragmentation pattern.
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for the analysis of acyl-CoAs.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.[6] The exact masses for the transitions would need to be determined using a pure standard of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for this compound measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Hydroxyoctadecanoyl-CoA and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between isomers of key metabolic intermediates is paramount. This guide provides a comprehensive comparative analysis of 7-hydroxyoctadecanoyl-CoA and its positional and stereoisomers, offering insights into their biochemical properties, metabolic fates, and potential roles in cellular signaling. While direct experimental data for the 7-hydroxy isomer is limited, this guide extrapolates from the well-characterized 2- and 3-hydroxy isomers to provide a foundational understanding for future research.
Introduction to Hydroxyoctadecanoyl-CoA Isomers
Hydroxyoctadecanoyl-CoA is a family of molecules derived from octadecanoyl-CoA (stearoyl-CoA) through the introduction of a hydroxyl (-OH) group at various positions along the 18-carbon acyl chain. The specific position of this hydroxyl group, as well as its stereochemistry (R or S configuration), gives rise to a diverse array of isomers with potentially distinct biochemical functions. The most well-studied of these are the 2-hydroxy and 3-hydroxy isomers, which are key intermediates in fatty acid alpha- and beta-oxidation, respectively. The properties and functions of other positional isomers, including this compound, are less understood but are of growing interest due to the diverse biological activities observed for their corresponding free fatty acids.
Comparative Biochemical Properties
The position of the hydroxyl group profoundly influences the molecule's interaction with enzymes and its subsequent metabolic fate. The following table summarizes the key known and predicted properties of various hydroxyoctadecanoyl-CoA isomers.
| Property | 2-Hydroxyoctadecanoyl-CoA | 3-Hydroxyoctadecanoyl-CoA | This compound (Predicted) | Other Positional Isomers (Predicted) |
| Primary Metabolic Role | Intermediate in α-oxidation | Intermediate in β-oxidation | Substrate for further modification or signaling | Varied, potential for further metabolism or signaling |
| Enzymatic Formation | Fatty acid 2-hydroxylase (FA2H) | Enoyl-CoA hydratase | Cytochrome P450 monooxygenases | Cytochrome P450 monooxygenases, Lipoxygenases |
| Enzymatic Degradation | 2-hydroxyacyl-CoA lyase | 3-hydroxyacyl-CoA dehydrogenase | Dehydrogenases, further oxidation enzymes | Dependent on hydroxyl position |
| Stereospecificity | Typically (R)-2-hydroxy | Typically (S)-3-hydroxy | Dependent on the specific hydroxylase | Dependent on the specific hydroxylase |
| Known Biological Significance | Important in the metabolism of very-long-chain fatty acids and branched-chain fatty acids. | Essential intermediate in the energy-yielding breakdown of fatty acids. | The free fatty acid (7-hydroxystearic acid) has shown antiproliferative effects on cancer cells. | The free fatty acids have shown varied biological activities, including anti-inflammatory and anti-cancer effects, suggesting a role for their CoA esters in signaling. |
Metabolic Pathways of Hydroxyoctadecanoyl-CoA Isomers
The metabolic pathways for 2- and 3-hydroxyoctadecanoyl-CoA are well-established. The pathways for other isomers are less clear but are likely to involve initial formation by hydroxylases followed by further metabolism.
Established Metabolic Pathways
Caption: Metabolic fates of 2- and 3-hydroxyoctadecanoyl-CoA.
Predicted Metabolic Pathway for this compound
The formation of this compound is likely catalyzed by a cytochrome P450 enzyme. Its subsequent metabolism could involve dehydrogenation to a ketoacyl-CoA, further oxidation, or utilization in signaling pathways.
Caption: A predicted metabolic pathway for this compound.
Role in Cellular Signaling
While the direct role of hydroxyoctadecanoyl-CoA isomers in signaling is an emerging area of research, the known biological activities of their corresponding free fatty acids provide important clues. For instance, the antiproliferative effects of 7-hydroxystearic acid on cancer cells suggest that this compound could be a precursor to this signaling molecule or may have direct signaling functions itself, possibly through interaction with nuclear receptors or other protein targets.
Experimental Protocols
The analysis and comparison of hydroxyoctadecanoyl-CoA isomers require specialized analytical techniques to achieve separation and identification.
General Experimental Workflow
Caption: A typical workflow for the analysis of hydroxy fatty acyl-CoA isomers.
Key Experimental Methodologies
1. Sample Preparation and Extraction:
-
Objective: To isolate total lipids, including fatty acyl-CoAs, from biological samples.
-
Protocol: A modified Bligh-Dyer extraction is commonly used. Briefly, the sample is homogenized in a mixture of chloroform, methanol, and water. The phases are separated by centrifugation, and the lower organic phase containing the lipids is collected. Fatty acyl-CoAs are then typically purified from the total lipid extract using solid-phase extraction (SPE).
2. Derivatization for GC-MS Analysis:
-
Objective: To increase the volatility and thermal stability of the hydroxy fatty acids for gas chromatography.
-
Protocol: The extracted and hydrolyzed fatty acids are first converted to their fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol. Subsequently, the hydroxyl group is derivatized, most commonly by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers.
3. Chromatographic Separation:
-
Gas Chromatography (GC): FAME-TMS derivatives of hydroxy fatty acids are separated on a capillary GC column. The choice of the stationary phase is critical for resolving positional isomers.
-
Liquid Chromatography (LC): For the analysis of intact fatty acyl-CoAs, reversed-phase high-performance liquid chromatography (RP-HPLC) is employed. The separation is typically achieved using a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer.
4. Mass Spectrometric Identification:
-
Objective: To identify and quantify the separated isomers based on their mass-to-charge ratio and fragmentation patterns.
-
Protocol:
-
GC-MS: Electron ionization (EI) is commonly used. The fragmentation of the TMS derivatives provides characteristic ions that can be used to determine the position of the hydroxyl group.
-
LC-MS/MS: Electrospray ionization (ESI) is typically used to generate ions of the intact fatty acyl-CoAs. Tandem mass spectrometry (MS/MS) is then used to generate fragment ions that are specific to the acyl chain structure, allowing for isomer differentiation.
-
Conclusion and Future Directions
The study of this compound and its isomers is a promising area of research with implications for understanding fundamental metabolic processes and their dysregulation in disease. While our current knowledge is heavily based on the well-characterized 2- and 3-hydroxy isomers, the emerging evidence of distinct biological activities of other positional isomers of hydroxystearic acid underscores the need for further investigation. Future research should focus on:
-
The enzymatic synthesis and characterization of a complete set of hydroxyoctadecanoyl-CoA positional isomers.
-
The identification and characterization of the specific cytochrome P450 enzymes responsible for the formation of this compound and other isomers.
-
Elucidating the downstream metabolic pathways and signaling roles of these less-studied isomers.
-
Developing and applying advanced analytical techniques for the sensitive and specific quantification of these isomers in biological systems.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the diverse roles of fatty acid hydroxylation in health and disease, potentially leading to the development of novel therapeutic strategies.
A Comparative Guide to 7-Hydroxyoctadecanoyl-CoA and Other Long-Chain Acyl-CoAs in Metabolic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7-hydroxyoctadecanoyl-CoA against other conventional long-chain acyl-CoAs in the context of common metabolic assays. Due to a scarcity of direct comparative studies in published literature, this guide combines established principles of lipid metabolism with deductive reasoning based on the biochemical distinctions of hydroxylated fatty acyl-CoAs.
Introduction to Long-Chain Acyl-CoAs
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and as signaling molecules. Typically, these are acyl-CoAs of fatty acids with 12 to 20 carbon atoms. This compound is a less common, hydroxylated variant of stearoyl-CoA. The presence of a hydroxyl group on the acyl chain introduces polarity and a potential site for further modification, which can influence its behavior in metabolic assays and biological systems.
Data Presentation: A Comparative Analysis
The following tables summarize the anticipated performance of this compound in comparison to a standard non-hydroxylated long-chain acyl-CoA, such as stearoyl-CoA. These comparisons are based on general principles of enzyme kinetics and metabolic pathways, as direct comparative experimental data is limited.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Stearoyl-CoA (Example of a non-hydroxylated LC-CoA) |
| Molecular Formula | C39H70N7O18P3S | C39H68N7O17P3S |
| Molecular Weight | ~1050 g/mol | ~1034 g/mol |
| Polarity | Higher due to the hydroxyl group | Lower |
| Solubility in Aqueous Buffers | Expected to be slightly higher | Lower |
| Critical Micelle Concentration | Expected to be higher | Lower |
Table 2: Expected Performance in Common Metabolic Assays
| Assay Type | Parameter | Expected Performance of this compound vs. Stearoyl-CoA | Rationale |
| Acyl-CoA Synthetase Activity | Substrate Specificity (Km) | Likely a poorer substrate (higher Km) for most long-chain acyl-CoA synthetases. | The hydroxyl group may cause steric hindrance in the active site of enzymes that are optimized for nonpolar acyl chains. |
| Maximum Velocity (Vmax) | Potentially lower Vmax. | Slower catalytic turnover due to altered binding and/or conformational changes required to accommodate the hydroxyl group. | |
| Beta-Oxidation Rate | Overall Rate | Expected to be significantly slower or may not be a direct substrate for the canonical pathway. | The hydroxyl group at the 7th carbon is not a standard intermediate of beta-oxidation and would require additional enzymatic steps for processing. |
| Enzyme Specificity | Not a substrate for standard acyl-CoA dehydrogenases. | The initial step of beta-oxidation requires a Cα-Cβ double bond formation, which is hindered by the C7-hydroxyl group. | |
| Complex Lipid Synthesis (e.g., triglycerides, phospholipids) | Incorporation Rate | Potentially lower. | Acyltransferases may have reduced affinity for hydroxylated acyl-CoAs. |
| Enzyme Inhibition Assays | Inhibitory Potency (Ki) | May exhibit different inhibitory profiles against various enzymes. | The hydroxyl group could allow for new interactions (e.g., hydrogen bonding) with enzyme active or allosteric sites. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and would require optimization for the specific acyl-CoA being tested.
Acyl-CoA Synthetase Activity Assay
This assay measures the rate of formation of acyl-CoA from a fatty acid and Coenzyme A, catalyzed by an acyl-CoA synthetase.
Principle: The consumption of Coenzyme A or the formation of the acyl-CoA product is monitored. A common method involves a coupled enzymatic reaction where the released pyrophosphate is used to generate a detectable signal.
Materials:
-
Purified long-chain acyl-CoA synthetase
-
Fatty acid substrate (e.g., 7-hydroxyoctadecanoic acid or stearic acid)
-
Coenzyme A (CoA-SH)
-
ATP
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Coupling enzymes and substrates for detection (e.g., pyrophosphatase, and a fluorescent or colorimetric detection system for phosphate)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA-SH, and the coupling enzymes/substrates.
-
Add the fatty acid substrate to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of the fatty acid substrate while keeping other components constant.
In Vitro Beta-Oxidation Assay
This assay measures the rate of fatty acid beta-oxidation by isolated mitochondria.
Principle: The rate of reduction of NAD+ and FAD, or the production of acetyl-CoA, is measured. Often, radiolabeled fatty acids are used, and the production of radiolabeled acetyl-CoA is quantified.
Materials:
-
Isolated mitochondria
-
Acyl-CoA substrate (e.g., this compound or stearoyl-CoA)
-
Reaction buffer (e.g., mitochondrial respiration buffer containing L-carnitine, NAD+, FAD, and CoA-SH)
-
Detection reagents (e.g., a fluorescent probe for NADH or a method to quantify acetyl-CoA)
-
Scintillation counter if using radiolabeled substrates.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and isolated mitochondria.
-
Add the acyl-CoA substrate to start the reaction.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of NADH produced fluorometrically or the amount of radiolabeled acetyl-CoA by scintillation counting after separation from the unreacted substrate.
-
Calculate the rate of beta-oxidation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Generalized metabolic fates of long-chain acyl-CoAs.
Experimental Workflow Diagram
Caption: Workflow for comparing acyl-CoAs in metabolic assays.
Conclusion
While direct experimental evidence is lacking, the structural differences between this compound and non-hydroxylated long-chain acyl-CoAs strongly suggest significant variations in their metabolic processing and signaling functions. The hydroxyl group is likely to decrease the efficiency of its utilization in canonical pathways like beta-oxidation and complex lipid synthesis. However, this structural feature may also confer novel regulatory or signaling properties. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the specific roles of this compound in cellular metabolism. This guide serves as a foundational resource for designing and interpreting such future studies.
Establishing Linearity and Range for 7-Hydroxyoctadecanoyl-CoA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the precise quantification of lipid intermediates like 7-hydroxyoctadecanoyl-CoA is critical. This guide provides a comparative overview of the methodologies for establishing the linearity and analytical range for the quantification of this compound, with a primary focus on the widely accepted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The principles and protocols outlined here are based on established methods for the analysis of long-chain fatty acyl-CoAs, providing a robust framework for the validation of an assay for this compound.
Comparative Analysis of Analytical Methods
The quantification of fatty acyl-CoAs, including hydroxylated species, is predominantly achieved through LC-MS/MS due to its high sensitivity and specificity.[1] Alternative methods, such as high-performance liquid chromatography with ultraviolet or fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays, are also available but often lack the performance of mass spectrometry-based techniques.
Table 1: Comparison of Key Performance Parameters for Acyl-CoA Quantification Methods
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Linearity (R²) | >0.99[2][3] | >0.99[3] | Variable |
| Limit of Detection (LOD) | 1-10 fmol[3] | 120 pmol (with derivatization)[3] | ~50 fmol[3] |
| Lower Limit of Quantification (LLOQ) | 5-50 fmol[3] | 1.3 nmol (LC/MS-based)[3] | ~100 fmol[3] |
| Precision (%RSD) | < 5%[3] | < 15%[3] | < 20%[3] |
| Specificity | High[3][4] | Moderate[3] | High[3] |
Experimental Protocols
The following protocols provide a detailed methodology for establishing the linearity and range of a this compound quantification assay using LC-MS/MS. These are generalized protocols that should be optimized for specific instrumentation and laboratory conditions.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727):water, 1:1 v/v).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working standard solutions.
-
Calibration Standards: Prepare a calibration curve consisting of a blank sample (matrix without analyte), a zero sample (matrix with internal standard), and at least six to eight non-zero concentration levels.[5] The calibration range should encompass the expected concentrations of the analyte in the study samples.[2]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (within three times the LLOQ), medium (around 30-50% of the calibration curve range), and high (at least 75% of the upper limit of quantification).[6]
Protocol 2: Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common technique for cleaning up biological samples and concentrating the analyte of interest.[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the sample (calibration standard, QC, or study sample) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[3]
Protocol 3: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of long-chain fatty acyl-CoAs.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to a high percentage to elute hydrophobic long-chain acyl-CoAs.[1]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
-
Tandem Mass Spectrometry:
Protocol 4: Data Analysis and Establishment of Linearity and Range
-
Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Linear Regression: Apply a linear regression model to the calibration curve data. The coefficient of determination (R²) should be greater than 0.99.[2]
-
Linearity Assessment: The method is considered linear if the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).[7]
-
Range Determination: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically, precision <20% and accuracy within 80-120%).[6] The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[6]
-
ULOQ: The highest concentration on the calibration curve that meets the criteria for acceptable precision and accuracy.
-
Visualizing the Workflow
The following diagram illustrates the key steps in establishing the linearity and range for the quantification of this compound.
Caption: Workflow for establishing the linearity and range of a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to the Accurate and Precise Measurement of 7-Hydroxyoctadecanoyl-CoA
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid metabolites is paramount for advancing our understanding of cellular processes and disease pathogenesis. 7-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A, is an emerging metabolite of interest in various biological contexts. This guide provides an objective comparison of the primary analytical methodologies for its measurement, supported by available experimental data for similar analytes, to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that directly impacts the reliability of experimental outcomes. The two most prominent techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While data specifically for this compound is limited, performance characteristics can be reliably inferred from validated methods for structurally similar long-chain acyl-CoAs and hydroxylated fatty acids.
| Analytical Method | Key Performance Metric | Reported Values for Similar Analytes |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Accuracy | 94.8% - 110.8%[1] |
| Precision (Inter-run CV) | 2.6% - 12.2%[1] | |
| Precision (Intra-run CV) | 1.2% - 4.4%[1] | |
| Sensitivity (LOQ) | Typically in the low nanomolar to picomolar range | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Accuracy (Recovery) | 80% - 120% |
| Precision (RSD) | < 15% | |
| Sensitivity (LOQ) | Picomolar to femtomolar range, depending on derivatization |
Note: The performance values for LC-MS/MS are based on a validated method for five different long-chain acyl-CoAs (C16:0, C16:1, C18:0, C18:1, C18:2)[1]. The performance of GC-MS is generally characterized by good recovery and precision for a variety of fatty acids. The actual performance for this compound may vary depending on the specific matrix and experimental conditions.
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the direct analysis of acyl-CoAs in complex biological matrices. It offers high selectivity and sensitivity without the need for derivatization.
Sample Preparation:
-
Homogenization: Tissues or cells are homogenized in a suitable buffer, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).
-
Extraction: Acyl-CoAs are extracted using solid-phase extraction (SPE) or liquid-liquid extraction. A common approach involves the use of C18 SPE cartridges.
-
Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge and the eluate is concentrated, typically by evaporation under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous solvent (e.g., water with a small amount of ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high specificity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of fatty acids, including hydroxylated species. However, it requires a derivatization step to increase the volatility of the analytes. For the analysis of this compound, the CoA moiety would first be cleaved, and the resulting 7-hydroxyoctadecanoic acid would be derivatized.
Sample Preparation and Derivatization:
-
Hydrolysis: The acyl-CoA is hydrolyzed to release the free fatty acid, 7-hydroxyoctadecanoic acid. This can be achieved by alkaline or acidic hydrolysis.
-
Extraction: The free fatty acid is extracted from the aqueous matrix using an organic solvent.
-
Derivatization: The carboxyl and hydroxyl groups of the fatty acid are derivatized to increase volatility and improve chromatographic performance. Common derivatization strategies include:
-
Esterification: The carboxylic acid is converted to a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether.
-
GC Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column) is used for separation.
-
Temperature Program: A temperature gradient is employed to ensure the efficient separation of different fatty acid derivatives.
MS Detection:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, where specific ions characteristic of the derivatized analyte are monitored.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate a general metabolic pathway for long-chain acyl-CoAs and a typical experimental workflow for their analysis.
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A generalized metabolic pathway for long-chain fatty acyl-CoAs.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantification of this compound.
-
LC-MS/MS offers the advantage of direct analysis of the intact acyl-CoA molecule, which simplifies sample preparation and avoids potential biases introduced by derivatization. It is the method of choice for researchers interested in the direct measurement of the CoA ester.
-
GC-MS provides exceptional sensitivity and chromatographic resolution for the corresponding free fatty acid after hydrolysis and derivatization. This method is well-suited for studies focusing on the fatty acid moiety itself.
The choice between these methods will depend on the specific research question, the available instrumentation, and the desired sample throughput. For both techniques, the use of an appropriate internal standard is crucial for achieving high accuracy and precision. As research into the biological roles of this compound continues to evolve, the application of these rigorous analytical methods will be essential for generating high-quality, reproducible data.
References
A Researcher's Guide to 7-Hydroxyoctadecanoyl-CoA: Comparing Analytical Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of long-chain fatty acyl-CoAs like 7-hydroxyoctadecanoyl-CoA is paramount. This guide provides a comparative overview of commercially available analytical standards for this compound, offering insights into their use and performance in quantitative assays. While a certified reference material (CRM) for this compound is not currently available, high-quality analytical standards serve as essential tools for precise and reproducible measurements.
Comparison of Commercially Available this compound Analytical Standards
The selection of a suitable analytical standard is a critical first step in any quantitative workflow. The following table summarizes the key characteristics of this compound standards available from prominent suppliers. It is important to note that without a direct head-to-head comparison study, performance data is based on typical analytical methodologies.
| Feature | MedChemExpress | Alfa Chemistry | Alternative: Odd-Chain Acyl-CoA Internal Standards |
| Product Name | This compound | This compound | Heptadecanoyl-CoA (C17:0), Nonadecanoyl-CoA (C19:0), etc. |
| CAS Number | Not explicitly provided for 7-hydroxy isomer | Not explicitly provided for 7-hydroxy isomer | Varies by specific compound |
| Purity | Typically >98% (HPLC) | Information available upon request | High purity (>98%) generally available |
| Format | Lyophilized solid | Lyophilized solid | Lyophilized solid |
| Storage | -20°C | Recommended storage in a sealed container away from light[1] | Typically -20°C |
| Certificate of Analysis (CoA) | Available upon request | Available upon request | Provided by supplier |
| Reported Use | Research and analytical applications[2] | Research and development[3] | Internal standards for LC-MS/MS quantification |
| Key Advantage | Direct standard for calibration curves | Direct standard for calibration curves | Mitigates matrix effects and variability in sample preparation and instrument response |
| Limitation | Potential for lot-to-lot variability without CRM certification | Potential for lot-to-lot variability without CRM certification | Structural difference from the analyte of interest |
Experimental Protocols
Accurate quantification of this compound from biological matrices requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.
Protocol: Quantification of this compound in Biological Samples by LC-MS/MS
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract long-chain fatty acyl-CoAs from tissues or cells while minimizing degradation.
-
Procedure:
-
Homogenize tissue samples or cell pellets in a cold solvent mixture, typically methanol/water or isopropanol.
-
Add an internal standard, such as heptadecanoyl-CoA, to the homogenization buffer to correct for extraction losses and matrix effects.
-
Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids and acyl-CoAs.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate this compound from other lipids and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For example, a generic transition for a long-chain acyl-CoA would involve the precursor ion of the intact molecule and a product ion corresponding to the acyl-pantetheine fragment.
-
3. Data Analysis:
-
Objective: To determine the concentration of this compound in the samples.
-
Procedure:
-
Generate a calibration curve using the analytical standard of this compound at known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing Key Processes
To better understand the context of this compound in research, the following diagrams illustrate its metabolic pathway and a typical experimental workflow.
Caption: Mitochondrial Beta-Oxidation of a Long-Chain Fatty Acid.
Caption: Experimental Workflow for this compound Quantification.
References
Navigating the Analytical Maze: A Guide to Assessing 7-Hydroxyoctadecanoyl-CoA Assay Specificity
For researchers, scientists, and drug development professionals, the accurate measurement of 7-hydroxyoctadecanoyl-CoA (7-HODA-CoA) is critical for advancing our understanding of lipid metabolism and its role in various physiological and pathological processes. The specificity of the chosen assay is paramount to ensure that the detected signal originates solely from the target analyte, avoiding misleading data from cross-reactivity with structurally similar molecules. This guide provides a comparative overview of potential analytical methods for 7-HODA-CoA, offering insights into their specificity and supported by experimental principles.
The selection of an appropriate assay for this compound hinges on a balance of sensitivity, specificity, and throughput. While direct comparative studies on the specificity of various assays for 7-HODA-CoA are not extensively documented in publicly available literature, an objective assessment can be made by examining the underlying principles of common analytical techniques.
Comparison of Potential Assay Methodologies
The primary methods for the quantification of acyl-CoA species, including hydroxylated forms like 7-HODA-CoA, are liquid chromatography-mass spectrometry (LC-MS), and enzymatic assays. Each approach presents distinct advantages and limitations regarding specificity.
| Assay Type | Principle | Potential for Specificity | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Very High | High sensitivity and specificity; capable of resolving isomers.[1] | Requires sophisticated instrumentation and expertise; potential for matrix effects. |
| Enzymatic Assays | Utilizes enzymes that specifically recognize and convert the acyl-CoA, leading to a detectable signal. | Variable | High throughput; relatively simple and cost-effective.[2][3] | Potential for cross-reactivity with other acyl-CoAs; specificity depends on the enzyme used.[4] |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Chromatographic separation followed by detection based on UV absorbance or fluorescence. | Moderate to High | Good for quantification; can be coupled with derivatization to enhance sensitivity and specificity.[5] | Lower sensitivity and specificity compared to MS; may not distinguish between isomers without optimal separation. |
Experimental Protocols: A Closer Look
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the specific and sensitive quantification of acyl-CoAs.[6] The specificity of this technique is multi-faceted, arising from the chromatographic separation of analytes, the precise mass-to-charge ratio (m/z) of the parent ion, and the unique fragmentation pattern of the molecule (Selected Reaction Monitoring - SRM).[1]
A Generic LC-MS/MS Protocol for Acyl-CoA Analysis:
-
Sample Preparation: Extraction of acyl-CoAs from biological matrices (e.g., cells, tissues) is typically performed using a modified Dole's extraction method with organic solvents like chloroform/methanol.[7] An internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled 7-HODA-CoA) or a structurally similar but distinct molecule (e.g., C17-CoA), is added at the beginning of the extraction to account for sample loss and matrix effects.[1]
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 or C8 column is commonly employed with a gradient elution of mobile phases, such as water with a small amount of ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) with ammonium hydroxide.[1] This step is crucial for separating 7-HODA-CoA from other isomeric and isobaric compounds.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor a specific precursor ion (the molecular ion of 7-HODA-CoA) and one or more of its characteristic product ions generated through collision-induced dissociation. This highly selective detection method minimizes interference from other molecules in the sample.
Enzymatic Assays
Enzymatic assays offer a higher-throughput and more cost-effective alternative to LC-MS/MS, but their specificity is contingent on the enzyme's substrate preference.[2] For long-chain acyl-CoAs, assays often rely on enzymes like long-chain acyl-CoA dehydrogenase (LCAD).[3]
A Generalized Enzymatic Assay Protocol:
-
Sample Preparation: Similar to LC-MS/MS, acyl-CoAs are extracted from the biological sample.
-
Enzymatic Reaction: The sample extract is incubated with a reaction mixture containing a specific enzyme (e.g., an acyl-CoA oxidase or dehydrogenase) that acts on long-chain acyl-CoAs.[4] The reaction is coupled to a detection system, which can be colorimetric or fluorometric. For instance, the activity of acyl-CoA dehydrogenase can be measured by the reduction of a reporter molecule.[3]
-
Signal Detection: The change in absorbance or fluorescence is measured using a plate reader. The concentration of the acyl-CoA is determined by comparing the signal to a standard curve generated with a known concentration of a relevant acyl-CoA standard.
Specificity Considerations for Enzymatic Assays: A key challenge with enzymatic assays is the potential for the enzyme to recognize and process other acyl-CoAs present in the sample, particularly those with similar chain lengths.[4] The specificity of a commercially available fatty acyl-CoA assay kit, for instance, is often broad for fatty acyl-CoAs of certain chain lengths.[2] Therefore, validating the specificity of an enzymatic assay for 7-HODA-CoA would require testing for cross-reactivity with other structurally related molecules, such as octadecanoyl-CoA, other hydroxyoctadecanoyl-CoA isomers, and other long-chain acyl-CoAs.
Metabolic Pathway of this compound
This compound is an intermediate in fatty acid metabolism. While a specific signaling pathway is not well-defined, its formation and subsequent metabolism are part of the broader fatty acid oxidation and modification pathways. The precursor, 7-hydroxyoctanoic acid, can be activated to its CoA ester, this compound, which can then enter metabolic pathways.
Caption: Activation of 7-hydroxyoctanoic acid to its CoA ester.
Experimental Workflow for Assay Comparison
To rigorously assess the specificity of an assay for 7-HODA-CoA, a systematic experimental workflow is necessary.
Caption: Workflow for evaluating the specificity of a 7-HODA-CoA assay.
Conclusion
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+-)-7-Hydroxyoctanoic acid | C8H16O3 | CID 167627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for (7R)-7-hydroxyoctanoic Acid (HMDB0062596) [hmdb.ca]
- 7. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
This guide provides a comparative analysis of the potential biological activity of 7-hydroxyoctadecanoyl-CoA against structurally related hydroxylated fatty acids. Due to a lack of direct experimental data for this compound, this comparison is based on published data for other C18 hydroxy fatty acids, including various positional isomers of hydroxystearic acid (HSA) and hydroxyoctadecadienoic acid (HODE). This guide aims to provide a valuable resource for researchers investigating the therapeutic potential of these lipid molecules by summarizing their known interactions with cellular signaling pathways and their effects on physiological processes.
Introduction
Hydroxylated fatty acids are a class of lipid molecules that play significant roles in various biological processes, including inflammation, glucose metabolism, and cell proliferation. The position of the hydroxyl group on the fatty acid chain can dramatically influence its biological activity and receptor specificity. This compound, the coenzyme A derivative of 7-hydroxystearic acid, is a subject of growing interest. While direct studies on its biological activity are currently unavailable, examining its structural analogs provides a framework for predicting its potential functions and for designing future experiments. This guide focuses on the known activities of related C18 hydroxy fatty acids, particularly their roles as signaling molecules that interact with G-protein coupled receptors (GPCRs) and nuclear receptors.
Quantitative Comparison of Biological Activities
The biological activity of hydroxylated fatty acids is highly dependent on the position of the hydroxyl group. The following table summarizes the quantitative data on the antiproliferative effects of various hydroxystearic acid (HSA) regioisomers on different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Hydroxystearic Acid | CaCo-2 | 58.4 ± 4.2 | [1] |
| HT29 | 65.2 ± 5.3 | [1] | |
| HeLa | 49.5 ± 3.8 | [1] | |
| MCF7 | 72.1 ± 6.1 | [1] | |
| PC3 | 85.3 ± 7.5 | [1] | |
| 7-Hydroxystearic Acid | CaCo-2 | 75.8 ± 6.5 | [1] |
| HT29 | 82.4 ± 7.1 | [1] | |
| HeLa | 68.2 ± 5.9 | [1] | |
| MCF7 | 91.3 ± 8.2 | [1] | |
| PC3 | 105.4 ± 9.8 | [1] | |
| 8-Hydroxystearic Acid | All tested | No inhibitory activity | [1] |
| 9-Hydroxystearic Acid | CaCo-2 | 62.1 ± 5.1 | [1] |
| HT29 | 70.3 ± 6.2 | [1] | |
| HeLa | 55.7 ± 4.9 | [1] | |
| MCF7 | 80.1 ± 7.3 | [1] | |
| PC3 | 98.6 ± 8.9 | [1] | |
| 10-Hydroxystearic Acid | All tested | Very weak effect | [1] |
| 11-Hydroxystearic Acid | All tested | Very weak effect | [1] |
Note: The antiproliferative activity of these compounds highlights the critical role of the hydroxyl group's position in determining biological function. Notably, isomers with the hydroxyl group at positions 5, 7, and 9 show significant growth inhibitory activity, while 8-, 10-, and 11-HSA are largely inactive in this context[1].
Signaling Pathways
Hydroxylated fatty acids can exert their effects by activating specific cell surface and nuclear receptors. A key receptor for several fatty acids is G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 by fatty acids has been linked to the regulation of insulin (B600854) secretion and other metabolic processes[2][3].
Another important family of receptors for hydroxylated fatty acids are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Both 9-HODE and 13-HODE have been identified as PPARγ ligands, influencing the expression of genes involved in lipid metabolism and inflammation[4][5][6][7].
Experimental Protocols
A key aspect of studying the biological activity of hydroxylated fatty acids is understanding their metabolic fate. A likely metabolic pathway for this compound is peroxisomal β-oxidation. The following is a generalized protocol for measuring fatty acid oxidation in cell cultures.
Protocol: Measurement of Fatty Acid β-Oxidation
This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids in cultured cells.
-
Cell Culture: Plate cells (e.g., hepatocytes, myotubes) in appropriate culture vessels and grow to desired confluency.
-
Radiolabeling: Incubate the cells with a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid or a custom synthesized radiolabeled 7-hydroxystearic acid) complexed to bovine serum albumin (BSA) in serum-free media.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for fatty acid uptake and oxidation.
-
Harvesting and Separation:
-
Collect the incubation medium.
-
Precipitate the remaining radiolabeled fatty acid substrate by adding an equal volume of cold perchloric acid.
-
Centrifuge the samples to pellet the precipitated substrate.
-
-
Quantification of Water-Soluble Metabolites:
-
The supernatant contains the water-soluble products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).
-
Measure the radioactivity in an aliquot of the supernatant using liquid scintillation counting.
-
-
Data Normalization: Normalize the radioactive counts to the total protein content of the cells in each well.
-
Comparison: Compare the rate of oxidation of the hydroxylated fatty acid to that of a standard fatty acid like palmitic acid.
Discussion and Future Directions
The available data on C18 hydroxylated fatty acids reveal a complex and nuanced landscape of biological activity that is highly dependent on the precise molecular structure. While direct experimental evidence for this compound is lacking, the significant antiproliferative effects of 7-hydroxystearic acid suggest that its CoA derivative could play a role in regulating cell growth and proliferation[1]. Furthermore, the established role of other hydroxy fatty acids as ligands for GPR40 and PPARγ suggests that this compound or its free acid form may also modulate these important signaling pathways.
Future research should focus on the chemical synthesis of this compound and its corresponding free fatty acid to enable direct biological testing. Key experimental avenues to explore include:
-
Receptor Screening: Assessing the ability of 7-hydroxystearic acid to activate a panel of GPCRs and nuclear receptors, with a particular focus on GPR40, GPR120, and PPAR isoforms.
-
Metabolic Studies: Determining the metabolic fate of this compound in various cell types to understand if it is a substrate for β-oxidation or other metabolic pathways.
-
Functional Assays: Investigating the effects of 7-hydroxystearic acid on key physiological processes such as insulin secretion, inflammatory responses in immune cells, and cell cycle progression in cancer cell lines.
By systematically characterizing the biological activity of this compound, the scientific community can gain a more complete understanding of the structure-activity relationships of hydroxylated fatty acids and potentially uncover new therapeutic targets for a range of diseases.
References
- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 7-Hydroxyoctadecanoyl-CoA as a Potential Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-hydroxyoctadecanoyl-CoA, more commonly known in literature as 3-hydroxyoctadecanoyl-CoA, as a potential biomarker against established alternatives. The focus is on its application in the diagnosis and monitoring of long-chain fatty acid oxidation disorders, particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency. This document synthesizes experimental data, outlines detailed methodologies, and presents visual workflows to aid in the objective evaluation of this biomarker.
Introduction to this compound
This compound is a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Specifically, it is the substrate for the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Inborn errors of metabolism affecting this enzyme or the larger mitochondrial trifunctional protein (MTP) complex, of which LCHAD is a part, lead to the accumulation of 3-hydroxyoctadecanoyl-CoA and related metabolites. This accumulation is cytotoxic and is associated with severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction. These disorders are autosomal recessive and can present with a range of severity, from severe neonatal onset to milder late-onset forms. The rationale for exploring this compound as a biomarker lies in its direct involvement in the pathophysiology of these disorders.
Comparative Analysis of Biomarkers
The current standard for newborn screening and diagnosis of LCHAD and MTP deficiencies relies on the detection of elevated long-chain hydroxyacylcarnitines in dried blood spots or plasma. While effective in many cases, there is ongoing research to identify more specific and sensitive biomarkers. This section compares this compound with the current standard-of-care biomarkers.
Table 1: Comparison of Analytical Methods for Biomarker Quantification
| Parameter | LC-MS/MS for 3-Hydroxyoctadecanoyl-CoA | LC-MS/MS for Hydroxy-Acylcarnitines | GC-MS for 3-Hydroxy-Dicarboxylic Acids |
| Limit of Detection (LOD) | 1-10 fmol | pmol range | ng range |
| Limit of Quantification (LOQ) | 5-50 fmol | pmol range | ng range |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Precision (RSD%) | < 15% | < 15% | < 20% |
| Specificity | High (mass-to-charge ratio) | High (mass-to-charge ratio) | Moderate (derivatization required) |
| Throughput | High | High | Moderate |
| Sample Matrix | Plasma, Fibroblasts, Tissue | Dried Blood Spots, Plasma | Urine |
Table 2: Diagnostic Performance of Current Biomarkers for LCHAD/MTP Deficiency
| Biomarker | Diagnostic Metric | Reported Value(s) | Citation(s) |
| Hydroxy-Acylcarnitines (C16-OH, C18-OH, C18:1-OH) | Positive Predictive Value (PPV) | 0% - 100% (variable across studies) | [1][2] |
| Sensitivity | Not consistently calculable in screening studies | [1][2] | |
| Specificity | Not consistently calculable in screening studies | [1][2] | |
| 3-Hydroxy-Dicarboxylic Acids | Diagnostic Utility | Confirmatory, especially in urine | [3][4] |
| Quantitative Performance | Limited data on sensitivity/specificity | ||
| This compound | Diagnostic Utility | Potentially more direct marker of enzyme block | |
| Quantitative Performance | Data on clinical diagnostic accuracy is not yet established |
Note: The wide range in PPV for hydroxy-acylcarnitines in newborn screening is influenced by screening algorithms, cutoff values, and the prevalence of the disorders in the screened population. The lack of systematic follow-up for screen-negative infants makes it difficult to accurately determine sensitivity and specificity in these large-scale studies.
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and the analytical process for validating this compound, the following diagrams are provided.
References
- 1. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots-A Systematic Review of Test Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness Testing of an Analytical Method for 7-Hydroxyoctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyoctadecanoyl-CoA, with a focus on robustness testing to ensure method reliability. Alternative analytical techniques are discussed, and supporting experimental protocols are provided.
Introduction to this compound and its Analysis
This compound is a long-chain hydroxy fatty acyl-coenzyme A. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis.[1] The accurate quantification of specific acyl-CoAs is vital for understanding metabolic processes and the pathophysiology of various diseases.
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the preferred method for the analysis of acyl-CoAs due to its high sensitivity and specificity, surpassing older techniques like HPLC with UV or fluorescence detection.[1] A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability for routine use.[2]
Comparison of Analytical Methods
While LC-MS/MS is the state-of-the-art technique for acyl-CoA analysis, other methods have been employed. The following table compares the proposed LC-MS/MS method with these alternatives.
| Parameter | Proposed LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance or fluorescence. | Specific enzyme reaction leading to a measurable signal (e.g., change in absorbance). |
| Specificity | Very High (based on parent and fragment ion masses). | Moderate (risk of co-eluting interferences). | High (dependent on enzyme specificity). |
| Sensitivity | Very High (low fmol range). | Low to Moderate (pmol to nmol range). | High (can reach fmol range). |
| Throughput | High. | Moderate. | Low to Moderate. |
| Robustness | Can be excellent if properly validated. | Generally good, but susceptible to mobile phase variations. | Can be sensitive to matrix effects and enzyme stability. |
| Development Time | Moderate to High. | Moderate. | High (requires specific enzyme). |
Proposed LC-MS/MS Analytical Method for this compound
This section details a hypothetical, yet representative, LC-MS/MS method for the analysis of this compound in a biological matrix (e.g., liver tissue homogenate).
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenize 50-100 mg of tissue in a suitable buffer.
-
Add an internal standard (e.g., heptadecanoyl-CoA).
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile/methanol (B129727) mixture).
-
Centrifuge to pellet precipitated proteins.
-
Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol and equilibrated with water.
-
Wash the cartridge to remove interfering substances (e.g., with 5% methanol in water).
-
Elute this compound with an appropriate solvent (e.g., methanol or an ammoniated methanol solution).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation from other acyl-CoAs.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): A common fragment resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety is typically monitored for acyl-CoAs.[4]
-
Collision Energy: Optimized for the specific transition of the analyte.
Robustness Testing Protocol
Robustness testing evaluates the method's resilience to small changes in operational parameters.[2] A "one factor at a time" approach will be detailed here, where each parameter is varied while others are kept at their nominal values.
Experimental Workflow
The following diagram illustrates the logical flow of the robustness testing process.
Caption: Workflow for the robustness testing of the analytical method.
Parameters and Acceptance Criteria
The following table outlines the parameters to be intentionally varied and the typical acceptance criteria for the results. The primary acceptance criterion is that the system suitability test (SST) passes under all varied conditions.[5]
| Parameter | Nominal Value | Variation | Acceptance Criteria |
| Flow Rate | 0.3 mL/min | ± 0.03 mL/min | System Suitability Pass; Retention Time %RSD < 2%; Peak Area %RSD < 15% |
| Column Temperature | 40°C | ± 2°C | System Suitability Pass; Retention Time %RSD < 2%; Peak Area %RSD < 15% |
| Mobile Phase B % (Initial) | 20% | ± 2% (absolute) | System Suitability Pass; Resolution of critical pairs maintained |
| Mobile Phase pH (Aqueous) | 6.8 | ± 0.2 | System Suitability Pass; Peak shape (tailing factor) < 2.0 |
| Sample Reconstitution Solvent | Initial Mobile Phase | 50:50 Acetonitrile:Water | System Suitability Pass; Peak shape maintained |
Note: %RSD (Relative Standard Deviation) is calculated from replicate injections under each condition.
Metabolic Context of this compound
This compound is an intermediate in the β-oxidation of fatty acids. This metabolic pathway is fundamental for energy production from lipids. The following diagram shows a simplified representation of this pathway.
Caption: Simplified diagram of the fatty acid β-oxidation spiral.
Conclusion
The proposed LC-MS/MS method offers a highly specific and sensitive approach for the quantification of this compound. A thorough robustness test, as outlined in this guide, is a critical step in the method validation process. By systematically varying key parameters and evaluating the results against predefined acceptance criteria, researchers can ensure the long-term reliability and consistency of the analytical data. This is paramount for applications in metabolic research and drug development where accurate and reproducible measurements are essential.
References
- 1. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 2. 10.4 Experimental design – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
Determining the Limit of Detection for 7-hydroxyoctadecanoyl-CoA: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of lipid metabolites like 7-hydroxyoctadecanoyl-CoA are crucial for understanding cellular processes and disease pathogenesis. This guide provides a comparative overview of various analytical methods available for determining the limit of detection (LOD) for long-chain fatty acyl-CoAs (LCACoAs), including this compound. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Comparison of Analytical Methods for Long-Chain Fatty Acyl-CoA Detection
The choice of analytical method for detecting this compound depends on several factors, including the required sensitivity, the biological matrix, and the desired throughput. While a specific limit of detection for this compound is not explicitly documented in the provided search results, the data for structurally similar long-chain acyl-CoAs and hydroxy fatty acids offer valuable benchmarks. Liquid chromatography-mass spectrometry (LC-MS/MS) stands out as the most robust and sensitive method for quantitative analysis.[1][2] Alternative methods, such as fluorescent biosensors and enzymatic assays, provide real-time or high-throughput capabilities.
| Method | Principle | Reported Limit of Detection (LOD) / Sensitivity | Sample Types | Throughput | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation for specific quantification.[1][2] | For free hydroxy fatty acids: 0.1-0.9 ng/mL.[3] For various acyl-CoAs: LODs are in the low nanomolar to picomolar range.[1] | Tissues (liver, brain, muscle, adipose), cells, plasma, milk.[2][3][4] | Moderate | High sensitivity, high specificity, absolute quantification, broad coverage of acyl-CoAs.[1][2][5] | Requires expensive instrumentation, complex sample preparation, and skilled personnel. |
| Fluorescent Biosensors | Genetically encoded or synthetic sensors that exhibit a change in fluorescence upon binding to LCACoAs.[6][7] | High affinity (Kd = 0.6-1.7 nM for some sensors).[7] Enables real-time evaluation of LCACoA levels.[6] | Living cells, tissues (e.g., liver).[6] | High (for imaging) | Real-time in vivo monitoring, subcellular localization.[6] | Provides relative quantification, may have specificity limitations, requires genetic modification of cells. |
| Enzymatic Fluorometric Assay | Enzyme-coupled reactions that utilize fatty acyl-CoA as a substrate to produce a fluorescent product.[8] | 0.3 µM for fatty acyl-CoA.[8] | Tissue and cell lysates.[8] | High (plate-based) | Simple "mix-incubate-measure" format, high-throughput.[8] | Lower sensitivity than LC-MS/MS, measures total fatty acyl-CoAs, potential for interference. |
| HPLC with UV Detection | Chromatographic separation followed by UV absorbance detection. | For CoA and acetyl-CoA: 0.114 and 0.36 pmol per injection, respectively.[9] | Biological samples. | Low to Moderate | Established technique, less expensive than MS. | Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.[9] |
Experimental Protocols
LC-MS/MS Method for Acyl-CoA Quantification
This protocol is a generalized procedure based on common practices reported for the analysis of acyl-CoAs in biological samples.[1][4][10]
a. Sample Preparation (from Cells or Tissues):
-
Homogenize tissue or lyse cells in a cold extraction solution (e.g., acetonitrile (B52724)/methanol/water).
-
Precipitate proteins by centrifugation at a low temperature.
-
Collect the supernatant containing the acyl-CoAs.
-
The sample can be further purified and concentrated using solid-phase extraction (SPE).
-
Reconstitute the final extract in a solution compatible with the LC mobile phase (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[1]
b. Liquid Chromatography (LC) Separation:
-
Column: A C18 or C8 reversed-phase column is typically used.[4][10]
-
Mobile Phase: A binary gradient with an aqueous component (e.g., water with ammonium hydroxide) and an organic component (e.g., acetonitrile with ammonium hydroxide) is employed for separation.[4][10]
-
Flow Rate: A typical flow rate is around 0.4 ml/min.[10]
c. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Positive electrospray ionization (ESI) is commonly used.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific acyl-CoAs.[1][5] A precursor ion is selected and fragmented, and a specific product ion is monitored.
-
Transitions: For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern that can be monitored.[2]
Workflow for LC-MS/MS Analysis of Acyl-CoAs
Caption: General workflow for the quantification of acyl-CoAs using LC-MS/MS.
Fluorescent Biosensor for Live-Cell Imaging of LCACoAs
This protocol describes the general use of a genetically encoded fluorescent biosensor for monitoring LCACoA dynamics in living cells.[6][11]
a. Biosensor Delivery:
-
Transfect cells of interest with a plasmid encoding the fluorescent biosensor (e.g., LACSerHR).[6]
-
Allow for protein expression for a suitable period (e.g., 24-48 hours).
b. Live-Cell Imaging:
-
Culture the transfected cells on a suitable imaging dish.
-
Use a fluorescence microscope equipped for live-cell imaging with appropriate excitation and emission filters for the specific biosensor.
-
Acquire images at different time points or after the application of a stimulus (e.g., addition of fatty acids or a drug).
c. Data Analysis:
-
Measure the fluorescence intensity of the biosensor in individual cells or specific subcellular compartments over time.
-
For ratiometric sensors, calculate the ratio of fluorescence at two different emission wavelengths to determine changes in LCACoA concentration.
Principle of a FRET-Based Acyl-CoA Biosensor
Caption: Conformational change of a FRET biosensor upon acyl-CoA binding.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized fluorescent biosensor for monitoring long-chain fatty acyl-CoAs metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. bioassaysys.com [bioassaysys.com]
- 9. mdpi.com [mdpi.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Metabolomics of 7-Hydroxyoctadecanoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid metabolites is paramount. This guide provides a comparative overview of 7-hydroxyoctadecanoyl-CoA, a hydroxylated fatty acyl-CoA, in the context of related lipid molecules. Due to a scarcity of direct comparative studies on this compound, this document synthesizes available data on long-chain acyl-CoAs and provides a framework for future comparative metabolomic analyses.
Quantitative Data Summary
Direct comparative quantitative data for this compound is limited in publicly available research. However, to illustrate a typical comparative metabolomics study, the following table presents hypothetical data based on observed changes in other long-chain acyl-CoA species under conditions such as a high-fat diet. This table serves as a template for how experimental data on this compound and its comparators could be presented.
| Metabolite | Control Group (pmol/mg tissue) | High-Fat Diet Group (pmol/mg tissue) | Fold Change | p-value |
| This compound | Hypothetical Value: 1.5 ± 0.3 | Hypothetical Value: 2.8 ± 0.5 | 1.87 | <0.05 |
| 3-Hydroxyoctadecanoyl-CoA | 2.1 ± 0.4 | 3.5 ± 0.6 | 1.67 | <0.05 |
| Octadecanoyl-CoA (Stearoyl-CoA) | 15.2 ± 2.5 | 25.8 ± 4.1 | 1.70 | <0.01 |
| Hexadecanoyl-CoA (Palmitoyl-CoA) | 20.5 ± 3.1 | 38.9 ± 5.7 | 1.90 | <0.01 |
| Acetyl-CoA | 50.1 ± 7.8 | 35.2 ± 6.3 | 0.70 | <0.05 |
Experimental Protocols
The following is a detailed protocol for the quantification of long-chain acyl-CoAs, including hydroxylated species, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common method in metabolomics.[1][2][3]
1. Sample Preparation (from tissue)
-
Homogenization: Approximately 10-50 mg of frozen tissue is homogenized in a cold buffer solution (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 40% acetonitrile) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Extraction: An organic solvent, such as a 2:1 mixture of methanol (B129727) and chloroform, is added to the homogenate. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
Solid-Phase Extraction (SPE): The organic layer containing the lipids is collected and may be further purified using a C18 SPE cartridge to remove interfering substances. The acyl-CoAs are eluted from the cartridge with a high-concentration organic solvent.
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The reconstituted sample is injected into a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient is designed to separate the different acyl-CoA species based on their chain length and polarity.
-
Mass Spectrometry (MS): The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The analysis is typically performed in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each acyl-CoA and the internal standard are monitored.
3. Data Analysis
-
Quantification: The peak areas of the endogenous acyl-CoAs are compared to the peak area of the known concentration of the internal standard to determine their absolute concentrations.
-
Statistical Analysis: Statistical tests, such as t-tests or ANOVA, are used to compare the levels of acyl-CoAs between different experimental groups.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the metabolic context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mitochondrial fatty acid beta-oxidation pathway with a hypothetical branch for this compound formation.
Caption: A typical experimental workflow for the comparative metabolomics of acyl-CoAs.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Hydroxyoctadecanoyl-CoA: A Guide to Safe Laboratory Practices
Core Safety and Handling Principles
Before any disposal procedure is considered, proper handling and personal protective equipment (PPE) are paramount. Based on safety data sheets for similar chemical structures, the following precautions should be observed:
-
Engineering Controls: All handling of 7-hydroxyoctadecanoyl-CoA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[1][2] Face protection may also be necessary.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use.[2] A lab coat or other protective clothing is also recommended to prevent skin contact.[3] Contaminated clothing should be removed and washed before reuse.[1][2]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary.[2]
-
-
General Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in laboratory areas.
Summary of Safety Data for Structurally Related Compounds
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key safety information for structurally similar compounds, such as hydroxy fatty acids. This information should be considered as part of a comprehensive risk assessment.
| Hazard Information | Precautionary Measures |
| Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection.[2] |
| First Aid: Skin Contact | Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[2] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[2] |
| Spill Response | Avoid dust formation.[1] Do not let the product enter drains or waterways.[1] Spills should be handled by trained personnel.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1][2] Store locked up.[1][2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2] |
Hypothetical Disposal Workflow: Chemical Deactivation via Alkaline Hydrolysis
The following procedure is a hypothetical, non-validated workflow for the chemical deactivation of a fatty acyl-CoA like this compound. It is based on a documented procedure for Phenoxyacetyl-CoA and should be thoroughly evaluated and validated by qualified personnel before any application.[4] The primary mechanism is alkaline hydrolysis, which cleaves the thioester bond, a common feature of acyl-CoA molecules.
Experimental Protocol:
-
Preparation: All steps must be performed in a certified chemical fume hood while wearing appropriate PPE. The waste solution containing this compound should be placed in a suitable beaker or flask with a magnetic stir bar.
-
Alkaline Hydrolysis: While stirring, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution to the waste. This will initiate the hydrolysis of the thioester bond, breaking down the this compound.
-
Odor Neutralization (if applicable): The hydrolysis will release free coenzyme A, which contains a thiol group that can have a strong odor. To mitigate this, a small amount of a commercial bleach solution (containing sodium hypochlorite) can be slowly added (approximately 1/10th of the total volume) to oxidize the thiol.[4] Allow the solution to stir for an additional 15-20 minutes.
-
Neutralization of Final Solution: The resulting solution will be basic. It must be neutralized to a pH between 6 and 8 before final disposal. Slowly add a 1 M hydrochloric acid (HCl) solution dropwise while continuously monitoring the pH with pH paper or a calibrated pH meter.
-
Final Waste Collection and Disposal: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container. The label should accurately describe the contents (e.g., "Neutralized this compound waste"). This container must be sealed and stored in a designated secondary containment area pending collection by the institution's EHS department.
Caption: Hypothetical workflow for the disposal of this compound.
Critical Recommendation: Consultation and Risk Assessment
The information provided here is intended for educational and guidance purposes only. It is not a substitute for a formal, site-specific risk assessment and disposal protocol. Researchers, scientists, and laboratory managers are strongly urged to:
-
Consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
-
Conduct a thorough risk assessment for any planned disposal procedure, considering the specific hazards of this compound and any other chemicals involved in the process.
-
Never attempt a chemical deactivation procedure without prior validation and approval from qualified safety professionals.
By prioritizing safety, regulatory compliance, and institutional oversight, the scientific community can ensure the responsible and safe management of chemical waste in the laboratory.
References
Personal protective equipment for handling 7-hydroxyoctadecanoyl-CoA
I. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended when handling the solid compound outside of a chemical fume hood or during spill cleanup. | Protects against inhalation of fine powders and potential vapors.[1] |
II. Operational Plan: Handling and Storage
All manipulations of 7-hydroxyoctadecanoyl-CoA should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
A. Preparation and Weighing:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that an eyewash station and safety shower are readily accessible.[2]
-
Weighing:
-
Solubilization:
-
For creating stock solutions, consider using a mixture of water and dimethylsulfoxide (DMSO).
-
Due to the potential for long-chain fatty acyl-CoA molecules to be unstable in solution, it is best practice to prepare fresh solutions as needed. If aliquots are necessary, dissolve the compound in a suitable organic solvent, aliquot into single-use vials, dry under an inert gas stream, and store in a freezer.
-
B. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4]
-
Keep away from heat and sources of ignition.[2]
-
For long-term storage, refer to the manufacturer's recommendations, which typically involve storage at -20°C or below.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not empty into drains.[2] |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. |
Disposal of hazardous waste must be carried out in accordance with local, state, and federal regulations.
IV. Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
